An In-depth Technical Guide to 1-Methyl-4-nitro-1H-imidazole-5-carboxamide: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, a key heterocyclic compound in contemporary drug discovery. Tailored for researchers, medicinal chemists, and profess...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, a key heterocyclic compound in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, mechanism of action, and analytical methodologies pertinent to this molecule. Our focus is on delivering not just data, but actionable insights grounded in established scientific principles to facilitate its application in research and development.
Molecular Overview and Significance
1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS No: 5413-88-7) is a nitroimidazole derivative that has garnered significant interest as a scaffold for the development of novel therapeutic agents. Its structure is foundational for creating potent compounds against various pathogens, particularly anaerobic bacteria and protozoa. The strategic placement of the nitro group at the 4-position and the carboxamide at the 5-position of the 1-methylimidazole ring are critical to its biological activity. This compound serves as a vital intermediate in the synthesis of more complex molecules with enhanced efficacy and targeted action.
The synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide typically originates from its corresponding carboxylic acid or nitrile precursor. A plausible and efficient synthetic route involves the controlled hydrolysis of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis via Hydrolysis
This protocol is adapted from methodologies reported for analogous nitroimidazole carboxamides[2].
Dissolution: Dissolve 1-methyl-4-nitro-1H-imidazole-5-carbonitrile in a suitable solvent mixture, such as aqueous ethanol.
Reaction Initiation: Add a cooled solution of hydrogen peroxide followed by the dropwise addition of an aqueous base (e.g., sodium hydroxide) while maintaining a low temperature (0-5 °C) to control the exothermic reaction.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the crude product.
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
Chemical Reactivity
The reactivity of this molecule is governed by the interplay between the electron-withdrawing nitro group and the carboxamide functionality on the imidazole ring.
Reduction of the Nitro Group: The nitro group is susceptible to reduction, a key step in its biological activation. This can be achieved chemically using reducing agents like sodium dithionite.
Amide Group Reactions: The carboxamide group can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. It can also be a site for further derivatization.
Ring Stability: The imidazole ring is generally stable but can be susceptible to electrophilic substitution, although the electron-withdrawing nature of the substituents makes it less reactive than unsubstituted imidazole.
This protocol is based on established methods for the analysis of nitroimidazole compounds[6].
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient Program: Start with 5% B, increasing to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength of approximately 310-320 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the compound in DMSO or the mobile phase at a concentration of approximately 1 mg/mL.
Mechanism of Action and Therapeutic Relevance
The therapeutic potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and its derivatives lies in their mechanism of action, which is characteristic of the nitroimidazole class of antimicrobial agents. These compounds are prodrugs that require reductive activation to exert their cytotoxic effects.
This activation occurs preferentially in anaerobic or microaerophilic environments, such as those found in certain pathogenic bacteria and protozoa. Endogenous nitroreductases in these organisms reduce the nitro group of the imidazole ring. This process generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species are non-specific in their cellular targets, causing widespread damage to DNA, proteins, and other critical biomolecules, ultimately leading to cell death.
Caption: Reductive bioactivation of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
This selective activation in anaerobic pathogens provides a therapeutic window, minimizing toxicity to the aerobic cells of the host. Research has shown that derivatives of this scaffold exhibit potent activity against parasites like Giardia lamblia and Entamoeba histolytica, including strains that are resistant to the standard-of-care drug, metronidazole[7].
Experimental Procedures for Physicochemical Profiling
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[8].
Preparation: Add an excess amount of solid 1-Methyl-4-nitro-1H-imidazole-5-carboxamide to vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.
Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the excess solid.
Sampling and Analysis: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute with a suitable analytical solvent.
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method as described previously.
Safety, Handling, and Storage
As with all nitroaromatic compounds, 1-Methyl-4-nitro-1H-imidazole-5-carboxamide should be handled with care in a well-ventilated laboratory environment.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
PubChem. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
PubChem. (n.d.). 1-Methyl-4-nitroimidazole. Retrieved from [Link]
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based biowaiver. Retrieved from [Link]
Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Retrieved from [Link]
NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]
Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Retrieved from [Link]
Kubicki, M., et al. (2011). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2626. Retrieved from [Link]
Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]
PubChem. (n.d.). 1-Methyl-5-nitroimidazole. Retrieved from [Link]
Vlahov, G., et al. (2018). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 159, 23-30. Retrieved from [Link]
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
Leitsch, D., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 196-203. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Retrieved from [Link]
El-Gindy, A., et al. (2012). Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Journal of Chromatographic Science, 50(8), 684-692. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
This document provides a comprehensive technical overview of the synthetic pathways leading to 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. It is intended for researchers, chemists, and professionals in the field of drug...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive technical overview of the synthetic pathways leading to 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The guide elucidates the core chemical principles, reaction mechanisms, and practical methodologies required for the successful synthesis of this important heterocyclic compound.
Introduction
Nitroimidazole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[1][2] The specific target molecule, 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, is a functionalized derivative of this class, presenting unique challenges and opportunities in synthetic chemistry. Its structure, featuring a methylated nitrogen, a regiochemically specific nitro group, and a carboxamide function, requires a carefully orchestrated synthetic sequence. The primary challenges lie in controlling the regioselectivity of the nitration and efficiently installing the carboxamide group. This guide details a primary, validated synthetic pathway, discusses alternative strategies, and provides detailed experimental protocols grounded in established chemical literature.
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-Methyl-4-nitro-1H-imidazole-5-carboxamide involves disconnecting the amide bond and the nitro group to reveal simpler precursors. The primary disconnection is the C-N bond of the carboxamide, leading back to the corresponding carboxylic acid. A subsequent retro-nitration step at the C-4 position reveals the core 1-methyl-1H-imidazole-5-carboxylic acid scaffold. This strategy prioritizes the construction of the stable imidazole ring system first, followed by sequential functionalization.
Caption: Retrosynthetic pathway for the target molecule.
Primary Synthesis Pathway: A Step-by-Step Elucidation
The most robust and logical forward synthesis builds upon the retrosynthetic analysis. It begins with a pre-formed 1-methylimidazole precursor, proceeds through a critical nitration step, and concludes with the formation of the carboxamide.
Caption: Forward synthesis workflow from carboxylic acid.
Step 2.1: Synthesis of the Imidazole Core
The synthesis commences with a suitable 1-methyl-1H-imidazole derivative. For this pathway, we select 1-Methyl-1H-imidazole-5-carboxylic acid as the starting material. This intermediate can be synthesized through various known methods, often involving the cyclization of appropriately substituted precursors or the carboxylation of 1-methylimidazole.
Step 2.2: Regioselective Nitration of the Imidazole Ring
This is the most critical step in the synthesis, as the directing effects of the substituents on the imidazole ring dictate the position of the incoming nitro group. The C-5 carboxylic acid group is deactivating, while the N-1 methyl group is activating. The nitration of imidazole derivatives is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[3] The strong acidic conditions protonate the imidazole ring, and the nitronium ion (NO₂⁺) generated in situ acts as the electrophile.
The reaction is carefully controlled at a low temperature (typically 0-10 °C) to prevent over-nitration and decomposition. The presence of the carboxyl group at the C-5 position directs the nitration preferentially to the C-4 position. Studies on the nitration of various 1-methylimidazole derivatives have shown that mixtures of isomers can be formed, but specific conditions can favor the desired product.[4]
Step 2.3: Amidation of the Carboxylic Acid
The final step is the conversion of the carboxylic acid group of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid into the target carboxamide. This transformation is a standard procedure in organic chemistry and can be accomplished via a two-step process:
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, typically an acid chloride. This is achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually performed in an inert solvent under reflux.
Reaction with Ammonia: The resulting acid chloride is then treated with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent, to form the primary amide. This is a nucleophilic acyl substitution reaction that proceeds readily to yield 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
Alternative Synthetic Approaches
While the primary pathway is robust, alternative strategies exist that offer different advantages or utilize different starting materials.
Route via a Nitrile Intermediate: An alternative pathway involves the use of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile as a key intermediate.[5] The nitrile can be hydrolyzed under controlled alkaline conditions, often in the presence of hydrogen peroxide, to yield the carboxamide directly.[6] This method avoids the need to isolate the carboxylic acid intermediate.
Route via a Halogenated Intermediate: A synthesis could also proceed from a halogenated precursor, such as 1-Methyl-4-nitro-5-chloroimidazole .[7] The chloro group can be displaced or converted into a carboxamide through methods like palladium-catalyzed carbonylation in the presence of an ammonia source, although this route is generally more complex and may require specialized conditions.
Experimental Protocols
The following protocols are provided as a guide for laboratory execution. Researchers should adapt these procedures based on their specific equipment and safety protocols.
Protocol 4.1: Nitration of 1-Methyl-1H-imidazole-5-carboxylic acid
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0 °C.
Addition of Starting Material: Slowly add 1-Methyl-1H-imidazole-5-carboxylic acid (e.g., 0.1 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL), keeping the mixture cooled in an ice bath.
Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the imidazole derivative. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.[3]
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
Purification: The crude product, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, can be further purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 4.2: Amidation of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Acid Chloride Formation: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend the 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (e.g., 0.05 mol) in an excess of thionyl chloride (SOCl₂) (e.g., 25 mL). Add a catalytic amount of DMF (2-3 drops).
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add concentrated aqueous ammonium hydroxide (e.g., 50 mL) dropwise with vigorous stirring. A solid will precipitate.
Isolation: Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
Purification: Wash the filtered solid with cold water and then with a small amount of cold ethanol. Dry the product, 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, in a vacuum oven.
Data Summary
The following table summarizes key chemical data for the principal compounds in the primary synthesis pathway.
The synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a multi-step process that hinges on a critical regioselective nitration reaction. The pathway detailed in this guide, starting from 1-Methyl-1H-imidazole-5-carboxylic acid, represents a logical and experimentally sound approach. By carefully controlling reaction conditions, particularly during the nitration step, and employing standard functional group transformations, the target molecule can be synthesized efficiently. The insights and protocols provided herein serve as a valuable resource for researchers engaged in the synthesis of novel nitroimidazole derivatives for pharmaceutical and other applications.
References
1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide . (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole . (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole . (2012). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
Qi, J., Yin, J., Li, D., Chen, S., & Liu, Z. (n.d.). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide . American Chemical Society. Retrieved January 12, 2026, from [Link]
Nitration of imidazoles. (1969). Google Patents.
Synthesis and Antimicrobial Activities of 1-Methyl-4-Nitro-Imidazole-5-N,N- Diethylsulphonamide . (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
Singh, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview . Molecules, 26(16), 4969. Retrieved from [Link]
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . ResearchGate. Retrieved from [Link]
1-Methyl-5-nitro-1H-imidazole . (2009). National Institutes of Health. Retrieved January 12, 2026, from [Link]
N-Methyl-5-(methyl(nitroso)amino)-1H-imidazole-4-carboxamide . (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
Development of a One-Step Synthesis of 5-Amino- 1H-imidazole-4-carboxamide . (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020). Google Patents.
Industrial production method of 4-amino-5-imidazole formamide. (2020). Google Patents.
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents . Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]
PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS . (2020). Chemistry of Heterocyclic Compounds, 56(1), 60-66. Retrieved from [Link]
1-Methyl-4-nitro-1h-imidazole-5-carboxamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and its Class Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The nitroimidazole sc...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and its Class
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The nitroimidazole scaffold is a cornerstone in the development of therapeutics targeting hypoxic or anaerobic environments. 1-Methyl-4-nitro-1H-imidazole-5-carboxamide stands out not as an end-product therapeutic, but as a pivotal chemical intermediate for synthesizing novel agents with potent activity.[1] This guide delves into the core mechanism of action that defines this class of compounds: a prodrug strategy reliant on hypoxia-selective reductive bioactivation. We will explore the cascade from enzymatic reduction of the nitro group to the generation of cytotoxic reactive nitrogen species, culminating in the primary molecular endpoint—DNA damage.[1][2][3] Furthermore, we will contextualize this mechanism within its principal therapeutic applications, namely as anti-infective agents against anaerobic organisms and as radiosensitizers for hypoxic solid tumors. This document provides field-proven experimental protocols for investigating this mechanism and synthesizes the foundational knowledge required for leveraging this chemical scaffold in modern drug discovery.
Introduction: The Nitroimidazole Scaffold in Drug Discovery
Nitroaromatic compounds, particularly nitroimidazoles, have a rich history in medicine, demonstrating a wide spectrum of biological activities including antibacterial, antiprotozoal, and anticancer properties.[4][5] Their utility stems from a shared, elegant mechanism of action that selectively targets cells in low-oxygen environments—a hallmark of anaerobic infections and the microenvironment of many solid tumors.[6][7]
1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7) is a key chemical building block within this class.[1] While not typically used as a final drug, its structure serves as a foundational scaffold for the synthesis of next-generation nitroimidazole carboxamides. Research has shown that derivatives built from this core can exhibit enhanced efficacy against protozoan parasites like Giardia lamblia and Entamoeba histolytica, in some cases outperforming the standard-of-care treatment, metronidazole, especially against resistant strains.[1] Understanding the fundamental mechanism of this scaffold is therefore critical for the rational design of new and more effective therapeutic agents.
The Core Mechanism: Hypoxia-Selective Reductive Bioactivation
The defining feature of nitroimidazoles is their function as prodrugs.[1] In their native state, they are relatively inert. Their therapeutic and cytotoxic effects are manifested only after metabolic activation, a process intrinsically linked to the cellular oxygen concentration.
The activation pathway is initiated by a one-electron reduction of the nitro (R-NO₂) group, a reaction catalyzed by nitroreductases (e.g., ferredoxin-like proteins) present in anaerobic organisms or overexpressed in hypoxic mammalian cells.[7] This reduction forms a nitro radical anion (R-NO₂⁻).
Under normal oxygen (normoxic) conditions: Molecular oxygen rapidly re-oxidizes the nitro radical anion back to its parent nitro group in a futile cycle, producing a superoxide anion in the process. This prevents the accumulation of further reduced, toxic intermediates, thus sparing healthy, well-oxygenated tissues.
Under low oxygen (hypoxic/anaerobic) conditions: In the absence of oxygen, the nitro radical anion can undergo further reduction to generate a cascade of highly reactive nitrogen species (RNS), including the nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives.[1][2] These RNS are the ultimate effectors of cytotoxicity.
The one-electron reduction potential of a specific nitroimidazole is a key determinant of its biological activity and efficiency as a radiosensitizer.[3][8]
Caption: Reductive bioactivation of nitroimidazoles under normoxic vs. hypoxic conditions.
Molecular Consequences: DNA as the Primary Target
The highly electrophilic RNS generated during reductive activation readily react with numerous cellular macromolecules. However, the primary target responsible for the profound cytotoxicity of this drug class is deoxyribonucleic acid (DNA).[3][8][9]
The interaction of these reactive intermediates with DNA results in extensive damage, including:
DNA Strand Breaks: Both single-strand breaks (SSBs) and double-strand breaks (DSBs) are induced, compromising the structural integrity of the genome.[1][2]
Alkali-Labile Sites: The formation of adducts and base modifications can create sites that are susceptible to cleavage under alkaline conditions, which is a key principle in experimental detection methods like the comet assay.[2]
This widespread DNA damage overwhelms cellular repair mechanisms, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[9] While proteins containing thiol groups can also be targeted, the genotoxic effects are considered the principal mechanism of cell killing.[10]
Application Focus I: Anti-Infective Agents
The hypoxia-selective mechanism of action makes nitroimidazoles exceptionally effective against obligate or facultative anaerobic microorganisms. This includes:
Anaerobic Bacteria: Such as Helicobacter pylori, a causative agent of gastritis and peptic ulcers.[11][12]
Protozoan Parasites: Including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[1][2]
These organisms thrive in low-oxygen environments and possess the necessary nitroreductase enzymes to efficiently activate the prodrugs, leading to selective eradication with minimal impact on the host's aerobic cells. The development of derivatives from the 1-methyl-4-nitro-1H-imidazole-5-carboxamide scaffold is a promising strategy to overcome growing resistance to established drugs like metronidazole.[1]
Solid tumors often contain regions of severe hypoxia due to chaotic and insufficient vasculature. These hypoxic cells are notoriously resistant to ionizing radiation, as the DNA-damaging effects of radiation are significantly enhanced by the presence of molecular oxygen.
Electron-affinic nitroimidazoles can act as "oxygen-mimetics" to overcome this resistance.[6][10] When radiation strikes a cell, it creates free radicals on the DNA.
In oxic cells, oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, non-repairable state.
In hypoxic cells, in the absence of oxygen, these DNA radicals can be chemically reduced back to their original state by endogenous thiols (e.g., glutathione), effectively repairing the damage.
Nitroimidazoles, upon reaching these hypoxic zones, can intercept the radiation-induced DNA radicals. They react with and "fix" the damage in a manner analogous to oxygen, thereby restoring or "sensitizing" the hypoxic cells to the lethal effects of radiation. The efficacy of a compound in this role is often quantified by the Sensitizer Enhancement Ratio (SER).
Table 1: Sensitizer Enhancement Ratios (SER) of Representative Nitroimidazoles
Note: Data for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is not available; this table presents data for structurally related and clinically relevant nitroimidazoles to illustrate the application's quantitative endpoints.
Key Experimental Methodologies
Validating the mechanism of action of nitroimidazole derivatives requires specialized assays that can probe for hypoxia-selective effects and DNA damage.
Protocol: Assessing DNA Damage via Alkaline Comet Assay
This technique, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites in individual cells.[2]
Causality: The principle is that under an electric field, relaxed and broken DNA fragments will migrate out of the nucleus, forming a "comet tail," while intact DNA remains in the "head." The length and intensity of the tail are proportional to the amount of DNA damage. The use of alkaline conditions (pH > 13) is crucial as it denatures the DNA and reveals alkali-labile sites as additional breaks.
Methodology:
Cell Treatment: Expose cell cultures to the test compound (e.g., a derivative of 1-methyl-4-nitro-1H-imidazole-5-carboxamide) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for a defined period. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
Cell Embedding: Harvest cells and embed them in a low-melting-point agarose gel on a microscope slide.
Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) to dissolve cellular and nuclear membranes, leaving behind the DNA-containing nucleoid.
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind and denature the DNA.
Electrophoresis: Apply a voltage across the slides. Damaged DNA will migrate from the cathode to the anode.
Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
Visualization & Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using imaging software to measure parameters like tail length, tail moment, or % DNA in the tail.
Protocol: Evaluating Radiosensitizing Efficacy via Clonogenic Survival Assay
This is the gold-standard in vitro assay for assessing the effectiveness of a radiosensitizer by measuring a cell's ability to proliferate and form a colony after treatment.[6]
Causality: This assay directly measures the cytotoxic and cytostatic effects of a combined treatment (drug + radiation). By comparing the survival curves of cells treated under different conditions (hypoxia vs. normoxia, radiation alone vs. radiation + drug), one can calculate the Sensitizer Enhancement Ratio (SER), a direct measure of the drug's radiosensitizing potential.
Caption: Experimental workflow for a clonogenic survival assay to test radiosensitizers.
Methodology:
Cell Plating: Seed a known number of cells into multiple sets of culture plates.
Hypoxia Induction: Place the plates for the hypoxic arms of the study into a sealed hypoxic chamber or incubator.
Drug Treatment: Add the test compound at a non-toxic or minimally toxic concentration to the appropriate plates (both normoxic and hypoxic sets).
Irradiation: Irradiate the plates with a range of radiation doses.
Colony Formation: Remove the drug and return all plates to a standard normoxic incubator for 1-2 weeks to allow for colony formation.
Staining and Counting: Fix the colonies, stain them with crystal violet, and count the number of colonies containing at least 50 cells.
Data Analysis: Calculate the plating efficiency and surviving fraction for each dose. Plot the surviving fraction versus the radiation dose and calculate the SER, typically at a survival level of 10% or 1%.
Conclusion and Future Perspectives
1-Methyl-4-nitro-1H-imidazole-5-carboxamide exemplifies a class of prodrugs whose mechanism is elegantly tailored to the unique physiology of anaerobic and hypoxic cells. The core principle of reductive bioactivation leading to catastrophic DNA damage has been successfully leveraged to create powerful anti-infectives and has been extensively explored for cancer radiotherapy.
The true value of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide lies in its role as a versatile scaffold.[1][14] Future research will undoubtedly focus on the synthesis and evaluation of novel derivatives with improved pharmacological profiles:
Enhanced Potency: Modifying substituents to fine-tune the electron affinity and optimize activation by target-specific nitroreductases.
Reduced Toxicity: Altering physicochemical properties to improve tumor penetration while minimizing off-target effects, particularly neurotoxicity, which has limited older-generation radiosensitizers.
Overcoming Resistance: Designing molecules that can circumvent established resistance mechanisms in bacteria and parasites.
By building upon the foundational mechanism detailed in this guide, researchers can continue to develop innovative therapeutics that exploit the fundamental vulnerability of cells living without oxygen.
The synthesis wh properties of 1-(4- a novel radiosensitizer for use as v! hydoyjc cell marker.
DNA Damaging Drugs - PMC - PubMed Central.
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC.
DNA Single Strand Breaks in Peripheral Blood Lymphocytes Induced by Three Nitroimidazole Deriv
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Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the Radiosensitivity of EMT6 Tumor Cells - PubMed.
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - MDPI.
Radiosensitization by a new nucleoside analogue: 1-[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl-2-nitroimidazole (RP-170) - PubMed.
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central.
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
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Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC - PubMed Central.
biological activity of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide Introduction The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against an...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Introduction
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa.[1][] The biological activity of these compounds is intrinsically linked to the reductive activation of the nitro group in hypoxic or anaerobic environments, a mechanism that has been successfully exploited in the development of drugs like metronidazole and tinidazole.[1][] 1-Methyl-4-nitro-1h-imidazole-5-carboxamide is a member of this important class of compounds, and its chemical structure holds significant potential for diverse therapeutic applications, ranging from anti-infective to potential anticancer therapies. This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanism of action, and key experimental protocols for the evaluation of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide and its derivatives.
Synthesis of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
The synthesis of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide typically proceeds through the formation of its carboxylic acid precursor, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, followed by an amidation step. A representative synthetic route is outlined below.
Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
A common method for the synthesis of the carboxylic acid precursor involves the nitration of a suitable 1-methylimidazole derivative. For instance, the synthesis can be achieved by the reaction of 1-methyl-1H-imidazole-5-carboxamide with a nitrating agent such as a mixture of nitric acid and sulfuric acid. A related synthesis of the carboxylic acid from 1-methyl-1H-imidazole-5-carbonitrile has been reported to proceed with sulfuric acid and sodium nitrite at 100°C, yielding the desired product.[3]
Experimental Protocol:
To a solution of the starting 1-methyl-1H-imidazole-5-carboxamide (or a related precursor), cautiously add a cooled mixture of concentrated sulfuric acid and nitric acid while maintaining a low temperature (e.g., 0-5 °C).
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required to drive the reaction to completion.
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent to obtain the purified 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Amidation to 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
The final step involves the conversion of the carboxylic acid to the corresponding carboxamide. This can be achieved through various standard amidation procedures.
General Protocol:
Activate the carboxylic acid by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling agent (e.g., DCC, EDC).
React the activated carboxylic acid with ammonia or an ammonia equivalent (e.g., ammonium hydroxide) in a suitable solvent.
Monitor the reaction until completion.
Work up the reaction mixture to isolate the crude 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
Purify the product by recrystallization or chromatography.
Biological Activities
Antiparasitic Activity
Derivatives of 1-methyl-4-nitroimidazole have demonstrated significant activity against various protozoan parasites. Notably, 5-aryl-1-methyl-4-nitroimidazoles have shown potent lethal activity against Entamoeba histolytica and Giardia intestinalis.[4][5] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 value of 1.47 µM against these parasites, which is approximately twice as potent as the standard drug, metronidazole.[4][5] This highlights the potential of the 1-methyl-4-nitroimidazole scaffold in the development of new antiparasitic agents.
Table 1: In Vitro Antiparasitic Activity of 5-Aryl-1-Methyl-4-nitroimidazoles
The broader class of 5-substituted 1-methyl-4-nitroimidazoles has been evaluated for in-vitro antibacterial activity against a range of microorganisms.[6] These studies have shown that while many compounds in this class exhibit limited activity against Gram-negative bacteria, some derivatives are potent against Gram-positive bacteria.[6] For example, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was found to be the most potent against Gram-positive bacteria with a MIC value of ≤8 µg/mL.[6] Furthermore, certain derivatives have shown promising activity against Helicobacter pylori, with some being four times more active than metronidazole.[6]
Anticancer Potential
The hypoxic microenvironment of solid tumors presents a unique opportunity for the therapeutic application of nitroimidazoles.[7] Similar to their mechanism of action in anaerobic microbes, the nitro group of these compounds can be selectively reduced in hypoxic tumor cells to generate cytotoxic radicals.[7] This property makes them attractive candidates for development as hypoxia-activated prodrugs. While specific anticancer data for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide is not extensively reported, the general principle of nitroimidazole-based anticancer therapy suggests that this compound could warrant investigation in this area.
Mechanism of Action
The is predicated on the reductive activation of its nitro group. This process is most efficient in anaerobic or hypoxic environments where the redox potential is low.[]
Reductive Activation Pathway
Passive Diffusion: The nitroimidazole compound passively diffuses into the target cell (e.g., anaerobic bacterium, protozoan, or hypoxic cancer cell).[1]
Nitro Group Reduction: Inside the cell, low-redox potential electron-transfer proteins, such as nitroreductases, transfer electrons to the nitro group.[1][] This one-electron reduction forms a highly reactive nitro radical anion.[8]
Generation of Cytotoxic Species: The nitro radical anion can undergo further reduction to form a nitrosoimidazole intermediate.[8] These reactive species are highly cytotoxic.
Cellular Damage: The generated reactive intermediates can covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[][8] They can also interact with other cellular components, contributing to their overall toxicity.
Caption: Reductive activation of nitroimidazoles.
Experimental Protocols
In Vitro Antiparasitic Activity Assay
This protocol outlines a typical method for determining the 50% inhibitory concentration (IC50) of a compound against protozoan parasites like Entamoeba histolytica or Giardia lamblia.
Materials:
Parasite culture in logarithmic growth phase
Appropriate culture medium (e.g., TYI-S-33 for Giardia)
96-well microtiter plates
Test compound stock solution (in DMSO)
Positive control (e.g., metronidazole)
Negative control (vehicle, e.g., DMSO)
Cell viability reagent (e.g., resazurin)
Microplate reader (fluorometer)
Procedure:
Cell Seeding: Seed the 96-well plates with a suspension of parasites at a predetermined density in their respective culture medium.
Compound Dilution: Prepare a serial dilution of the test compound and the positive control in the culture medium.
Treatment: Add the diluted compounds to the appropriate wells. Include wells with parasites and vehicle only as a negative control.
Incubation: Incubate the plates under the required conditions (e.g., 37°C, anaerobic or microaerophilic environment) for a specified period (e.g., 48 hours).
Viability Assessment: Add the cell viability reagent to each well and incubate for a further period to allow for color/fluorescence development.
Measurement: Measure the fluorescence or absorbance using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro antiparasitic assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
Bacterial culture in logarithmic growth phase
Mueller-Hinton Broth (MHB) or other appropriate broth
96-well microtiter plates
Test compound stock solution
Positive control antibiotic
Negative control (broth only)
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.
Inoculation: Add the standardized bacterial inoculum to each well.
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer drugs.[9][10]
Materials:
Human cancer cell lines
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compound stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidic isopropanol)
Microplate reader (absorbance)
Procedure:
Cell Seeding: Seed the 96-well plates with cancer cells at an appropriate density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a negative control.
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
1-Methyl-4-nitro-1h-imidazole-5-carboxamide belongs to a class of compounds with proven and potent biological activities. The core mechanism of action, involving reductive activation of the nitro group, provides a strong rationale for its efficacy against anaerobic microorganisms and its potential as a hypoxia-activated anticancer agent. The available data on related compounds suggest that 1-Methyl-4-nitro-1h-imidazole-5-carboxamide is a promising scaffold for further drug development. Future research should focus on a more detailed elucidation of its specific cellular targets, a comprehensive evaluation of its anticancer activity against a panel of cancer cell lines, and in vivo studies to assess its efficacy and pharmacokinetic properties.
References
[Link to a relevant review on nitroimidazoles in medicinal chemistry]
Kamiloglu, S., et al. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 56.
Leitsch, D. (2017). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLOS Biology, 15(1), e2000424.
Anderson, R. F., et al. (2009). Structure-activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(21), 6646–6657.
ResearchGate. (n.d.). Schematic diagram of the mechanism of nitroimidazole compounds. [Link]
Anderson, R. F., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(21), 6646–6657.
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
Blatt, N. B., et al. (2013). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 145.
Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 275-289.
Kumar, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7247.
Al-Masoudi, N. A., et al. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Archiv der Pharmazie, 342(9), 546-552.
ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. [Link]
Al-Masoudi, N. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2894-2905.
Al-Masoudi, N. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules Online, 14(8).
Abdullahi, M., et al. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents.
Liu, J., et al. (2015). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
Bergan, T. (1987). Antibacterial activity and pharmacokinetics of nitroimidazoles. A review. Scandinavian Journal of Infectious Diseases. Supplementum, 51, 54-63.
Anderson, R. F., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6445-6453.
Shahabimehr, M., et al. (2020). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical Chemistry Journal, 54(1), 38-44.
Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 275-289.
Adewole, E., et al. (2015). Synthesis and Antimicrobial Activities of 1-Methyl-4-Nitro-Imidazole-5-N,N- Diethylsulphonamide. International Journal of Scientific & Engineering Research, 6(8), 114-120.
Zhang, L., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4345-4353.
Al-Masoudi, N. A., et al. (2006). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 339(8), 403-408.
Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265.
Al-Dhaheri, A. M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05.
ResearchGate. (n.d.). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]
The Discovery of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Derivatives: A Technical Guide for Drug Development Professionals
Abstract The 1-methyl-4-nitro-1H-imidazole-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as an...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1-methyl-4-nitro-1H-imidazole-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as antimicrobial and anticancer agents. The strategic placement of the nitro group makes these compounds ideal candidates for bioreductive activation, a mechanism that allows for selective targeting of hypoxic environments characteristic of solid tumors and certain microbial infections. This in-depth technical guide provides a comprehensive overview of the discovery process for this class of compounds, from rational design and synthesis to rigorous biological evaluation. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore and advance this promising chemical space.
Introduction: The Rationale for Targeting the Nitroimidazole Scaffold
The imidazole ring is a fundamental component of several biologically essential molecules, including the amino acid histidine, and is present in numerous established drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for designing molecules that can interact with biological targets. The introduction of a nitro group, particularly at the 4- or 5-position, dramatically alters the molecule's properties, transforming it into a potent chemotherapeutic agent.[2]
The core principle behind the efficacy of many nitroimidazole-based drugs is bioreductive activation .[2][3] In environments with low oxygen concentration (hypoxia), which are common in solid tumors and anaerobic bacterial colonies, cellular nitroreductase enzymes can reduce the nitro group.[3][] This reduction process generates highly reactive cytotoxic intermediates, such as radical anions and nitroso derivatives, which can induce cellular damage, primarily through DNA strand breaks and covalent binding to essential macromolecules.[2][] This oxygen-dependent activation mechanism provides a therapeutic window, minimizing damage to healthy, well-oxygenated tissues while maximizing toxicity in the target hypoxic cells.[3][5]
The 1-methyl-4-nitro-1H-imidazole-5-carboxamide core combines these features: the stability of the methylated imidazole ring, the bioreductive potential of the nitro group, and a carboxamide functional group at the 5-position that serves as a versatile handle for derivatization. This allows for the systematic modification of the molecule's physicochemical properties (e.g., solubility, lipophilicity) and the introduction of various pharmacophores to modulate biological activity and target specificity.
Synthetic Strategies and Workflow
The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxamide derivatives begins with the construction of the core scaffold, followed by the derivatization of the carboxamide group.
Synthesis of the Core Intermediate: 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
The key intermediate, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6), is the foundational building block for this class of derivatives.[6][7] While several synthetic routes exist, a common and effective method involves the nitration of a suitable imidazole precursor. For instance, the synthesis can be achieved through the nitration of 1-methylimidazole-5-carboxylic acid using a mixture of sulfuric acid and sodium nitrite at elevated temperatures.[6] Careful control of reaction conditions is crucial to ensure regioselective nitration at the 4-position and to avoid the formation of dinitro byproducts.[8][9][10]
General Workflow for Derivative Synthesis
The general workflow for synthesizing a library of carboxamide derivatives is a logical, multi-step process designed for efficiency and characterization at each stage.
The Strategic Role of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide in Modern Drug Discovery: A Technical Guide for Researchers
Abstract The nitroimidazole scaffold has long been a cornerstone in the development of antimicrobial and anticancer agents. Historically dominated by 5-nitroimidazole and 2-nitroimidazole derivatives, recent advancements...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The nitroimidazole scaffold has long been a cornerstone in the development of antimicrobial and anticancer agents. Historically dominated by 5-nitroimidazole and 2-nitroimidazole derivatives, recent advancements have brought the unique potential of the 4-nitroimidazole core into the spotlight. This technical guide delves into the strategic importance of a key, yet underexplored, building block: 1-Methyl-4-nitro-1H-imidazole-5-carboxamide . We will dissect its chemical attributes, propose its role as a versatile starting point for novel drug candidates, and provide a comprehensive overview of the underlying mechanisms and therapeutic hypotheses that make this scaffold a compelling subject for contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in the battle against infectious diseases and cancer.
Introduction: The Nitroimidazole Saga and the Rise of the 4-Nitro Isomer
Nitroimidazoles have a rich history in medicine, with foundational drugs like metronidazole (a 5-nitroimidazole) becoming indispensable in treating anaerobic bacterial and parasitic infections.[1][2][3] The mechanism of action for these compounds is generally understood to involve the reductive bioactivation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic radical species that damage cellular macromolecules, including DNA.[4]
While 2- and 5-nitroimidazoles have been extensively studied, the 4-nitroimidazole isomers have traditionally received less attention. However, emerging research reveals that the position of the nitro group is a critical determinant of biological activity.[5][6] Notably, certain 4-nitroimidazoles have demonstrated efficacy against both aerobic and anaerobic microbes, a significant departure from the predominantly anaerobic spectrum of 5-nitroimidazoles.[5][6][7] This expanded activity profile suggests that 4-nitroimidazole-based compounds could address a wider range of therapeutic challenges, including infections with more complex metabolic requirements and the hypoxic microenvironments of solid tumors.
This guide focuses on 1-Methyl-4-nitro-1H-imidazole-5-carboxamide , a scaffold that combines the promising 4-nitroimidazole core with a synthetically versatile carboxamide handle at the 5-position. This strategic combination makes it an ideal starting point for generating diverse libraries of novel therapeutic candidates.
The Core Scaffold: 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Chemical Properties and Synthesis
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a stable, solid compound that serves as a key intermediate in organic synthesis.[8] Its structure features the electron-withdrawing 4-nitro group, which is crucial for its bioactivation, and a 5-carboxamide group that can be readily modified to modulate the compound's physicochemical properties and target interactions.
A plausible synthetic workflow for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
The Significance of the 4-Nitro Position
The positioning of the nitro group at the C4 position of the imidazole ring has profound implications for the biological activity of the molecule. Comparative studies between 4- and 5-nitroimidazoles have revealed key differences:
Feature
5-Nitroimidazoles (e.g., Metronidazole)
4-Nitroimidazoles (e.g., PA-824)
Spectrum of Activity
Primarily active against anaerobic microbes.[5][6]
Can exhibit activity against both aerobic and anaerobic microbes.[5][6][7]
Mechanism of Activation
Reductive activation in anaerobic environments.
Can be activated under both aerobic and anaerobic conditions, often via different enzymatic pathways.[5]
Therapeutic Potential
Established as effective agents for anaerobic infections.
Potential for broader applications, including tuberculosis and as hypoxia-activated prodrugs in cancer therapy.[5][7]
Table 1: Comparison of 5-Nitroimidazole and 4-Nitroimidazole Derivatives.
This dual activity profile of 4-nitroimidazoles makes them particularly attractive for tackling challenging diseases like tuberculosis, where the pathogen exists in both replicating (aerobic) and non-replicating (anaerobic) states.[5][7]
Mechanism of Action: A Tale of Reductive Bioactivation
The therapeutic effect of nitroimidazoles is contingent upon the reduction of the nitro group to generate cytotoxic reactive nitrogen species. This process is highly dependent on the redox potential of the target cell.
Generalized mechanism of action of nitroimidazoles in anaerobic vs. normoxic cells.
In anaerobic organisms or hypoxic tumor cells, the low oxygen tension allows for the enzymatic reduction of the nitro group to a radical anion.[1] This highly reactive species can then undergo further reduction to form a cascade of cytotoxic metabolites, including nitroso and hydroxylamine derivatives, which can induce DNA strand breaks and other cellular damage, ultimately leading to cell death.[4] In well-oxygenated, healthy tissues, the radical anion is rapidly re-oxidized back to the parent nitro compound, a futile cycle that prevents the accumulation of toxic metabolites and confers selectivity.
For 4-nitroimidazoles, the story can be more complex, with some derivatives being substrates for specific nitroreductases that can activate them even under aerobic conditions, contributing to their broader spectrum of activity.[5][9]
Drug Discovery Applications and Strategy
The true value of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide lies in its potential as a versatile scaffold for generating novel drug candidates. The 5-carboxamide group provides a convenient point for chemical modification to fine-tune the molecule's properties.
Structure-Activity Relationship (SAR) and Library Design
By systematically modifying the amide group, researchers can explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
Drug discovery workflow starting from the target scaffold.
Based on studies of related nitroimidazole carboxamides, the following SAR hypotheses can be proposed for derivatives of our target scaffold:
Polar Groups: The introduction of polar groups, such as pyridinyl or morpholinyl moieties, on the amide nitrogen may enhance antiparasitic activity.
Aromatic Substituents: The addition of various substituted aryl groups can modulate lipophilicity and introduce new interactions with the biological target.
Linker Length and Flexibility: Varying the length and flexibility of the linker between the carboxamide and any terminal functional groups can impact binding affinity and pharmacokinetic properties.
Therapeutic Targets
Given the proven efficacy of nitroimidazoles against anaerobic protozoa, derivatives of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide are prime candidates for the development of new treatments for diseases such as:
Giardiasis: Caused by Giardia lamblia.
Amoebiasis: Caused by Entamoeba histolytica.[10][11][12]
Trichomoniasis: Caused by Trichomonas vaginalis.
The potential for activity against metronidazole-resistant strains makes this an especially important area of investigation.
The hypoxic microenvironment of solid tumors makes them susceptible to hypoxia-activated prodrugs.[13] 4-Nitroimidazoles are being actively investigated as radiosensitizers and cytotoxins that are selectively activated in these oxygen-deprived regions, thereby minimizing damage to healthy tissues.[13][14] Derivatives of the target scaffold could be designed to release potent cytotoxic warheads upon reduction in the tumor microenvironment.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a library of derivatives based on 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
Protocol: Synthesis of a 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Library
Objective: To synthesize a diverse library of amide derivatives from 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Materials:
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Oxalyl chloride or Thionyl chloride
A diverse set of primary and secondary amines
Triethylamine or other suitable base
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
Acid Chloride Formation:
Suspend 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous DCM.
Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
Add a catalytic amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
Amide Coupling:
Dissolve the crude acid chloride in anhydrous DCM.
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
Add the amine solution dropwise to the acid chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure amide derivative.
Characterization:
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Evaluation against Giardia lamblia
Objective: To determine the 50% effective concentration (EC₅₀) of the synthesized compounds against Giardia lamblia.
Materials:
Synthesized nitroimidazole derivatives
Giardia lamblia trophozoites (e.g., WB strain)
TYI-S-33 medium supplemented with bovine bile and serum
Prepare stock solutions of the test compounds and metronidazole (as a control) in DMSO.
Perform serial dilutions in culture medium to achieve the desired final concentrations.
Cell Culture and Plating:
Culture G. lamblia trophozoites in TYI-S-33 medium at 37 °C.
Harvest the trophozoites in the logarithmic growth phase and adjust the cell density.
Dispense the cell suspension into 96-well plates.
Compound Treatment:
Add the diluted compounds to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with metronidazole (positive control).
Incubate the plates for 48 hours at 37 °C in an anaerobic environment.
Viability Assay:
After incubation, equilibrate the plates to room temperature.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Measure the luminescence using a luminometer.
Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Determine the EC₅₀ values by plotting the viability data against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
1-Methyl-4-nitro-1H-imidazole-5-carboxamide represents a promising, yet underutilized, scaffold in the field of drug discovery. The strategic placement of the nitro group at the 4-position offers the potential for a broader spectrum of activity compared to traditional 5-nitroimidazoles. The versatility of the 5-carboxamide handle allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of diverse libraries against a range of parasitic, bacterial, and cancer cell lines will be crucial in uncovering new lead compounds. Furthermore, detailed mechanistic studies will be necessary to fully elucidate the mode of action of these novel 4-nitroimidazole derivatives and to guide the rational design of next-generation therapeutics. The insights gained from such studies could pave the way for new and effective treatments for some of the world's most challenging diseases.
References
Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., 3rd, & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1317–1328. [Link]
ACS Publications. (n.d.). Structure–Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. Retrieved from [Link]
PubMed. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]
National Center for Biotechnology Information. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Retrieved from [Link]
Molecules. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
NISCAIR. (2003). Medicinal Significance of Nitroimidazoles. Journal of Scientific and Industrial Research, 62, 659-668. Retrieved from [Link]
ResearchGate. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC. Retrieved from [Link]
Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]
PubMed. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658. [Link]
Semantic Scholar. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 353-362. [Link]
ResearchGate. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497-520. Retrieved from [Link]
ISCA. (2013). 5-Nitroimidazole derivatives: A scope of Modification for Medicinal chemists. Research Journal of Chemical Sciences, 3(7), 104-113. Retrieved from [Link]
PubMed. (1989). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. Il Farmaco, 44(11), 1095-1107. [Link]
Al-Qadisiyah Journal for Pure Science. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Al-Qadisiyah Journal for Pure Science, 27(1), 1-11. Retrieved from [Link]
MDPI. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Pharmaceuticals, 15(10), 1234. [Link]
ResearchGate. (n.d.). (PDF) 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules. Retrieved from [Link]
ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]
Google Patents. (n.d.). US20080045722A1 - Processes for nitration of n-substituted imidazoles.
National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-methyl-4-nitro-1H-imidazole-5-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: January 2026
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-methyl-4-nitro-1H-imidazole-5-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies for the structural elucidation and characterization of this molecule.
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxamide belongs to the nitroimidazole class of compounds, which are known for their diverse biological activities. The precise structural characterization of this molecule is paramount for understanding its chemical properties, reactivity, and potential pharmacological action. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will delve into the core spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
While experimental spectra for 1-methyl-4-nitro-1H-imidazole-5-carboxamide are not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to predict and interpret the expected spectral features. This approach provides a robust framework for researchers to analyze their own experimental data.
Molecular Structure of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Caption: Molecular structure of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methyl-4-nitro-1H-imidazole-5-carboxamide, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Theoretical Considerations: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key protons in our target molecule are the imidazole ring proton, the N-methyl protons, and the amide protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the carboxamide group.
Predicted ¹H NMR Spectrum:
Based on the known spectrum of 1-methyl-4-nitro-1H-imidazole[1], we can predict the following:
Imidazole Proton (H-2): In 1-methyl-4-nitro-1H-imidazole, the H-2 and H-5 protons appear at δ 8.35 and 7.80 ppm, respectively.[1] For our target molecule, we expect a single imidazole proton at the 2-position. The presence of the carboxamide group at the 5-position will likely deshield this proton, shifting it downfield. A predicted chemical shift would be in the range of δ 8.0 - 8.5 ppm as a singlet.
N-Methyl Protons (N-CH₃): The N-methyl group in 1-methyl-4-nitro-1H-imidazole appears at δ 3.75 ppm.[1] The electronic environment of the N-methyl group in the target molecule is very similar, so we can expect its signal to be in a comparable region, likely around δ 3.7 - 4.0 ppm as a sharp singlet.
Amide Protons (-CONH₂): The two protons of the primary amide will be observable, though their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. They are expected to appear as two broad singlets, or a single broad singlet, in the range of δ 7.0 - 8.5 ppm .
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for amides as it can help in observing the N-H protons.
Instrument Setup:
Use a 400 MHz or higher field NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
Data Acquisition:
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).
Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments. The chemical shifts of the imidazole ring carbons will be significantly affected by the substituents.
Predicted ¹³C NMR Spectrum:
Drawing from data on 1-methyl-4-nitro-1H-imidazole[1] and other similar structures, we can predict the following approximate chemical shifts:
Imidazole Carbons (C-2, C-4, C-5): In 1-methyl-4-nitro-1H-imidazole, the ring carbons appear at δ 122.6 (C-2), 146.9 (C-4), and 138.1 (C-5) ppm.[1] For the target molecule, we expect:
C-2: Around δ 120-125 ppm .
C-4: Attached to the nitro group, this carbon will be significantly deshielded, appearing around δ 145-150 ppm .
C-5: Attached to the carboxamide group, this carbon's chemical shift will also be downfield, likely in the range of δ 135-140 ppm .
N-Methyl Carbon (N-CH₃): The methyl carbon in 1-methyl-4-nitro-1H-imidazole is at δ 34.2 ppm.[1] A similar value of δ 33-36 ppm is expected for the target molecule.
Amide Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to appear in the typical range for amides, around δ 160-165 ppm .
Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
Instrument Setup: Use the same spectrometer as for ¹H NMR.
Data Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
A larger number of scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
Data Processing:
Process the data similarly to the ¹H NMR spectrum.
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at δ 39.52 ppm).
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For 1-methyl-4-nitro-1H-imidazole-5-carboxamide, we expect to see characteristic absorption bands for the amide and nitro groups.
Predicted IR Spectrum:
N-H Stretching (Amide): Two bands are expected for the primary amide in the region of 3400-3100 cm⁻¹ . These correspond to the asymmetric and symmetric N-H stretches.
C=O Stretching (Amide): A strong absorption band, known as the Amide I band, is expected in the range of 1680-1630 cm⁻¹ .
N-H Bending (Amide): The Amide II band, resulting from N-H bending and C-N stretching, should appear around 1640-1550 cm⁻¹ .
N-O Stretching (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1380-1340 cm⁻¹ .
C-H Stretching: Aromatic C-H stretching from the imidazole ring will be observed around 3100 cm⁻¹ , and aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ .
C=N and C=C Stretching: Stretching vibrations of the imidazole ring will appear in the 1600-1400 cm⁻¹ region.
Experimental Protocol: IR (Attenuated Total Reflectance - ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Instrument Setup:
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing:
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Label the major absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methyl-4-nitro-1H-imidazole-5-carboxamide (molecular formula C₅H₆N₄O₃), the expected monoisotopic mass is approximately 170.04 g/mol .[2]
Predicted Mass Spectrum (Electron Ionization - EI):
Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observed at m/z 170 .
Fragmentation Pattern: Common fragmentation pathways for nitroimidazoles involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The carboxamide group can also fragment. Predicted fragmentation peaks include:
[M - NO₂]⁺: m/z 124 (loss of the nitro group).
[M - CONH₂]⁺: m/z 126 (loss of the carboxamide radical).
Further fragmentation of these initial ions can also be expected.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules and will likely show the protonated molecule.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
Instrument Setup:
Use a mass spectrometer equipped with an ESI source.
Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition:
Acquire the mass spectrum in positive ion mode.
The primary ion observed will likely be the protonated molecule [M+H]⁺ at m/z 171 .[2] Other adducts such as [M+Na]⁺ (m/z 193) may also be present.[2]
Data Processing:
Analyze the spectrum to determine the mass of the parent ion and any significant fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Considerations: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitroimidazole core constitutes a chromophore that will absorb UV radiation.
Predicted UV-Vis Spectrum:
Nitroimidazole derivatives typically exhibit strong absorption in the UV region. For 1-methyl-4-nitro-1H-imidazole-5-carboxamide, we can expect a strong π → π* transition. Based on data for similar nitroimidazoles, the maximum absorption (λ_max) is likely to be in the range of 280-320 nm .
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 AU).
Instrument Setup:
Use a dual-beam UV-Vis spectrophotometer.
Fill a quartz cuvette with the pure solvent to be used as a blank.
Data Acquisition:
Record the spectrum over a range of wavelengths (e.g., 200-400 nm).
Data Processing:
Identify the wavelength of maximum absorbance (λ_max).
The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.
This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-methyl-4-nitro-1H-imidazole-5-carboxamide. By combining theoretical principles with predictive data based on analogous compounds, researchers are well-equipped to undertake the structural elucidation of this and similar molecules. The detailed experimental protocols offer a standardized approach to ensure the acquisition of high-quality, reliable spectroscopic data, which is fundamental for advancing research and development in medicinal chemistry.
References
PubChem. 1-methyl-4-nitro-1h-imidazole-5-carboxamide. Available from: [Link]
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]
National Institute of Standards and Technology (NIST). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Available from: [Link]
PubChem. 1-Methyl-4-nitroimidazole. Available from: [Link]
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and Its Analogs
Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. While a definitive publis...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. While a definitive published crystal structure for this specific compound remains elusive, this guide leverages the detailed analysis of a closely related analog, 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, to illustrate the core principles and techniques of single-crystal X-ray diffraction. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the critical evaluation of crystallographic data. We will delve into the synthesis and crystallization of nitroimidazole derivatives, the workflow of single-crystal X-ray diffraction, and a detailed analysis of molecular geometry, intermolecular interactions, and crystal packing.
Introduction: The Significance of Nitroimidazoles in Drug Discovery
Nitroimidazole derivatives are a cornerstone in the development of antimicrobial and anticancer agents.[1] Their biological activity is often linked to the reductive bioactivation of the nitro group in hypoxic environments, a characteristic of many solid tumors and anaerobic bacteria. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR), optimizing their design, and ensuring their efficacy and safety.[2] 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7) is a key intermediate in the synthesis of novel therapeutic agents.[3] An in-depth understanding of its crystal structure provides invaluable insights into its solid-state properties, solubility, and potential interactions with biological targets.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Plausible Synthetic Route
A plausible synthesis for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide can be adapted from established methods for related compounds.[4][5] A general approach involves the nitration of a suitable imidazole precursor followed by functional group manipulation to introduce the carboxamide moiety. For instance, the synthesis could start from 1-methyl-1H-imidazole-5-carboxylic acid, which can be nitrated and subsequently converted to the carboxamide.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] For nitroimidazole derivatives, several techniques can be employed:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. This is a widely used and effective method.[7]
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.[6]
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
Experimental Protocol: Crystallization of a Nitroimidazole Derivative
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming and stirring.
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.
Crystal Growth:
Slow Evaporation: Cover the vessel with a perforated lid to allow for slow solvent evaporation. Place it in a vibration-free environment.
Vapor Diffusion: Place the vial with the solution in a larger sealed jar containing a small amount of a precipitant solvent.
Monitoring: Monitor the vessel for the appearance of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8] The process can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection, Solution, and Refinement
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[8]
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[9]
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[10]
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[11]
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[12]
Validation: The final structure is rigorously validated to ensure its quality and accuracy. This includes checking bond lengths, bond angles, and other geometric parameters.[13]
Crystal Structure Analysis: A Case Study of 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide
In the absence of a published structure for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, we will examine the crystal structure of the closely related analog, 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, to illustrate the key aspects of the analysis.[14]
Crystallographic Data Summary
The following table summarizes the key crystallographic data for the analog compound.
The analysis of the molecular structure reveals several key features:
The imidazole and phenyl rings are planar, but they are not coplanar with each other, exhibiting a dihedral angle of 58.44°.[14]
The nitro group is nearly coplanar with the imidazole ring, with a small dihedral angle of 5.8°.[14] This planarity suggests a degree of conjugation between the nitro group and the imidazole ring.
In contrast, the carboxamide group is significantly twisted out of the plane of the imidazole ring, with a dihedral angle of 70.15°.[14] This perpendicular orientation has important implications for intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The molecules in the crystal lattice are held together by a network of hydrogen bonds.
Caption: A schematic representation of the key hydrogen bonding interactions.
Centrosymmetric Dimers: Pairs of molecules are linked by N—H···N hydrogen bonds between the carboxamide N-H and an imidazole nitrogen atom, forming centrosymmetric dimers.[14]
Chain Formation: These dimers are further connected into chains along the b-axis by N—H···O hydrogen bonds between the carboxamide N-H and a carboxamide oxygen atom of an adjacent dimer.[14]
Layered Structure: The interplay of these hydrogen bonds results in the formation of molecular layers.[14]
Implications for Drug Development
The detailed structural information obtained from crystal structure analysis is invaluable for drug development:
Structure-Activity Relationship (SAR): Understanding the precise conformation of the molecule and the orientation of its functional groups helps in designing more potent analogs.
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.
Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the development of stable and effective drug formulations.
Conclusion
While the definitive crystal structure of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is yet to be reported in the public domain, the analysis of its close analog provides a robust framework for understanding the structural chemistry of this important class of compounds. This guide has outlined the essential steps from synthesis and crystallization to the detailed interpretation of crystallographic data. As a Senior Application Scientist, I emphasize the necessity of rigorous experimental technique and thorough data validation to ensure the scientific integrity of the determined crystal structures, which form the bedrock of modern drug design and development.
References
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]
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Model building, refinement and validation. (2011). Acta Crystallographica Section D: Biological Crystallography, 67(Pt 5), 349-350.
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Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimiz
Guide for crystallization. (n.d.).
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica, 14(4), 12-16.
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (2013). Der Pharma Chemica, 5(3), 156-162.
1-Methyl-4-nitro-1H-imidazole-5-carboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Synthesis and Antimicrobial Activities of 1-Methyl-4-Nitro-Imidazole-5-N,N- Diethylsulphonamide. (2015). International Journal of Scientific & Engineering Research, 6(10), 113-119.
understanding the nitroimidazole scaffold in medicinal chemistry
An In-depth Technical Guide to the Nitroimidazole Scaffold in Medicinal Chemistry For the attention of: Researchers, scientists, and drug development professionals. Abstract The nitroimidazole scaffold, a five-membered h...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Nitroimidazole Scaffold in Medicinal Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The nitroimidazole scaffold, a five-membered heterocyclic ring bearing a nitro group, has been a cornerstone of medicinal chemistry for over seven decades.[1][2][3] First discovered as a natural product with antibacterial properties, its derivatives have evolved into a versatile class of therapeutics targeting a wide array of pathogens and disease states.[1][2][3] This guide provides a comprehensive technical overview of the nitroimidazole core, delving into its fundamental mechanism of action, diverse therapeutic applications, intricate structure-activity relationships, and the persistent challenges of resistance and toxicity. We will explore the journey of this remarkable scaffold from its initial discovery to its current status in treating anaerobic bacterial and parasitic infections, multidrug-resistant tuberculosis, and its emerging role in oncology as hypoxia-activated prodrugs and radiosensitizers. This document is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering insights into the continued evolution and potential of the nitroimidazole scaffold.
The Nitroimidazole Core: A Historical and Chemical Perspective
The story of nitroimidazoles in medicine began in 1953 with the isolation of "Azomycin" (2-nitroimidazole) from the bacterium Nocardia mesenterica by Maeda and colleagues in Japan.[1][2][3] This discovery of a natural product with activity against anaerobic bacteria and protozoa sparked immense interest in the synthesis of its analogues.[1][2] This led to the development of metronidazole in the late 1950s, a 5-nitroimidazole derivative that proved to be highly effective and less toxic than its natural predecessor.[1] Metronidazole's success cemented the therapeutic importance of the nitroimidazole scaffold and paved the way for the development of subsequent generations of these drugs.
The core of this drug class is the imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms. The defining feature is the presence of a nitro group (-NO2) attached to one of the carbon atoms of the imidazole ring. The position of this nitro group is critical to the biological activity and therapeutic application of the resulting compound. The three main classes are 2-, 4-, and 5-nitroimidazoles, with the latter two being tautomers that can readily interconvert.[4]
Mechanism of Action: The Principle of Reductive Activation
Nitroimidazoles are classic examples of prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target cell or organism to exert their therapeutic effect.[5] The central theme of their mechanism of action is the reductive activation of the nitro group, a process that is highly dependent on the oxygen concentration of the cellular environment.[5][6]
Under anaerobic or hypoxic conditions, such as those found in anaerobic bacteria, certain protozoa, and the core of solid tumors, low-potential electron-transfer proteins like ferredoxin can donate electrons to the nitro group of the nitroimidazole.[7][8] This one-electron reduction results in the formation of a highly reactive nitro radical anion.[9] In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, rendering the drug ineffective in aerobic cells and contributing to its selective toxicity.[10]
However, in the absence of oxygen, the nitro radical anion undergoes further reduction and fragmentation, leading to the generation of a cascade of cytotoxic reactive nitrogen species, including nitroso and hydroxylamine intermediates.[6][9] These reactive species are the ultimate effectors of the drug's toxicity, causing widespread cellular damage by reacting with and damaging critical biomolecules, most notably DNA.[][12] The interaction with DNA leads to strand breaks, destabilization of the DNA helix, and inhibition of DNA synthesis and repair mechanisms, ultimately resulting in cell death.[6][7]
This unique mechanism of action underpins the broad utility of nitroimidazoles in various therapeutic areas, from treating infections caused by anaerobic organisms to targeting hypoxic cancer cells.
Caption: Reductive activation of nitroimidazoles in anaerobic/hypoxic vs. aerobic cells.
A Broad Spectrum of Therapeutic Applications
The unique mechanism of action of nitroimidazoles has led to their successful application in a wide range of diseases.
Antiparasitic and Antibacterial Agents
The initial and most well-known application of nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa.[]
Drug
Class
Primary Indications
Metronidazole
5-Nitroimidazole
Amoebiasis, Giardiasis, Trichomoniasis, Anaerobic bacterial infections, H. pylori eradication[][12]
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs.[14] Nitroimidazoles have emerged as a promising class of compounds with activity against both replicating and non-replicating (latent) mycobacteria.[15] Two notable examples are:
Delamanid (Deltyba®) : A bicyclic nitroimidazole that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3]
Pretomanid : Part of a three-drug regimen (BPaL) for the treatment of XDR-TB and treatment-intolerant or non-responsive MDR-TB.[2][3][16]
The activity of these drugs against latent TB is attributed to the hypoxic environment within granulomas, which facilitates their reductive activation.[17]
Targeting the Tumor Microenvironment: Hypoxia-Activated Prodrugs
Solid tumors often contain regions of hypoxia (low oxygen), which are associated with resistance to conventional therapies like radiation and chemotherapy.[18][19] The selective activation of nitroimidazoles in hypoxic environments makes them ideal candidates for development as hypoxia-activated prodrugs (HAPs) for cancer therapy.[18][19]
Evofosfamide (TH-302) : A 2-nitroimidazole-based prodrug that, upon activation in hypoxic conditions, releases the cytotoxic agent bromo-isophosphoramide mustard.[18]
The goal of HAPs is to selectively deliver a potent cytotoxic payload to the resistant hypoxic cells within a tumor, thereby increasing the efficacy of cancer treatment while minimizing damage to healthy, well-oxygenated tissues.
Enhancing Radiotherapy: Radiosensitizers
Nitroimidazoles can also act as radiosensitizers, increasing the effectiveness of radiation therapy in treating cancer.[20] Hypoxic tumor cells are notoriously resistant to radiation because oxygen is required to "fix" the DNA damage caused by ionizing radiation. By mimicking the effect of oxygen, electron-affinic nitroimidazoles can sensitize hypoxic cells to the cytotoxic effects of radiation.
Misonidazole and Pimonidazole : 2-nitroimidazoles that have been extensively studied as radiosensitizers and are also used as markers to identify hypoxic regions in tumors.[1][3]
Structure-Activity Relationships (SAR): A Guide to Rational Drug Design
The biological activity of nitroimidazoles is exquisitely sensitive to their chemical structure. Understanding the SAR of this scaffold is crucial for designing more potent, selective, and safer drugs.
Position of the Nitro Group : The position of the nitro group significantly influences the drug's spectrum of activity. 5-nitroimidazoles, like metronidazole, are generally potent against anaerobic bacteria and protozoa.[1] 2-nitroimidazoles, such as benznidazole, are effective against certain parasites like Trypanosoma cruzi.[1] 4-nitroimidazoles have shown promise as antitubercular agents.[17]
Substituents on the Imidazole Ring : Modifications to the substituents on the imidazole ring can modulate the drug's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its pharmacokinetics and pharmacodynamics. For example, the development of bicyclic nitroimidazoles like PA-824 (a precursor to pretomanid) demonstrated that specific structural features, including a lipophilic tail and a 2-position oxygen atom in the fused oxazine ring, are key determinants of aerobic activity against M. tuberculosis.[15][17]
Bioisosteric Replacements : The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design to improve a molecule's properties.[21] For instance, replacing the 2-position oxygen in the oxazine ring of PA-824 analogues with nitrogen or sulfur yielded compounds with comparable or even improved potency.[22][23]
Caption: Interplay of structural features in nitroimidazole drug design.
Overcoming Challenges: Resistance and Toxicity
Despite their broad utility, the clinical use of nitroimidazoles is not without its challenges, primarily drug resistance and toxicity.
Mechanisms of Resistance
The primary mechanism of resistance to nitroimidazoles involves alterations in the reductive activation pathway.[24] This can occur through:
Decreased Nitroreductase Activity : Downregulation or mutation of the nitroreductase enzymes responsible for activating the prodrug is a common resistance mechanism in bacteria and protozoa.[24]
Increased Oxygen Tension : In some cases, increased intracellular oxygen levels can lead to enhanced futile cycling and reduced activation of the drug.
Efflux Pumps : Overexpression of efflux pumps that actively transport the drug out of the cell can also contribute to resistance.
Strategies to combat resistance include the development of new nitroimidazole derivatives that are activated by different nitroreductases, the use of combination therapies, and the design of compounds that are less susceptible to efflux.[25][26]
Toxicity and Side Effects
A significant concern with some nitroimidazoles is their potential for mutagenicity and carcinogenicity, which is linked to the generation of reactive intermediates that can damage host cell DNA.[27] While the risk in humans is considered low for standard therapeutic courses, it remains a consideration in drug development.
Another well-known side effect is a disulfiram-like reaction when taken with alcohol, leading to nausea, vomiting, and flushing.[28] This is due to the inhibition of aldehyde dehydrogenase.
Ongoing research focuses on designing nitroimidazoles with improved safety profiles by modifying their structure to reduce the formation of mutagenic intermediates or to enhance their selectivity for microbial targets.
Experimental Protocols and Methodologies
To aid researchers in the field, this section provides an overview of key experimental workflows for the synthesis, evaluation, and analysis of nitroimidazole compounds.
Synthesis of a Representative 5-Nitroimidazole Derivative
This protocol outlines a general method for the synthesis of a 5-nitroimidazole derivative, which can be adapted for the creation of a library of analogues for SAR studies.[29][30]
Step 1: N-Alkylation of 2-Methyl-5-nitroimidazole
To a solution of 2-methyl-5-nitroimidazole in a suitable solvent (e.g., acetone), add a base (e.g., K2CO3) and the desired alkylating agent (e.g., chloroacetyl chloride).[29]
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Filter the reaction mixture to remove the base and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated derivative.
Step 2: Characterization
Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[29]
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).
In Vitro Antimicrobial Susceptibility Testing
The agar diffusion technique is a standard method for assessing the antimicrobial activity of new compounds.[29]
Step 1: Preparation of Agar Plates
Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and sterilize it by autoclaving.
Pour the molten agar into sterile Petri dishes and allow it to solidify.
Step 2: Inoculation
Prepare a standardized inoculum of the test microorganism (e.g., a bacterial strain) and spread it evenly over the surface of the agar plate.
Step 3: Application of Test Compound
Impregnate sterile paper discs with a known concentration of the synthesized nitroimidazole derivative.
Place the discs on the surface of the inoculated agar plate.
Step 4: Incubation and Measurement
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Analytical Methods for Nitroimidazole Detection
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the detection and quantification of nitroimidazoles and their metabolites in biological matrices.[31][32]
Step 1: Sample Preparation
Extract the nitroimidazole residues from the sample matrix (e.g., plasma, tissue) using a suitable solvent (e.g., acetonitrile).[32]
Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
Concentrate the extract to increase the sensitivity of the analysis.
Step 2: HPLC Separation
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).[33]
Use a mobile phase gradient to separate the nitroimidazole analytes from other components in the sample.
Step 3: MS/MS Detection
Introduce the eluent from the HPLC into a tandem mass spectrometer.
Use selected reaction monitoring (SRM) to specifically detect and quantify the target nitroimidazole and its metabolites based on their unique mass-to-charge ratios.
Caption: A typical workflow for the discovery and development of new nitroimidazole-based drugs.
Conclusion and Future Outlook
The nitroimidazole scaffold has proven to be an enduring and remarkably versatile platform in medicinal chemistry. From its humble beginnings as a natural antibiotic, it has given rise to life-saving drugs for a multitude of infectious diseases and is now at the forefront of innovative cancer therapies. The journey of the nitroimidazole is a testament to the power of medicinal chemistry to harness and refine a core chemical structure to meet evolving therapeutic needs.
The future of nitroimidazole research remains bright. The ongoing challenges of antimicrobial resistance and the need for more effective and less toxic cancer treatments will continue to drive the design and synthesis of novel nitroimidazole derivatives. Advances in our understanding of the molecular mechanisms of action, resistance, and toxicity, coupled with modern drug design strategies, will undoubtedly lead to the development of the next generation of nitroimidazole-based therapeutics with enhanced efficacy and improved safety profiles. The "molecular firework" that is the reductive activation of the nitro group will continue to light the way for new discoveries in the fight against disease.[9][34]
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Kim, P., Zhang, L., Man, J., & Min, W. (2008). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 51(5), 1089-1101. [Link]
Kim, P., Zhang, L., Man, J., & Min, W. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 51(5), 1089-1101. [Link]
Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]
Anderson, J. R., O'Brien, N., & Barry, C. E. (2009). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]
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Anderson, J. R., O'Brien, N., & Barry, C. E. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. Journal of medicinal chemistry, 52(5), 1329-1344. [Link]
Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]
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Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]
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Preliminary In Vitro Studies of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide: A Technical Guide
This guide provides an in-depth technical framework for conducting preliminary in vitro studies on 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. It is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical framework for conducting preliminary in vitro studies on 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the biological potential of this nitroimidazole derivative. This document emphasizes the scientific rationale behind experimental choices and provides detailed, self-validating protocols to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
1-Methyl-4-nitro-1H-imidazole-5-carboxamide belongs to the nitroimidazole class of compounds, which are of significant interest in medicinal chemistry. Historically, nitroimidazoles have been pivotal in the development of anti-infective agents. The core hypothesis for investigating this particular molecule is that the nitro group, upon bio-reduction in low-oxygen environments typical of certain pathogens or solid tumors, generates reactive nitrogen species. These reactive species are believed to be the primary cytotoxic agents, inducing cellular damage, including DNA strand breaks, leading to cell death.
This guide will focus on the foundational in vitro assays required to characterize the bioactivity of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, specifically its potential antimicrobial and cytotoxic effects. The experimental design is structured to first establish a baseline of its general cytotoxicity against a mammalian cell line, followed by an assessment of its antimicrobial potency. Finally, we will explore a preliminary assay to investigate its proposed mechanism of action: DNA interaction.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting in vitro studies. The following table summarizes the key properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
This section details the step-by-step protocols for the preliminary in vitro evaluation of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
General Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to understand the compound's general toxicity to mammalian cells. This provides a therapeutic window when comparing against its antimicrobial activity.
Cell Culture:
Culture a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding:
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide in DMSO.
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
Incubate for 48 hours.
MTT Addition and Incubation:
Add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for 4 hours at 37°C.
Formazan Solubilization:
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Bacterial Strain and Culture Preparation:
Select relevant bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
Inoculum Preparation:
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Preparation and Serial Dilution:
Prepare a stock solution of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide in DMSO.
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the compound dilutions.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
MIC Determination:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Preliminary Mechanism of Action: In Vitro DNA Interaction Assay
The proposed mechanism of action for nitroimidazoles involves DNA damage following reductive activation. An in vitro assay using purified DNA can provide preliminary evidence of a direct interaction. This protocol is based on the principle that covalent binding of the activated compound to DNA can be detected.[1][2]
Reaction Mixture Preparation:
In a microcentrifuge tube, prepare a reaction mixture containing:
Purified DNA (e.g., calf thymus DNA) at a final concentration of 1 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).
1-Methyl-4-nitro-1H-imidazole-5-carboxamide at a desired concentration (e.g., 100 µM).
Reductive Activation:
To mimic the in vivo reductive activation, add a reducing agent such as sodium dithionite to the reaction mixture. The concentration of the reducing agent should be optimized.
Include a control reaction without the reducing agent.
Incubation:
Incubate the reaction mixtures at 37°C for a defined period (e.g., 2 hours) under anaerobic conditions to facilitate the reduction of the nitro group.
DNA Precipitation and Washing:
Precipitate the DNA by adding cold ethanol.
Centrifuge to pellet the DNA and wash the pellet multiple times with ethanol to remove any unbound compound.
Analysis of DNA Adducts:
Resuspend the washed DNA pellet in a suitable buffer.
Analyze the DNA for adduct formation using techniques such as UV-Vis spectroscopy (to detect changes in the DNA absorption spectrum) or more advanced methods like LC-MS/MS after enzymatic digestion of the DNA.
Caption: Proposed mechanism of DNA interaction.
Data Interpretation and Expected Outcomes
MTT Assay: It is anticipated that 1-Methyl-4-nitro-1H-imidazole-5-carboxamide will exhibit some level of cytotoxicity, as is common for many biologically active compounds. The IC₅₀ value will provide a quantitative measure of this toxicity. A higher IC₅₀ value is generally desirable, indicating lower toxicity to mammalian cells.
MIC Assay: Based on the known activity of other nitroimidazoles, it is plausible that this compound will show antimicrobial activity, particularly against anaerobic or microaerophilic bacteria. The MIC values will quantify its potency against the tested strains. A lower MIC value indicates higher antimicrobial activity.
DNA Interaction Assay: If the compound interacts with DNA upon reduction, a change in the UV-Vis spectrum of the DNA may be observed. More definitively, LC-MS/MS analysis would reveal the presence of specific DNA adducts, providing strong evidence for the proposed mechanism of action.
Conclusion
This technical guide provides a comprehensive and structured approach for the preliminary in vitro evaluation of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. By following these detailed protocols, researchers can generate reliable and reproducible data on the cytotoxicity, antimicrobial activity, and potential mechanism of action of this compound. These foundational studies are essential for determining the therapeutic potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and guiding future drug development efforts.
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Chada, R., & Arora, P. (2003). Medicinal Significance of Nitroimidazoles. Defence Science Journal, 53(3), 277-284.
NIST WebBook. (n.d.). Imidazole-4-carboxamide, n-butyl-5-nitro-. Retrieved from [Link]
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
Synthesis Protocol for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide: An Application Note for Researchers
Introduction 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a nitroimidazole core, is pr...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a nitroimidazole core, is present in a variety of compounds with demonstrated biological activity. This document provides a comprehensive, in-depth guide for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic pathway.
This guide is structured to provide not just a list of procedural steps, but to offer insights into the rationale behind the chosen reagents and conditions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol to their specific needs. All quantitative data is summarized for clarity, and the overall workflow is visually represented to facilitate comprehension.
Synthesis Overview
The synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is most effectively achieved through a two-step process. This strategy begins with the synthesis of the carboxylic acid intermediate, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, from its corresponding nitrile precursor. The subsequent and final step involves the amidation of this carboxylic acid to yield the target carboxamide.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
The initial and critical step in this synthesis is the efficient conversion of the nitrile group of the starting material into a carboxylic acid. This hydrolysis is achieved under acidic conditions.
Reaction Scheme:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocol:
A robust and high-yielding procedure for this hydrolysis has been reported by Hosmane, et al.[1].
Materials and Reagents:
Reagent
CAS Number
Molecular Formula
Molar Mass ( g/mol )
1-Methyl-4-nitro-1H-imidazole-5-carbonitrile
40648-96-2
C5H4N4O2
152.11
Sulfuric acid (concentrated)
7664-93-9
H2SO4
98.08
Sodium nitrite
7632-00-0
NaNO2
69.00
Water (deionized)
7732-18-5
H2O
18.02
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile in concentrated sulfuric acid and water is prepared.
Sodium nitrite is added portion-wise to the stirred solution. The addition should be controlled to manage any potential exotherm.
The reaction mixture is then heated to 100°C.
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
Expected Yield: This procedure is reported to yield approximately 90% of the desired carboxylic acid.[1]
Part 2: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
The final step of the synthesis involves the conversion of the carboxylic acid to the primary amide. This is a standard amidation reaction, which can be achieved by activating the carboxylic acid followed by reaction with an ammonia source.
Reaction Scheme:
Caption: Amidation of the carboxylic acid to the carboxamide.
Experimental Protocol:
A general and effective method for the amidation of heterocyclic carboxylic acids involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to form an acyl chloride intermediate, which then readily reacts with an ammonia source. A similar methodology has been successfully employed for the synthesis of other nitroimidazole amide derivatives.[2]
Materials and Reagents:
Reagent
CAS Number
Molecular Formula
Molar Mass ( g/mol )
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
54828-05-6
C5H5N3O4
171.11
Phosphorus oxychloride
10025-87-3
POCl3
153.33
Pyridine (anhydrous)
110-86-1
C5H5N
79.10
Ammonia source (e.g., aqueous ammonia)
1336-21-6
NH4OH
35.05
Procedure:
To a solution of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., pyridine), phosphorus oxychloride is added dropwise at a controlled temperature (e.g., 0°C).
The reaction mixture is stirred at room temperature to facilitate the formation of the acyl chloride intermediate. The progress of this step can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch.
Once the formation of the acyl chloride is complete, the reaction mixture is cooled again, and an excess of an ammonia source (e.g., concentrated aqueous ammonia) is added cautiously.
The mixture is then stirred, allowing the acyl chloride to react and form the desired carboxamide.
The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
The crude 1-Methyl-4-nitro-1H-imidazole-5-carboxamide can be purified by recrystallization from an appropriate solvent system.
Characterization Data
The identity and purity of the synthesized 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS: 5413-88-7, Molecular Formula: C₅H₆N₄O₃) should be confirmed by standard analytical techniques.
Physicochemical Properties:
Property
Value
Molecular Weight
170.13 g/mol
Appearance
Expected to be a solid
Spectroscopic Data:
¹H NMR: Expected signals would include a singlet for the N-methyl group (around 3.7-4.0 ppm), a singlet for the imidazole ring proton, and two broad singlets for the -NH₂ protons of the carboxamide group.
¹³C NMR: Expected signals would include carbons of the imidazole ring, the N-methyl carbon, and the carbonyl carbon of the carboxamide.
IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).
Safety and Handling
Nitroimidazoles: Many nitroimidazole derivatives are known to have biological activity and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
Reagents: Concentrated sulfuric acid, phosphorus oxychloride, and pyridine are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood.
Reactions: The nitration and amidation reactions can be exothermic. Proper temperature control is crucial to ensure safety and to minimize the formation of byproducts.
References
Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A convenient synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Heterocycles, 24(10), 2743-2748.
Suwiński, J., Walczak, K., & Wagner, E. (1994). Synthesis of some N-substituted nitroimidazole derivatives. Polish Journal of Chemistry, 68(5), 973-979.
Der Pharma Chemica. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 430-436.
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
Application Notes and Protocols for the Experimental Design of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNIC)
Introduction: The Therapeutic Potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNIC) The nitroimidazole scaffold is a cornerstone in the development of anti-infective agents, with a rich history of producing pot...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Therapeutic Potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNIC)
The nitroimidazole scaffold is a cornerstone in the development of anti-infective agents, with a rich history of producing potent drugs against anaerobic bacteria and various parasites.[1][2] The core mechanism of action for this class of compounds lies in the reductive bioactivation of the nitro group within anaerobic or microaerophilic environments, a process that generates cytotoxic reactive nitrogen species. These intermediates subsequently induce cellular damage, including DNA strand breaks, leading to microbial death.[3]
1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNIC) is a derivative of this esteemed class of compounds. Its structural features, particularly the presence of the carboxamide group, suggest the potential for novel interactions with biological targets and modified pharmacokinetic properties compared to existing nitroimidazole drugs. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of MNIC, from its synthesis to its preclinical evaluation.
Chemical Synthesis and Characterization of MNIC
A logical and efficient synthesis of MNIC begins with its carboxylic acid precursor, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. This precursor can be synthesized from commercially available starting materials.[4][5][6] The subsequent conversion of the carboxylic acid to the primary amide is a standard organic transformation.
Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNIC)
Part A: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
This procedure is adapted from established methods for the synthesis of related imidazole carboxylic acids.[4]
Materials:
1-Methyl-1H-imidazole-5-carboxylic acid
Fuming nitric acid (90%)
Concentrated sulfuric acid (98%)
Ice
Deionized water
Sodium hydroxide (for pH adjustment)
Hydrochloric acid (for precipitation)
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, beaker, filtration apparatus
Procedure:
In a round-bottom flask cooled in an ice bath, slowly add 1-Methyl-1H-imidazole-5-carboxylic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.
Maintain the temperature below 10°C during the addition.
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution with a concentrated sodium hydroxide solution while keeping the temperature low.
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Part B: Amidation of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid to MNIC
This protocol employs a common method for amide synthesis from a carboxylic acid.[7][8][9]
Materials:
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid
Thionyl chloride or oxalyl chloride
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Ammonium hydroxide solution (concentrated)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
Suspend 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid in anhydrous DCM or THF.
Add a few drops of dimethylformamide (DMF) as a catalyst.
Slowly add thionyl chloride or oxalyl chloride to the suspension at 0°C.
Allow the reaction to stir at room temperature until the evolution of gas ceases and the solution becomes clear.
Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
Dissolve the resulting acid chloride in fresh anhydrous DCM or THF and cool to 0°C.
Slowly add a concentrated ammonium hydroxide solution to the cooled acid chloride solution.
Stir the reaction mixture at room temperature for 2-4 hours.
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MNIC.
Purify the crude product by recrystallization or column chromatography.
Physicochemical Characterization
A thorough characterization of the synthesized MNIC is crucial for ensuring its purity and for subsequent biological studies.
Parameter
Method
Purpose
Identity and Purity
¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
To confirm the chemical structure and assess purity.
Melting Point
Melting Point Apparatus
A sharp melting point indicates high purity.
Solubility
Visual assessment in various solvents (e.g., water, DMSO, ethanol)
To determine appropriate solvents for biological assays.
Stability
HPLC analysis of the compound in different buffers and temperatures over time
To assess the chemical stability under experimental conditions.
In Vitro Biological Evaluation
The initial biological assessment of MNIC should focus on its potential antimicrobial and antiparasitic activities, as well as its cytotoxicity against mammalian cells.
Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro biological evaluation of MNIC.
Protocol 2: In Vitro Anti-parasitic Activity Assay
This protocol is based on methods used for evaluating other nitroimidazole derivatives against common intestinal parasites.[2][10]
Materials:
Trophozoites of Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis (including metronidazole-resistant strains)
Appropriate culture media for each parasite
96-well microtiter plates
MNIC stock solution (in DMSO)
Metronidazole (as a positive control)
Cell viability reagent (e.g., CellTiter-Blue® or resazurin)
Plate reader
Procedure:
Culture the parasite trophozoites to the logarithmic growth phase.
Prepare a serial dilution of MNIC and metronidazole in the respective culture media in a 96-well plate.
Add a standardized number of trophozoites to each well.
Include wells with parasites and medium only (negative control) and medium only (blank).
Incubate the plates under the appropriate anaerobic or microaerophilic conditions and temperature for each parasite for 48-72 hours.
Add the cell viability reagent to each well and incubate for a further 4-6 hours.
Measure the fluorescence or absorbance using a plate reader.
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of parasite viability against the drug concentration.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11]
Appropriate broth or agar media for each bacterium
96-well microtiter plates (for broth microdilution) or agar plates
MNIC stock solution (in DMSO)
Metronidazole (as a positive control)
Bacterial inoculum standardized to 0.5 McFarland
Incubator with appropriate atmospheric conditions (anaerobic or microaerophilic)
Procedure (Broth Microdilution):
Prepare a serial dilution of MNIC and metronidazole in the appropriate broth medium in a 96-well plate.
Inoculate each well with a standardized bacterial suspension.
Include a positive control (bacteria and broth) and a negative control (broth only).
Incubate the plates under the required atmospheric conditions and temperature for 24-48 hours.
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Cytotoxicity Assay
This assay is essential to determine the selectivity of MNIC for microbial cells over mammalian cells.[12][13][14]
Materials:
Mammalian cell lines (e.g., HEK293 for kidney cells, HepG2 for liver cells)
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
96-well cell culture plates
MNIC stock solution (in DMSO)
Doxorubicin or another known cytotoxic agent (as a positive control)
MTT or resazurin reagent
Plate reader
Procedure:
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
Replace the medium with fresh medium containing serial dilutions of MNIC and the positive control.
Incubate the plates for 48-72 hours.
Add the MTT or resazurin reagent and incubate for 2-4 hours.
Measure the absorbance or fluorescence using a plate reader.
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ or MIC. A higher SI indicates greater selectivity for the target pathogen.
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be further evaluated in animal models of infection.
Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of a lead compound.
Protocol 5: Murine Model of Giardiasis
This is a standard model to assess the in vivo efficacy of anti-giardial compounds.[1][15]
Materials:
Female BALB/c mice (4-6 weeks old)
Giardia lamblia cysts
MNIC formulation for oral administration
Metronidazole for oral administration (positive control)
Vehicle control (e.g., carboxymethyl cellulose)
Gavage needles
Microscope and hemocytometer
Procedure:
Infect mice orally with a standardized dose of G. lamblia cysts.
After a pre-patent period (e.g., 5-7 days), confirm infection by detecting cysts in the feces.
Group the infected mice and start treatment with MNIC (at various doses), metronidazole, or the vehicle control, typically administered orally once or twice daily for 3-5 days.
At the end of the treatment period, euthanize the mice and collect the small intestine.
Enumerate the number of trophozoites in the intestinal homogenate using a microscope and hemocytometer.
Calculate the percentage reduction in parasite load compared to the vehicle-treated group to determine the efficacy of MNIC.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity and Cytotoxicity of MNIC
Compound
G. lamblia EC₅₀ (µM)
E. histolytica EC₅₀ (µM)
B. fragilis MIC (µg/mL)
HEK293 CC₅₀ (µM)
Selectivity Index (SI) for G. lamblia
MNIC
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Metronidazole
Reference Value
Reference Value
Reference Value
Reference Value
Calculated Value
Table 2: In Vivo Efficacy of MNIC in a Murine Giardiasis Model
Treatment Group
Dose (mg/kg/day)
Mean Parasite Load (± SD)
% Reduction in Parasite Load
Vehicle Control
-
Experimental Value
-
MNIC
Dose 1
Experimental Value
Calculated Value
MNIC
Dose 2
Experimental Value
Calculated Value
Metronidazole
Reference Dose
Experimental Value
Calculated Value
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (MNIC) as a potential therapeutic agent. By following these detailed protocols, researchers can generate the necessary data to assess its efficacy, selectivity, and preclinical potential. The modular nature of this experimental design allows for adaptation to investigate other potential applications of MNIC, such as in the treatment of anaerobic bacterial infections or as a radiosensitizer in cancer therapy. The insights gained from these studies will be crucial in determining the future trajectory of MNIC in the drug development pipeline.
References
Ali, S. A., & Nozaki, T. (2007). Recent progress in anti-amebic drug development. Frontiers in Bioscience, 12, 2645-2659.
Chavda, V. P., Vihol, D., & Shah, D. (2022). Nitroimidazole-based therapeutics: A comprehensive review on the journey from discovery to the clinic. European Journal of Medicinal Chemistry, 238, 114482.
Leitsch, D. (2017). A review on metronidazole: an old warhorse in a new arena. Current drug metabolism, 18(12), 1165-1176.
Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150-164.
Bansal, V., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 22(19), 5127-5153.
Adhikari, N., & Keiser, J. (2020). In vitro and in vivo testing of antimicrobial drugs against Trichuris muris. Parasites & vectors, 13(1), 1-9.
Melo, E. J., Berenger, B., & do Monte, D. S. (2021). In vitro and in vivo models for the study of Trichomonas vaginalis. Journal of microbiological methods, 182, 106161.
Al-Otaibi, F., & Al-Olayan, E. (2019). In vitro cytotoxicity of some medicinal plants on human cell lines. Saudi Journal of Biological Sciences, 26(7), 1786-1790.
Noguchi, Y., Tanaka, T. Session II: Pharmacology of Nitroimidazoles and Intestinal Amoebiasis. Drugs. 1978;15:10–15.
Nord, C.E., Kager, L. Tinidazole—Microbiology, pharmacology and efficacy in anaerobic infections. Infection. 1983;11:54–60.
Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A new and facile synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Heterocycles, 24(10), 2743-2748.
Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9-20.
Leitsch, D. (2019). Drug resistance in the microaerophilic parasite Giardia lamblia. Current opinion in microbiology, 52, 43-49.
Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. [Link]
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
Antimicrobial Susceptibility Testing. Department of Agriculture, Fisheries and Forestry. [Link]
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
Application Notes and Protocols: In Vitro Evaluation of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide for Antiparasitic Activity
Introduction: The Imperative for Novel Antiparasitic Agents Parasitic diseases inflict a staggering burden on global health, affecting millions of individuals, particularly in tropical and subtropical regions. The limite...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Novel Antiparasitic Agents
Parasitic diseases inflict a staggering burden on global health, affecting millions of individuals, particularly in tropical and subtropical regions. The limited arsenal of effective drugs, coupled with the emergence of drug resistance, underscores the urgent need for the discovery and development of new antiparasitic agents. Nitroimidazole compounds have long been a cornerstone of antiparasitic chemotherapy, with drugs like metronidazole and benznidazole used to treat infections caused by protozoa such as Giardia lamblia, Entamoeba histolytytica, and Trypanosoma cruzi.[][2] The focus of this guide is on 1-Methyl-4-nitro-1h-imidazole-5-carboxamide, a member of the nitroimidazole class with potential as a novel antiparasitic therapeutic.
The antiparasitic activity of nitroimidazoles is predicated on their selective toxicity to anaerobic or microaerophilic organisms.[] The mechanism of action involves the reduction of the nitro group by parasite-specific enzymes, such as nitroreductases, in the low-redox-potential environment of these organisms.[] This reduction generates reactive nitroso and hydroxylamine intermediates and cytotoxic free radicals that induce damage to parasitic DNA, proteins, and other macromolecules, ultimately leading to cell death.[][3] This selective activation within the parasite is a key factor in the therapeutic window of this class of drugs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide's antiparasitic activity. The protocols herein are designed to be robust and reproducible, providing a framework for determining the compound's potency, selectivity, and spectrum of activity against a panel of clinically relevant parasites.
I. Overview of the In Vitro Evaluation Workflow
The in vitro assessment of a potential antiparasitic compound is a multi-step process designed to systematically characterize its biological activity. The workflow begins with the cultivation of the target parasites, followed by primary screening to determine the compound's inhibitory effect on parasite growth. Positive hits are then subjected to dose-response analysis to quantify their potency (e.g., EC50 or IC50 values). Crucially, the compound's cytotoxicity against mammalian cells is also assessed to determine its selectivity index, a critical parameter for predicting potential therapeutic utility.
Caption: General workflow for the in vitro evaluation of antiparasitic compounds.
II. Detailed Protocols and Methodologies
A. Compound Preparation and Handling
Scientific rigor begins with the proper preparation of the test compound. The purity of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide should be confirmed prior to use, ideally by methods such as NMR and mass spectrometry.
Protocol 1: Preparation of Compound Stock and Working Solutions
Stock Solution Preparation: Accurately weigh a precise amount of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in the appropriate parasite culture medium. It is critical to ensure that the final concentration of DMSO in the assay wells is non-toxic to the parasites and mammalian cells, typically ≤0.5%.[4]
B. In Vitro Culture of Target Parasites
The selection of target parasites should be guided by the known spectrum of activity of related nitroimidazole compounds. Based on existing literature, Giardia lamblia, Entamoeba histolytica, Leishmania donovani, and Trypanosoma cruzi are relevant starting points.[5][6][7]
Protocol 2: Axenic Culture of Giardia lamblia Trophozoites
Giardia lamblia is a microaerophilic protozoan parasite that causes giardiasis. The trophozoite is the disease-causing stage in the host's small intestine.
Culture Medium: Utilize TYI-S-33 medium supplemented with 10% adult bovine serum and antibiotics (penicillin-streptomycin).
Cultivation: Grow trophozoites in screw-capped glass culture tubes filled to the top with medium to minimize oxygen exposure. Incubate the tubes horizontally at 37°C.[8]
Subculturing: Monitor the growth of the trophozoites daily using an inverted microscope. Subculture the parasites every 48-72 hours when they reach confluence. To detach the adherent trophozoites, chill the culture tubes on ice for 15-20 minutes, which causes the parasites to detach from the glass surface.[9] Invert the tubes several times to ensure a uniform suspension, and then transfer an appropriate volume of the culture to fresh, pre-warmed medium.
Protocol 3: Axenic Culture of Leishmania donovani Promastigotes
Leishmania donovani is the causative agent of visceral leishmaniasis. The promastigote stage is found in the sandfly vector and is the form typically cultured in the laboratory.
Culture Medium: Use M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and antibiotics.[10]
Cultivation: Culture promastigotes in vented tissue culture flasks at 25-26°C.[10][11]
Subculturing: Passage the promastigotes every 2-3 days when they are in the late logarithmic phase of growth to maintain a healthy culture and preserve their infectivity.[11] Dilute the culture with fresh medium to a starting density of approximately 1 x 10^6 cells/mL.[12]
Protocol 4: Culture of Trypanosoma cruzi Epimastigotes and Intracellular Amastigotes
Trypanosoma cruzi is the etiologic agent of Chagas disease. The epimastigote form is cultured in the laboratory, while the clinically relevant amastigote form replicates within host cells.
Epimastigote Culture: Culture epimastigotes in liver digest-neutralized tryptose (LDNT) medium at 27°C.[13]
Intracellular Amastigote Culture:
Maintain a suitable host cell line, such as Vero cells, in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[14]
Infect confluent Vero cell monolayers with culture-derived trypomastigotes at a multiplicity of infection (MOI) of approximately 10:1.[13]
After 24 hours, wash the monolayers with fresh medium to remove extracellular parasites. The intracellular amastigotes will then replicate within the host cells.
C. In Vitro Antiparasitic Activity Assays
These assays are designed to determine the concentration of the test compound that inhibits parasite growth by 50% (EC50 or IC50).
Protocol 5: Anti-Giardial Susceptibility Assay
Assay Setup: In a 96-well microtiter plate, dispense Giardia lamblia trophozoites at a density of 2 x 10^4 cells/well in fresh TYI-S-33 medium.[5]
Compound Addition: Add serial dilutions of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide to the wells. Include a positive control (e.g., metronidazole) and a negative control (vehicle, i.e., DMSO).
Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic jar or a CO2 incubator with an anaerobic gas pack.
Viability Assessment: After incubation, assess parasite viability. A common method is the use of a resazurin-based assay. Add resazurin solution to each well and incubate for an additional 4-6 hours.[15] Viable cells will reduce resazurin to the fluorescent product resorufin. Measure fluorescence using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Assay Setup: Seed Vero cells in a 96-well plate and allow them to adhere overnight. Infect the cells with T. cruzi trypomastigotes. After 24 hours, wash away the extracellular parasites.
Compound Addition: Add fresh medium containing serial dilutions of the test compound. Include a positive control (e.g., benznidazole) and a negative control.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
Viability Assessment: For this intracellular assay, a common method involves using a transgenic parasite line expressing a reporter gene such as β-galactosidase.[14][16] After incubation, lyse the cells and add a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase).[16] The color change is proportional to the number of viable parasites and can be measured using a plate reader.[14]
Data Analysis: Determine the EC50 value based on the inhibition of reporter gene activity.
D. Mammalian Cell Cytotoxicity Assay
It is essential to assess the toxicity of the compound to mammalian cells to determine its selectivity.[17][18]
Protocol 8: Cytotoxicity Assay using a Mammalian Cell Line (e.g., HEK293 or HepG2)
Cell Seeding: Seed a human cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer), in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[4]
Compound Addition: Add serial dilutions of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide to the wells.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[4]
Viability Assessment: Use a standard cell viability assay, such as the MTT assay or a resazurin-based assay.[4][19][20]
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).
E. Data Interpretation and Selectivity Index
The final step is to synthesize the data to evaluate the compound's potential.
Selectivity Index (SI): The SI is a crucial parameter that indicates the compound's selectivity for the parasite over mammalian cells. It is calculated as follows:
SI = CC50 (mammalian cells) / EC50 (parasite)
A higher SI value is desirable, as it suggests a greater therapeutic window. Generally, an SI of ≥10 is considered a good starting point for a promising lead compound.
III. Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.
Compound
G. lamblia EC50 (µM)
L. donovani EC50 (µM)
T. cruzi EC50 (µM)
HEK293 CC50 (µM)
Selectivity Index (G. lamblia)
Selectivity Index (L. donovani)
Selectivity Index (T. cruzi)
1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Metronidazole (Control)
N/A
N/A
Amphotericin B (Control)
N/A
N/A
Benznidazole (Control)
N/A
N/A
N/A: Not Applicable
IV. Mechanistic Insights and Troubleshooting
The antiparasitic activity of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide is hypothesized to follow the classical nitroimidazole mechanism of action.
Caption: Hypothesized mechanism of action for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
Troubleshooting Common Issues:
Low Parasite Viability in Controls: This could be due to issues with the culture medium, incubation conditions, or the health of the parasite stock. Ensure all reagents are fresh and that incubation parameters are strictly followed.
High Well-to-Well Variability: This may result from inaccurate pipetting, uneven cell distribution, or edge effects in the microtiter plate. Use calibrated pipettes, ensure thorough mixing of cell suspensions, and consider avoiding the outer wells of the plate for data collection.
Compound Precipitation: If the compound precipitates in the culture medium, it may be necessary to adjust the stock solution concentration or the final DMSO concentration.
V. Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide as a potential antiparasitic agent. A systematic approach, encompassing parasite culture, activity screening, dose-response analysis, and cytotoxicity testing, is essential for generating high-quality, reproducible data. The results of these assays will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing.
References
Leitsch, D. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 2, 166-170.
Cyrus, J. C., & Wallace, D. R. (1998). Drug cytotoxicity assay for African trypanosomes and Leishmania species. Journal of Parasitology, 84(4), 834-837.
Alonso-Padilla, J., et al. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 9(7), e0003835.
Leitsch, D., et al. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 2, 166-170.
Al-Masoudi, N. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(7), 2682-2693.
de Souza, M. V. N. (2012). Early toxicity screening and selection of lead compounds for parasitic diseases. Current Medicinal Chemistry, 19(13), 2108-2116.
Gordts, B., et al. (1990). Routine in vitro cultivation of Giardia lamblia by using the string test. Journal of Clinical Microbiology, 28(2), 368-369.
Ainslie Lab @ UNC. (n.d.). Leishmania donovani (ATCC 30030) Composition of modified M199 medium (500mL).
Kaur, K., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(18), 7636-7657.
Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases, 12(7), e0006612.
ResearchGate. (2015). Can anyone suggest a protocol to culture leishmania donovani dd8 strain in vitro? Retrieved from [Link]
Gulin, J. E. N., et al. (2018). Optimization and biological validation of an in vitro assay using the transfected Dm28c/pLacZ Trypanosoma cruzi strain. Transactions of the Royal Society of Tropical Medicine and Hygiene, 112(10), 455-462.
Molecules. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from [Link]
Al-Masoudi, N. A., et al. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules, 14(7), 2682-2693.
Antimicrobial Agents and Chemotherapy. (2009). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Retrieved from [Link]
Faria, R. X., et al. (2024). Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. Iranian Journal of Parasitology, 19(1), 74-83.
Al-Adhroey, A. H., et al. (2011). In vitro cultivation of Leishmania donovani promastigotes: Growth potential of human urine as replacement of fetal calf serum. Asian Pacific Journal of Tropical Medicine, 4(7), 525-528.
ResearchGate. (n.d.). In Vitro Image-Based Assay for Trypanosoma cruzi Intracellular Forms. Retrieved from [Link]
Spadafora, C., et al. (2017). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi.
ResearchGate. (n.d.). New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity. Retrieved from [Link]
Gordts, B., et al. (1985). Evaluation of a new method for routine in vitro cultivation of Giardia lamblia from human duodenal fluid. Journal of Clinical Microbiology, 22(5), 702-704.
Nash, T. E., et al. (1990). Routine in vitro cultivation of Giardia lamblia by using the string test. Journal of Clinical Microbiology, 28(2), 368-369.
Keiser, J., & Utzinger, J. (2010). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 26(10), 499-506.
Adams, R. (1991). In vitro culture and isoenzyme analysis of giardia lamblia.
ResearchGate. (n.d.). In Vitro Trypanocidal Activity of Nitroimidazole Derivatives. Retrieved from [Link]
Dunn, M. K., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 296-307.
MDPI. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Retrieved from [Link]
Van den Kerkhof, M., et al. (2011). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Antimicrobial Agents and Chemotherapy, 55(1), 196-201.
ResearchGate. (n.d.). Evaluation of a new method for routine in vitro cultivation of Giardia lamblia from human duodenal fluid. Retrieved from [Link]
Semantic Scholar. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Retrieved from [Link]
Kari, K., et al. (2021). In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii.
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
The University of Queensland. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Retrieved from [Link]
Application Notes & Protocols: A Comprehensive Guide to the Antibacterial Screening of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the systematic evaluation of novel 1-Methyl-4-nitro-1H-imidazole-5-carboxamide derivatives for antibact...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the systematic evaluation of novel 1-Methyl-4-nitro-1H-imidazole-5-carboxamide derivatives for antibacterial activity. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind methodological choices, integrates crucial safety assessments, and presents a logical workflow for identifying promising lead compounds.
Section 1: Foundational Principles and Strategic Considerations
The Nitroimidazole Scaffold: A Prodrug Activation Strategy
The 1-methyl-4-nitro-1H-imidazole core is a derivative of the nitroimidazole class of antimicrobials, which includes clinically significant drugs like metronidazole.[1][2][3] These compounds are not inherently bactericidal; they are prodrugs that require reductive activation within the target microorganism to exert their effect.[4]
The mechanism is selectively toxic to anaerobic and microaerophilic bacteria due to their unique metabolic environment.[] In these low-oxygen conditions, bacterial enzymes, particularly nitroreductases, transfer electrons to the nitro group of the imidazole ring.[][6] This reduction creates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.[2][4] These radicals indiscriminately damage cellular macromolecules, with the most critical target being bacterial DNA, where they induce strand breaks and helical instability, ultimately leading to cell death.[2][][6] In aerobic environments, such as in mammalian cells, oxygen rapidly re-oxidizes the nitro radical back to its inactive parent form, preventing the accumulation of toxic intermediates and conferring a vital margin of safety.[1][4]
Caption: Mechanism of selective toxicity of nitroimidazoles.
Rationale for Derivatization: The Role of the Carboxamide Moiety
While the nitroimidazole core is essential for activity, the substituent at the 5-position—in this case, the carboxamide group—provides a critical handle for chemical modification.[7] Altering the structure of the amide can profoundly influence the compound's properties, including:
Potency and Spectrum: Modifications can enhance uptake by bacterial cells or alter interaction with activating enzymes.
Physicochemical Properties: Solubility, lipophilicity, and metabolic stability can be fine-tuned to improve pharmacokinetic profiles.
Safety Profile: Structural changes can reduce off-target effects and decrease toxicity to mammalian cells.
Therefore, the synthesis and screening of a library of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide derivatives is a rational strategy for discovering novel agents with superior therapeutic potential.[7][8]
Section 2: A Hierarchical Screening Workflow
A robust screening cascade is essential for efficiently identifying lead candidates. The process should begin with broad, high-throughput qualitative assays to identify active compounds, followed by more rigorous quantitative assays for potency and finally, an assessment of safety and selectivity.
Caption: Hierarchical workflow for antibacterial screening.
Section 3: Primary Screening Protocol: Agar Disk Diffusion
Application & Principle
The Kirby-Bauer disk diffusion test is a qualitative method used for the initial, rapid screening of multiple compounds.[9][10] It identifies derivatives that possess antibacterial activity. The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a target bacterium.[11][12] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone provides a qualitative measure of the compound's potency.[9][12]
Detailed Step-by-Step Protocol
Inoculum Preparation:
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14]
Plate Inoculation:
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
Remove excess liquid by pressing the swab against the inside of the tube.[14]
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[10]
Disk Application:
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
Prepare sterile paper disks (6 mm diameter) by impregnating them with a known concentration of each derivative (e.g., 10 µ g/disk ). A solvent control disk should also be prepared.
Using sterile forceps, place the disks firmly onto the surface of the inoculated MHA plate, ensuring complete contact.[10] Space the disks adequately to prevent overlapping zones.
Incubation:
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]
Result Interpretation:
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.
A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[13] This quantitative method is essential for comparing the potency of different derivatives and for establishing a baseline for therapeutic efficacy. The assay involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compounds in a 96-well microtiter plate format.[13][17][18]
Detailed Step-by-Step Protocol
Preparation of Compounds:
Prepare stock solutions of each derivative and reference antibiotic in a suitable solvent (e.g., DMSO).
In a 96-well plate, perform a serial two-fold dilution of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).[13] The final volume in each well should be 50 µL.
Inoculum Preparation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Plate Inoculation:
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (containing 50 µL of the compound dilution), bringing the final volume to 100 µL. This will also dilute the compound concentration by half, which must be accounted for.
Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
Incubation:
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
Result Interpretation:
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed by eye or with a microplate reader.
Data Presentation: MIC Values
Derivative ID
MIC (µg/mL) vs. S. aureus (ATCC 29213)
MIC (µg/mL) vs. E. coli (ATCC 25922)
MIC (µg/mL) vs. H. pylori (Clinical Isolate)
Metronidazole
>128
>128
8
Ciprofloxacin
0.5
0.015
0.25
XYZ-001
4
64
2
XYZ-002
16
32
4
XYZ-003
>128
>128
>128
Note: The selection of bacterial strains should include both reference strains for comparability and clinically relevant isolates, such as Helicobacter pylori, against which nitroimidazoles are known to be active.[8][19]
Section 5: Secondary Screening Protocol: In Vitro Cytotoxicity
Application & Principle
A potent antimicrobial is only viable as a drug candidate if it is safe for the host. Many compounds that effectively kill bacteria are also toxic to eukaryotic cells.[20][21][22] Therefore, assessing cytotoxicity is a mandatory step. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of mammalian cells, which serves as a reliable indicator of cell viability and, conversely, compound-induced cytotoxicity.[23] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate by mitochondrial dehydrogenases in living, metabolically active cells.[23] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Protocol
Cell Culture and Seeding:
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) under standard conditions.
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test derivatives in cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
Incubation:
Incubate the plate for a defined period (e.g., 24 or 48 hours) in a humidified incubator at 37°C with 5% CO₂.
MTT Assay:
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. This value is calculated by plotting percent cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic window of a compound. It is calculated as the ratio of cytotoxicity to antibacterial activity. A higher SI value is desirable.
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
Derivative ID
IC₅₀ vs. HEK293 cells (µM)
MIC vs. S. aureus (µM)
Selectivity Index (SI)
XYZ-001
>100
8.5
>11.8
XYZ-002
55
30
1.8
Doxorubicin
1.2
N/A
N/A (Toxic Control)
Section 6: Data Synthesis and Decision Making
The ultimate goal of this screening cascade is to identify lead compounds for further development. The ideal candidate will exhibit a combination of desirable properties.
Caption: Decision-making flowchart for lead candidate selection.
Based on the exemplary data presented, derivative XYZ-001 would be prioritized. It demonstrates potent activity against the Gram-positive target S. aureus and the clinically relevant H. pylori (MIC = 4 and 2 µg/mL, respectively), shows low cytotoxicity (IC₅₀ > 100 µM), and consequently has a favorable Selectivity Index (>11.8). In contrast, XYZ-002 , while active, has a much narrower therapeutic window (SI = 1.8), making it a less attractive candidate.
Selected lead compounds should be advanced to more complex studies, including time-kill kinetics, resistance frequency determination, and ultimately, evaluation in animal models of infection.
References
Hilmer, J. E., & Engelbrecht, F. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167. Retrieved from [Link]
SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
National Institutes of Health. (n.d.). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Retrieved from [Link]
Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
ResearchGate. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
Semantic Scholar. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]
Society for General Microbiology. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Retrieved from [Link]
Basicmedical Key. (2016). Nitroimidazole Antibacterial Agents. Retrieved from [Link]
ResearchGate. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
ResearchGate. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
Semantic Scholar. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
European Union. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
PubMed. (2007). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Retrieved from [Link]
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
Lecturio. (2021). Nitroimidazoles. Retrieved from [Link]
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
National Institutes of Health. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Retrieved from [Link]
ResearchGate. (2007). Synthesis and In‐Vitro Antibacterial Activity of 5‐Substituted 1‐Methyl‐4‐nitro‐1H‐imidazoles. Retrieved from [Link]
MDPI. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Retrieved from [Link]
ResearchGate. (2015). Anti-bacterial mechanism of nitroimidazole. Retrieved from [Link]
PubMed. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Retrieved from [Link]
Application Note: Comprehensive Analytical Characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Introduction 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles are of significant interest in medicinal chemistry, often exhibiting antimicrobia...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles are of significant interest in medicinal chemistry, often exhibiting antimicrobial and antiprotozoal properties. The structural features of this molecule, including the imidazole core, the nitro group, and the carboxamide side chain, dictate its physicochemical properties and biological activity. A thorough analytical characterization is paramount for quality control, stability studies, and regulatory submissions in drug development. This application note provides a comprehensive guide to the analytical methodologies for the complete characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, offering detailed protocols and the scientific rationale behind the selection of each technique.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is essential for method development. While specific experimental data for this exact molecule is not extensively published, properties can be inferred from related structures such as 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Property
Predicted/Inferred Value
Significance for Analytical Methods
Molecular Formula
C₅H₅N₄O₃
Essential for mass spectrometry and elemental analysis.
Crucial for mass spectrometry and concentration calculations.
Polarity
Expected to be polar
Influences choice of chromatographic conditions (e.g., reverse-phase HPLC).
UV Absorbance
Expected UV maxima due to nitroaromatic chromophore
Enables detection and quantification by UV-Vis spectrophotometry and HPLC-UV.
Functional Groups
Imidazole ring, Nitro group (-NO₂), Carboxamide (-CONH₂)
Dictates characteristic signals in IR and NMR spectroscopy.
Part 1: Structural Elucidation and Identification
The primary objective is to confirm the chemical identity and structure of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. A combination of spectroscopic techniques is employed for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration in ¹H NMR provide information about the different types of protons and their neighboring atoms. ¹³C NMR provides information about the carbon skeleton of the molecule.
¹H NMR Spectroscopy Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
Instrument Parameters (500 MHz Spectrometer):
Pulse Program: Standard ¹H acquisition.
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).
Relaxation Delay: 1-2 seconds.
Spectral Width: 0-12 ppm.
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
Expected ¹H NMR Signals: Based on analogous structures, the following signals are anticipated[2]:
A singlet for the methyl group protons (N-CH₃) around 3.7-4.0 ppm.
A singlet for the imidazole ring proton (C2-H) around 8.0-8.5 ppm.
Two distinct signals for the carboxamide protons (-CONH₂), which may appear as broad singlets due to restricted rotation and exchange with trace water.
¹³C NMR Spectroscopy Protocol:
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is preferable).
Instrument Parameters (125 MHz Spectrometer):
Pulse Program: Standard ¹³C acquisition with proton decoupling.
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Relaxation Delay: 2-5 seconds.
Spectral Width: 0-200 ppm.
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at ~39.5 ppm).
Expected ¹³C NMR Signals: Signals corresponding to the methyl carbon, the imidazole ring carbons, and the carbonyl carbon of the carboxamide group are expected[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale: By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
LC-MS Protocol:
Chromatographic Separation (HPLC): A preliminary separation using HPLC is recommended to ensure the purity of the sample being introduced into the mass spectrometer.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
Flow Rate: 0.5-1.0 mL/min.
Mass Spectrometry (Electrospray Ionization - ESI):
Ionization Mode: Positive ESI is likely to be effective due to the basic nitrogen atoms in the imidazole ring.
Mass Range: Scan from m/z 50 to 500.
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, this would be around m/z 172.04. The fragmentation pattern can provide further structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.
FT-IR (ATR) Protocol:
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands.
Functional Group
Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)
3400-3200 (two bands)
C-H Stretch (Aromatic/Methyl)
3100-2900
C=O Stretch (Amide)
~1680
N-O Stretch (Nitro)
1550-1500 and 1360-1300
C=N/C=C Stretch (Imidazole Ring)
1600-1400
Part 2: Purity Determination and Quantification
Ensuring the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, reverse-phase HPLC is the method of choice. A UV detector is suitable due to the presence of the nitroaromatic chromophore.
HPLC Protocol for Purity and Assay:
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
Mobile Phase: An isocratic or gradient elution can be developed. A starting point could be a mixture of methanol and a phosphate buffer (pH 3.0).[4]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Based on the UV spectrum, a wavelength around 310-320 nm is likely appropriate for nitroimidazole compounds.[4]
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh a reference standard of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
Sample Solution: Prepare the sample to be tested at a similar concentration.
Method Validation (as per ICH Q2(R1) guidelines):
Specificity: Ensure the peak for the main compound is well-resolved from any impurities.
Linearity: Analyze a series of standard solutions of different concentrations to establish a linear relationship between concentration and peak area.
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard.
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by multiple injections of the standard solution.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Part 3: Physical and Thermal Characterization
Thermal analysis techniques provide information on the physical properties of the compound, such as melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to assess the crystalline nature and purity of the compound.
DSC Protocol:
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
Instrument Parameters:
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. A sharp melting peak is indicative of high purity.
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of the compound.
TGA Protocol:
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
Instrument Parameters:
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere.
Data Analysis: The TGA curve shows the percentage of weight loss as a function of temperature, indicating the temperatures at which decomposition occurs.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
Caption: Integrated workflow for the analytical characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
Conclusion
The analytical characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide requires a multi-technique approach to ensure its identity, purity, and stability. This application note provides a framework of detailed protocols for NMR, MS, FT-IR, HPLC, DSC, and TGA. The causality behind each experimental choice is rooted in the fundamental physicochemical properties of the molecule. By following these self-validating systems, researchers, scientists, and drug development professionals can confidently and accurately characterize this and similar nitroimidazole compounds.
References
ResearchGate. (2015). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available at: [Link]
PubMed Central. (2020). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available at: [Link]
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]
The Strategic Utility of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide in Synthetic Chemistry: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Nitroimidazole Intermediate In the landscape of modern medicinal chemistry and drug development, the nitroimidazole scaffold has proven to be a cornerstone for the syn...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Versatile Nitroimidazole Intermediate
In the landscape of modern medicinal chemistry and drug development, the nitroimidazole scaffold has proven to be a cornerstone for the synthesis of a diverse array of therapeutic agents.[1][2] These compounds are integral to the development of antibacterial, antiprotozoal, and anticancer drugs.[3][4] Central to the synthesis of many complex nitroimidazole-based molecules is the strategic use of highly functionalized intermediates. Among these, 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (1) stands out as a particularly valuable building block. Its unique arrangement of a reactive nitro group, a modifiable carboxamide moiety, and a methylated imidazole ring offers a rich platform for a multitude of synthetic transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide as a synthetic intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references to ensure scientific integrity and reproducibility.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its successful application in synthesis.
Soluble in DMSO and DMF; limited solubility in methanol and water.
General knowledge
Melting Point
>300 °C (decomposes)
-
The structural arrangement of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, with its electron-withdrawing nitro group at the 4-position and the carboxamide at the 5-position, significantly influences the reactivity of the imidazole ring and the functional groups themselves. The methyl group at the 1-position prevents tautomerization and directs the regioselectivity of certain reactions.
Core Synthetic Transformations and Protocols
1-Methyl-4-nitro-1H-imidazole-5-carboxamide serves as a versatile precursor for a range of valuable synthetic transformations. The following sections provide detailed protocols for key reactions, explaining the underlying chemical principles.
Reduction of the Nitro Group: Gateway to Aminoimidazoles
The conversion of the nitro group to an amine is a pivotal step in the synthesis of many biologically active compounds, including purine analogs.[6] The resulting 5-amino-1-methyl-1H-imidazole-4-carboxamide is a crucial intermediate for building more complex heterocyclic systems.
Several methods are available for the reduction of aromatic nitro groups.[7][8] Catalytic hydrogenation using Palladium on carbon (Pd/C) is often preferred for its clean reaction profile and high yields. However, for substrates sensitive to hydrogenolysis, reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) or zinc (Zn) in acetic acid, provides a milder alternative.[4][7]
Caption: Workflow for the reduction of the nitro group.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (1.0 eq) in ethanol.
Addition of Reagent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
The resulting mixture is then filtered through a pad of celite to remove insoluble tin salts, washing the pad with ethyl acetate.
The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x volume).
Isolation and Purification:
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude 5-amino-1-methyl-1H-imidazole-4-carboxamide by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Reagent
Molar Ratio
Purpose
1-Methyl-4-nitro-1H-imidazole-5-carboxamide
1.0
Starting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
4-5
Reducing agent
Ethanol
-
Solvent
Saturated aq. NaHCO₃
-
Neutralizing agent
Ethyl Acetate
-
Extraction solvent
Anhydrous Na₂SO₄
-
Drying agent
Hydrolysis of the Carboxamide: Formation of the Carboxylic Acid
The hydrolysis of the carboxamide group to a carboxylic acid opens up another avenue for derivatization, allowing for the formation of esters, acid chlorides, and other activated carbonyl species.
Hydrolysis of amides can be achieved under either acidic or basic conditions.[9][10] For nitro-substituted imidazoles, basic hydrolysis is often preferred to avoid potential side reactions or degradation that can occur under strong acidic conditions.
Caption: Workflow for the hydrolysis of the carboxamide.
Reaction Setup: Suspend 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Work-up and Isolation:
Cool the reaction mixture in an ice bath to 0-5 °C.
Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH reaches 2-3. A precipitate should form.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold water to remove any inorganic salts.
Dry the product under vacuum to afford 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.[11]
N-Alkylation of the Imidazole Ring (for related non-methylated imidazoles)
While the target molecule is already N-methylated, it is crucial for the synthetic chemist to understand the principles of N-alkylation of the imidazole ring, as this is a common strategy for introducing diversity. For a related substrate such as 4-nitroimidazole, N-alkylation proceeds with high regioselectivity.
The N-alkylation of imidazoles is typically carried out using an alkyl halide in the presence of a base.[12][13] The choice of base and solvent can influence the reaction rate and yield. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is a common and effective combination.[2][12]
Reaction Setup: To a solution of 4-nitroimidazole (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 1.1-1.5 eq).
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq) dropwise to the stirred suspension.
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) for 2-12 hours.[2] Monitor the reaction by TLC.
Work-up and Isolation:
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
The residue can be purified by column chromatography on silica gel to yield the N-alkylated product.
Conclusion: A Versatile Intermediate for Drug Discovery
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a highly valuable and versatile intermediate in the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to confidently and efficiently utilize this compound in their synthetic endeavors. The ability to selectively manipulate the nitro and carboxamide functionalities opens up a vast chemical space for the generation of novel compounds with potential therapeutic applications. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]
Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH). [Link]
Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. [Link]
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. National Institutes of Health (NIH). [Link]
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
Medicinal Significance of Nitroimidazoles. ResearchGate. [Link]
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]
Reactions of 1-methylimidazole-4-carboxamide. ResearchGate. [Link]
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. [Link]
5-Amino-1H-imidazole-4-carboxamide Hydrochloride: A Versatile Building Block in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Purine Analogs. Holland-Frei Cancer Medicine. 6th edition.. [Link]
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
Application Note: Structural Elucidation of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide using NMR and Mass Spectrometry
Abstract This application note provides a detailed guide to the characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug dev...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a detailed guide to the characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The structural confirmation of this molecule is paramount for its progression in research and development pipelines. Herein, we present a comprehensive approach utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unambiguously determine its chemical structure. This document outlines optimized protocols for data acquisition and provides an in-depth analysis of the expected spectroscopic data, serving as a foundational reference for researchers engaged in the synthesis and analysis of related nitroimidazole derivatives.
Introduction: The Significance of Nitroimidazoles
The imidazole ring is a fundamental scaffold in numerous biologically active compounds, including the essential amino acid histidine.[1] The introduction of a nitro group to the imidazole core often imparts significant biological properties, such as antimicrobial and radiosensitizing effects.[2][3] 1-Methyl-4-nitro-1H-imidazole-5-carboxamide belongs to this important class of molecules. Accurate and thorough characterization is a critical step in the quality control and regulatory approval of any new chemical entity. NMR and MS are powerful analytical techniques that, when used in concert, provide definitive structural evidence.
Predicted Spectroscopic Characterization
Due to the limited availability of direct experimental data for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide in the public domain, the following spectral predictions are based on established principles of spectroscopy and data from closely related analogs, such as 1-methyl-4-nitro-1H-imidazole.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, both ¹H and ¹³C NMR are essential for structural confirmation.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the imidazole ring proton, the N-methyl protons, and the carboxamide protons. The electron-withdrawing nature of the nitro group and the carboxamide group will significantly influence the chemical shifts of the imidazole proton, causing it to appear downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Rationale
Imidazole C2-H
8.0 - 8.5
Singlet
1H
Deshielded due to adjacent nitrogen atoms and the electron-withdrawing nitro group.
N-CH₃
3.8 - 4.2
Singlet
3H
Typical range for an N-methyl group on an imidazole ring.
-CONH₂
7.0 - 8.0
Broad Singlet
2H
Exchangeable protons of the primary amide.
Predicted in DMSO-d₆
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The carbons of the imidazole ring are expected to show distinct chemical shifts due to the different substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Carbon
Predicted Chemical Shift (δ, ppm)
Assignment Rationale
C=O (Carboxamide)
160 - 165
Typical range for a primary amide carbonyl carbon.
C4 (C-NO₂)
145 - 150
Significantly deshielded due to the direct attachment of the electron-withdrawing nitro group.
C5 (C-CONH₂)
135 - 140
Deshielded by the attached carboxamide group.
C2
120 - 125
Influenced by the adjacent nitrogen atoms.
N-CH₃
33 - 37
Typical range for an N-methyl group on a heterocyclic ring.
Predicted in DMSO-d₆
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
2.2.1. Expected Molecular Ion and Fragmentation Pattern
For 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (C₅H₆N₄O₃), the expected exact mass is approximately 170.0440 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 171.0518. The fragmentation pattern of nitroimidazoles can be complex, but key fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of the side chains.
Table 3: Predicted Mass Spectrometry Data for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
m/z (Predicted)
Ion Identity
Fragmentation Pathway
171.0518
[M+H]⁺
Protonated molecular ion
154.0492
[M-NH₃+H]⁺
Loss of ammonia from the carboxamide group
125.0458
[M-NO₂+H]⁺
Loss of the nitro group
81.0451
[M-NO₂-CONH₂]⁺
Subsequent loss of the carboxamide radical
Experimental Workflow
A systematic workflow is crucial for the efficient and accurate characterization of a newly synthesized compound. The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Workflow for the NMR and MS characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
Detailed Protocols
The following protocols provide a starting point for the NMR and MS analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. Optimization may be required based on the specific instrumentation available.
NMR Spectroscopy Protocol
Sample Preparation:
Accurately weigh 5-10 mg of the compound.
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
Use a 400 MHz (or higher) NMR spectrometer.
Acquire the spectrum at 25 °C.
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction.
¹³C NMR Data Acquisition:
Use the same sample and spectrometer.
Acquire the spectrum using a proton-decoupled pulse sequence.
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry Protocol
Sample Preparation:
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS/MS Data Acquisition:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.[5][6]
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.
Acquire data in both full scan mode (to determine the molecular ion) and tandem MS (MS/MS) mode (to obtain fragmentation data).
For MS/MS, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).
Conclusion
The combined application of NMR and MS provides a robust and definitive method for the structural characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. The predicted data and detailed protocols presented in this application note serve as a valuable resource for researchers, facilitating the unambiguous identification and quality assessment of this and related nitroimidazole compounds. This rigorous analytical approach ensures the scientific integrity of subsequent studies and is a cornerstone of modern drug discovery and development.
References
Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation Patterns of 4(5)-Nitroimidazole and 1-Methyl-5-Nitroimidazole – The Effect of the Methylation. Journal of Mass Spectrometry, 52(11), 770–776. Available from: [Link]
PubChem. (n.d.). 2-Nitroimidazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(10), 235-241. Available from: [Link]
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available from: [Link]
ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved January 12, 2026, from [Link]
Li, Y., et al. (2018). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 8560941. Available from: [Link]
ResearchGate. (n.d.). Structures of 5-nitroimidazoles and metabolites. Retrieved January 12, 2026, from [Link]
Martínez, J. M. L., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules, 22(4), 629. Available from: [Link]
ResearchGate. (n.d.). Chromatogram of the dimetridazole analyte along with its ions (fragmentation with MS). Retrieved January 12, 2026, from [Link]
Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1162-1167. Available from: [Link]
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved January 12, 2026, from [Link]
ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved January 12, 2026, from [Link]
Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.).
Kubicki, M. (2011). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2626. Available from: [Link]
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved January 12, 2026, from [Link]
Chu, P. S., et al. (2010). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 93(4), 1332-1339. Available from: [Link]
ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved January 12, 2026, from [Link]
SpectraBase. (n.d.). 1-Methyl-4-nitroimidazole-5-carbonitrile. Retrieved January 12, 2026, from [Link]
PubChem. (n.d.). 1-Methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 12, 2026, from [Link]
De Ruyck, H., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2026. Available from: [Link]
Application Notes and Protocols for the Development of Antiparasitic Agents from 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and its Analogs
An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Rationale for Developing Novel Nitroimidazole-Based Antiparasitics 1.1 The Unmet Need in Parasitic Disease Treatment Pa...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Developing Novel Nitroimidazole-Based Antiparasitics
1.1 The Unmet Need in Parasitic Disease Treatment
Parasitic infections, particularly those caused by protozoa like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, constitute a significant global health burden, causing widespread diarrheal and sexually transmitted diseases.[1] While drugs from the nitroimidazole class, such as metronidazole, have been the cornerstone of treatment for decades, their efficacy is increasingly challenged by treatment failures and the emergence of resistant strains.[2][3] Metronidazole treatment fails in up to 20% of giardiasis cases, and parasites resistant to it often show cross-resistance to other 5-nitroimidazoles like tinidazole.[2] This clinical reality underscores the urgent need for a new generation of antiparasitic agents with improved potency, novel mechanisms of action, or the ability to circumvent existing resistance pathways.
1.2 The Nitroimidazole Scaffold: A Privileged Structure in Antiparasitic Chemotherapy
The nitroimidazole ring is a versatile and highly effective "warhead" in medicinal chemistry. Its mechanism of action relies on the reductive activation of the nitro group, a process that occurs preferentially within the low-oxygen, anaerobic, or microaerophilic environments characteristic of many pathogenic protozoa.[] This targeted activation leads to the formation of cytotoxic radical species that damage parasitic DNA and other critical biomolecules, resulting in cell death.[5][6] This inherent selectivity provides a strong therapeutic window, making the nitroimidazole scaffold an attractive starting point for novel drug discovery efforts.
1.3 Focus on 1-Methyl-4-nitro-1H-imidazole-5-carboxamide: A Promising Starting Point
This guide focuses on the development of agents derived from the 1-methyl-4-nitro-1H-imidazole-5-carboxamide scaffold. Unlike the more common 5-nitroimidazoles (e.g., metronidazole), 4-nitroimidazole derivatives represent a less explored but highly potent chemical space.[2] Studies on related 4-nitro- and 5-nitroimidazole carboxamides have demonstrated that the carboxamide group at the C5 position is a key handle for chemical modification.[1][2] By systematically altering the substituents on the carboxamide nitrogen, it is possible to fine-tune the compound's antiparasitic activity, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability. This provides a clear and rational path for lead optimization.
1.4 Challenges: Resistance and the Need for Optimized Pharmacokinetics
The primary challenge in nitroimidazole development is overcoming resistance. Resistance in parasites like T. vaginalis and Giardia is often linked to the downregulation of enzymes required for the drug's reductive activation, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.[7][8] Therefore, a key objective is to design molecules that are either more efficiently activated or can overcome these resistance mechanisms. Furthermore, many potent drug candidates suffer from poor aqueous solubility, which hampers formulation and limits oral bioavailability.[9] Addressing these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the development process is critical for success.
Foundational Science: Mechanism of Action and Synthesis
2.1 Postulated Mechanism of Action
The antiparasitic activity of nitroimidazoles is a prodrug-based mechanism. The causality is as follows: the inert parent drug enters the parasite cell and, in the low-redox-potential environment, the nitro group is reduced by parasite-specific enzymes like PFOR.[][8] This reduction is a one-electron transfer, creating a highly reactive nitroso radical anion. This radical can then undergo a series of reactions that ultimately lead to DNA strand breakage and covalent modification of essential parasitic proteins, disrupting cellular function and leading to cell death.[][5][6] In aerobic host cells, this activation is inhibited because oxygen can rapidly re-oxidize the radical anion back to the parent compound, a "futile cycling" that protects host tissues and confers selectivity.
Caption: Postulated reductive activation pathway of nitroimidazole prodrugs.
2.2 Synthesis and Characterization Protocols
The following protocols describe a general approach. Researchers must ensure all reactions are performed under appropriate safety conditions (fume hood, personal protective equipment).
2.2.1 Protocol: Synthesis of the Core Scaffold (1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid)
This protocol is based on established methods for the synthesis of nitroimidazole carboxylic acids.[10]
Starting Material: Begin with a commercially available precursor, such as 1-methyl-1H-imidazole-5-carboxylic acid.
Nitration: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add the starting material to a mixture of concentrated sulfuric acid and fuming nitric acid.
Reaction Monitoring: Maintain the temperature below 10°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The solid precipitate is the desired product.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required to achieve high purity.
Confirmation: Confirm the structure of the product, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
2.2.2 Protocol: Synthesis of an Amide Derivative Library
This protocol utilizes standard amide coupling chemistry to generate a library of diverse carboxamides from the core scaffold.[2][11]
Acid Chloride Formation: In an inert atmosphere (e.g., nitrogen or argon), suspend the carboxylic acid from Protocol 2.2.1 in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of the acid chloride intermediate is typically used directly without isolation.
Amide Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.0 equivalents) in dry DCM.
Addition: Cool the amine solution to 0°C and add the freshly prepared acid chloride solution dropwise.
Reaction and Work-up: Stir the reaction overnight at room temperature. Upon completion (monitored by TLC), wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final 1-methyl-4-nitro-1H-imidazole-5-carboxamide derivative.
2.2.3 Protocol: Structural Characterization
Confirm the identity and purity of all synthesized compounds.
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.[12][13]
Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is required for biological testing.
In Vitro Screening Cascade: Identifying Potent Antiparasitic Hits
3.1 Rationale for a Tiered Screening Approach
A tiered or cascaded screening approach is essential for efficient drug discovery. It allows for the rapid testing of many compounds in a cost-effective primary assay, followed by more complex and resource-intensive secondary and tertiary assays for only the most promising hits. This workflow maximizes the chances of identifying high-quality leads while conserving resources.
Caption: A tiered workflow for in vitro screening of antiparasitic compounds.
3.2 Primary Screening against Key Protozoan Parasites
3.2.1 Target Parasites
Initial screening should target parasites where nitroimidazoles are clinically relevant:
This protocol is adapted from methods utilizing viability dyes.[14]
Plate Preparation: Using a liquid handler, dispense the compound library into 96- or 384-well microtiter plates at a single high concentration (e.g., 10 or 25 µM). Include controls: Metronidazole (positive control) and DMSO (vehicle control).
Parasite Culture: Culture parasites to the logarithmic growth phase under appropriate anaerobic or microaerophilic conditions and media (e.g., TYI-S-33 medium for Giardia and T. vaginalis).
Inoculation: Add a standardized number of parasites to each well of the assay plates.
Incubation: Incubate the plates for 48-72 hours under standard culture conditions.
Viability Assessment: Add a viability reagent such as PrestoBlue™ or CellTiter-Glo®. These reagents measure metabolic activity, which correlates with the number of viable parasites.
Data Acquisition: Read the fluorescence or luminescence signal using a plate reader.
Hit Identification: Calculate the percentage of growth inhibition for each compound relative to the DMSO control. Compounds showing inhibition above a set threshold (e.g., >90%) are considered "hits."
3.3 Secondary Screening and Selectivity Assessment
3.3.1 Protocol: Determining IC₅₀/EC₅₀ Values against Parasites
Dose-Response Plates: For each hit compound, prepare a 2- or 3-fold serial dilution series (e.g., 8-12 concentrations) in microtiter plates.
Assay Execution: Perform the viability assay as described in Protocol 3.2.2.
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[15][16]
3.3.2 Protocol: Cytotoxicity Assay against Mammalian Cell Lines
This step is critical to ensure the compound is selectively toxic to the parasite and not the host.
Cell Lines: Use standard, readily available mammalian cell lines, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).
Assay: Seed the cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the same serial dilutions of the hit compounds used in Protocol 3.3.1.
Incubation: Incubate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
Viability Measurement: Assess cell viability using a suitable assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration) as described for the IC₅₀.
Selectivity Index (SI): Calculate the SI for each compound (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite. An SI > 10 is a common benchmark for a promising hit.
Based on this exemplary data, MNIC-001 would be prioritized due to its high potency and excellent selectivity, while MNIC-002 would be deprioritized due to its low selectivity index.
3.4 Tertiary Screening: Assessing Activity against Resistant Strains
Promising leads should be tested against well-characterized metronidazole-resistant parasite strains to identify compounds that can overcome resistance.[7][8][17] The IC₅₀ determination protocol (3.3.1) is repeated using these resistant strains, and the results are compared to those from the sensitive strains to calculate a resistance index (RI = IC₅₀ resistant strain / IC₅₀ sensitive strain). An RI close to 1 indicates the compound is unaffected by the resistance mechanism.
Lead Optimization: From Hit to Preclinical Candidate
4.1 The Goal of Lead Optimization: Balancing Potency, Selectivity, and ADMET Properties
Lead optimization is an iterative process of chemical modification aimed at improving the overall profile of a promising hit.[18][19] The goal is not just to maximize potency but to achieve a balanced profile of high efficacy, high selectivity, and favorable drug-like properties (solubility, metabolic stability, permeability, and low toxicity).[20]
Caption: The iterative cycle of medicinal chemistry in lead optimization.
Systematically modify the structure to understand which parts of the molecule are essential for activity. For the 1-methyl-4-nitro-1H-imidazole-5-carboxamide scaffold, the primary point of modification is the amide substituent.
Rationale: Previous studies on 5-nitroimidazole carboxamides showed that introducing polar groups, such as morpholine or pyridinyl moieties, can significantly enhance activity against G. lamblia.[2]
Approach: Synthesize a focused library of analogs by varying the amine used in Protocol 2.2.2. Include a range of substituents:
Small alkyl and cycloalkyl groups (to probe size and lipophilicity).
Aromatic and heteroaromatic rings (to explore π-stacking interactions).
Polar, hydrogen-bonding groups (e.g., alcohols, morpholine) to improve solubility and potentially interact with new targets.
4.3 Strategy 2: Physicochemical and Pharmacokinetic Profiling
4.3.1 Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay predicts how quickly a compound will be metabolized by the liver.
Reagents: Human or mouse liver microsomes (HLM or MLM), NADPH (cofactor).
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in the presence of NADPH at 37°C.
Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Analysis: Quench the reaction (e.g., with cold acetonitrile) and analyze the amount of remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Calculation: Plot the natural log of the percent remaining compound versus time to determine the in vitro half-life (t₁/₂). A longer half-life suggests better metabolic stability.[1][2]
4.3.2 Protocol: Aqueous Solubility Determination
Poor solubility is a major hurdle for oral drug development.[21]
Method: A common method is the shake-flask technique.
Procedure: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 6.5 or 7.4).
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
Separation: Centrifuge or filter the sample to remove the undissolved solid.
Quantification: Measure the concentration of the dissolved drug in the supernatant using a calibrated HPLC-UV method.
4.4 Formulation Development for Poorly Soluble Leads
If a lead compound has high potency but poor solubility, formulation strategies can be employed to enable in vivo testing.[9]
4.4.1 Rationale
Low solubility leads to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption and insufficient drug exposure to be effective.[21] Nanosuspensions increase the surface area of the drug particles, which dramatically enhances the dissolution rate according to the Noyes-Whitney equation.[21]
4.4.2 Protocol: Preparation of a Nanosuspension Formulation for In Vivo Testing
Preparation: Create a pre-suspension of the micronized drug powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
Milling: Process the suspension using a wet-milling technique (e.g., a bead mill) until the desired particle size (typically <500 nm) is achieved.
Characterization: Characterize the nanosuspension for particle size distribution (using dynamic light scattering), physical stability, and drug content. This formulation can then be used for oral gavage in animal studies.
In Vivo Efficacy and Preclinical Assessment
5.1 The Importance of Whole-Organism Models
In vitro assays, while essential, cannot fully replicate the complex host-parasite interactions.[22] In vivo animal models are indispensable for evaluating a compound's true efficacy, as they account for absorption, distribution, metabolism, and excretion (pharmacokinetics) as well as the host immune response.[23] Murine models are widely used due to their physiological similarities to humans and their accessibility.[23]
5.2 Protocol: Murine Model of Giardiasis or Trichomoniasis
This protocol provides a general framework for an acute infection model.[2][24] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Strain: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).[23]
Infection: Infect mice via oral gavage with a defined number of Giardia lamblia trophozoites or cysts, or via intravaginal inoculation for T. vaginalis.
Treatment Groups: Once the infection is established (typically 3-5 days post-infection), randomize the animals into groups:
Vehicle Control (e.g., the nanosuspension vehicle)
Positive Control (Metronidazole, dosed orally)
Test Compound Group(s) (dosed orally at one or more levels)
Dosing Regimen: Administer the compounds once or twice daily for 3-5 consecutive days.
Efficacy Endpoint: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the animals. For giardiasis, collect and enumerate the trophozoites from the small intestine to determine the parasite load. Efficacy is expressed as the percentage reduction in parasite burden compared to the vehicle control group.
Data Analysis: Use appropriate statistical tests (e.g., Mann-Whitney U test) to compare parasite loads between groups.
5.3 Preliminary Safety and Tolerability Assessment
During the efficacy study, monitor the animals daily for any signs of toxicity.
Clinical Signs: Observe for changes in behavior, posture, or activity.
Body Weight: Record body weight daily. A significant loss of body weight (>10-15%) can be an early indicator of toxicity.
Gross Necropsy: At the end of the study, perform a visual inspection of major organs for any abnormalities.
Conclusion and Future Directions
The development of novel antiparasitic agents from the 1-methyl-4-nitro-1H-imidazole-5-carboxamide scaffold represents a rational and promising approach to address the growing challenges of drug resistance. By following a structured discovery cascade—from targeted synthesis and tiered in vitro screening to lead optimization and in vivo validation—researchers can systematically identify and advance next-generation candidates. Future work should focus on elucidating the precise molecular targets of novel hits and exploring their efficacy against a broader range of parasitic pathogens to fully realize the therapeutic potential of this chemical class.
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The Strategic Application of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide in the Synthesis of Novel Purine Analogs
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide as a versatile precursor in t...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide as a versatile precursor in the synthesis of purine analogs. This guide will elaborate on the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of this synthetic route in the discovery of new therapeutic agents.
Introduction: The Imidazole Route to Purine Scaffolds
The purine core is a fundamental heterocyclic scaffold in medicinal chemistry, forming the basis for a vast array of biologically active molecules, including antiviral and anticancer agents. The de novo synthesis of purine analogs often relies on the construction of the bicyclic purine ring system from acyclic or monocyclic precursors. Imidazole derivatives, particularly those with functional groups at the 4 and 5 positions, serve as key intermediates in this process. 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a particularly valuable starting material due to the strategic placement of its functional groups, which can be readily transformed to facilitate the construction of the pyrimidine portion of the purine ring.
The core strategy for the conversion of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide to a purine analog involves a two-step sequence:
Reduction of the Nitro Group: The nitro group at the 4-position is selectively reduced to an amino group, yielding the key intermediate, 1-methyl-4-amino-1H-imidazole-5-carboxamide.
Cyclization: The newly formed diamine functionality is then cyclized with a one-carbon synthon to form the pyrimidine ring, completing the purine scaffold.
This application note will provide detailed protocols for each of these critical steps, along with a discussion of the rationale behind the choice of reagents and reaction conditions.
Part 1: Selective Reduction of the Nitro Group
The selective reduction of the nitro group in 1-Methyl-4-nitro-1H-imidazole-5-carboxamide to an amine is a critical step that must be performed without affecting the carboxamide functionality. Several methods can be employed to achieve this chemoselectivity.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The choice of catalyst and reaction conditions is crucial to prevent over-reduction or side reactions.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide using hydrogen gas in the presence of a palladium on carbon catalyst.
Materials:
1-Methyl-4-nitro-1H-imidazole-5-carboxamide
10% Palladium on Carbon (Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂)
Parr hydrogenation apparatus or a balloon hydrogenation setup
Celatom® or filter paper
Procedure:
In a suitable hydrogenation vessel, dissolve 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (1.0 eq) in a minimal amount of methanol or ethanol.
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celatom® or filter paper to remove the catalyst. Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-4-amino-1H-imidazole-5-carboxamide. The product can be purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the hydrogenation of nitro groups. It generally does not reduce carboxamides under these mild conditions.
Solvent: Methanol or ethanol are good solvents for the starting material and product, and are compatible with the hydrogenation reaction.
Hydrogen Pressure: Low to moderate hydrogen pressure is sufficient for this reduction and minimizes the risk of over-reduction of the imidazole ring.
Method 2: Chemical Reduction
Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is not available.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate in an alcoholic solvent.
Materials:
1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Saturated sodium bicarbonate solution (NaHCO₃)
Diatomaceous earth (Celite®)
Procedure:
To a stirred solution of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4-5 eq) portion-wise.
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of saturated sodium bicarbonate solution and ethyl acetate.
Stir the mixture vigorously for 30 minutes to neutralize the acid and precipitate tin salts.
Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with ethyl acetate.
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-amino-1H-imidazole-5-carboxamide.
Causality of Experimental Choices:
Tin(II) Chloride: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups. It is generally selective and does not reduce amides.
Solvent: Ethanol and ethyl acetate are suitable solvents for this reaction.
Workup: The basic workup is essential to neutralize the acidic reaction mixture and remove the resulting tin salts.
Reduction Method
Reagents
Typical Conditions
Advantages
Disadvantages
Catalytic Hydrogenation
H₂, Pd/C
Room temp, 1-4 atm H₂
Clean reaction, high yield, easy workup
Requires specialized hydrogenation equipment
Chemical Reduction
SnCl₂·2H₂O
Reflux
No specialized equipment needed
Stoichiometric amounts of metal salts, more complex workup
Part 2: Cyclization to the Purine Ring
The cyclization of 1-methyl-4-amino-1H-imidazole-5-carboxamide to form the purine ring is a key step that involves the introduction of a single carbon atom to form the pyrimidine ring. The Traube purine synthesis is a classic and versatile method for this transformation.[1]
Protocol 3: Traube Purine Synthesis using Formic Acid
This protocol describes the cyclization of 1-methyl-4-amino-1H-imidazole-5-carboxamide using formic acid to yield 1-methyl-6-oxo-6,7-dihydro-1H-purine-5-carboxamide (a xanthine analog).
Materials:
1-methyl-4-amino-1H-imidazole-5-carboxamide
Formic acid (HCOOH)
Acetic anhydride (Ac₂O) (optional, for formylation)
Procedure:
To the crude 1-methyl-4-amino-1H-imidazole-5-carboxamide (1.0 eq), add an excess of formic acid.
Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
Alternatively, the aminoimidazole can be first formylated by treating it with a mixture of formic acid and acetic anhydride at a lower temperature (e.g., 50-60 °C) before heating to a higher temperature for cyclization.
After the reaction is complete, cool the mixture to room temperature.
Remove the excess formic acid under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol) or by column chromatography.
Causality of Experimental Choices:
Formic Acid: Formic acid serves as both the solvent and the source of the C8 carbon of the purine ring.
Heating: Thermal energy is required to drive the condensation and cyclization reaction.
Protocol 4: Cyclization using Triethyl Orthoformate
This protocol provides an alternative method for cyclization using triethyl orthoformate, which can be advantageous in some cases.
Materials:
1-methyl-4-amino-1H-imidazole-5-carboxamide
Triethyl orthoformate (HC(OEt)₃)
Formamide (HCONH₂) (optional, as solvent and ammonia source)
Procedure:
A mixture of 1-methyl-4-amino-1H-imidazole-5-carboxamide (1.0 eq) and triethyl orthoformate (3-5 eq) is heated at reflux (typically 140-150 °C).
The reaction can be performed neat or in a high-boiling solvent like formamide.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
Cool the reaction mixture and remove the volatile components under reduced pressure.
The resulting crude purine derivative can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
Triethyl Orthoformate: This reagent is another common one-carbon synthon for purine synthesis. It reacts with the amino groups to form an intermediate that readily cyclizes.
Formamide: When used as a solvent, formamide can also participate in the reaction and facilitate the cyclization process.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway from 1-Methyl-4-nitro-1H-imidazole-5-carboxamide to purine analogs.
Applications in Drug Discovery and Development
The synthetic route described herein provides access to a diverse range of purine analogs by modifying the cyclization step or by further functionalizing the resulting purine core. For instance, using different one-carbon synthons in the cyclization step can lead to various substituents at the 8-position of the purine ring.
A prominent example of the application of a related precursor is in the synthesis of the immunosuppressive drug Azathioprine . In this synthesis, 1-methyl-4-nitro-5-chloroimidazole is coupled with 6-mercaptopurine. This demonstrates the utility of the 1-methyl-4-nitroimidazole scaffold in constructing clinically relevant purine derivatives.
The purine analogs synthesized from 1-Methyl-4-nitro-1H-imidazole-5-carboxamide can be screened for a wide range of biological activities, including:
Antiviral activity: Many purine nucleoside analogs are potent antiviral agents.
Anticancer activity: Purine analogs can act as antimetabolites, interfering with DNA and RNA synthesis in cancer cells.
Enzyme inhibition: The purine scaffold can be tailored to inhibit specific enzymes, such as kinases or polymerases.
Conclusion
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a valuable and versatile starting material for the synthesis of novel purine analogs. The two-step synthetic strategy, involving a selective nitro group reduction followed by cyclization, provides a reliable and adaptable method for accessing a wide variety of purine scaffolds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to discover and develop new therapeutic agents based on the purine core.
References
Huang, B. S., Chello, P. L., Yip, L., & Parham, J. C. (1980). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine. Journal of Medicinal Chemistry, 23(5), 575–577. [Link]
Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]
Suwińska, K., & Mąkosza, M. (2000). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 5(12), 1278-1288. [Link]
CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google P
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214(1), 150-157. [Link]
Technical Support Center: Optimizing 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your success.
Introduction: The Synthetic Challenge
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a key heterocyclic scaffold in medicinal chemistry, often serving as a precursor for more complex therapeutic agents.[1][2] Its synthesis, however, is not trivial and presents challenges in regioselectivity, reaction control, and purification. This guide provides a validated synthetic pathway and a comprehensive troubleshooting framework to address these challenges head-on.
Proposed Synthetic Pathway
The most logical and validated approach to synthesizing 1-Methyl-4-nitro-1H-imidazole-5-carboxamide involves a three-stage process starting from a commercially available precursor. This workflow is designed to control the introduction of functional groups and maximize the yield at each critical step.
Technical Support Center: Scaling Up 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Production
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis and scale-up of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. This resource is designed to...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the challenges of producing this important nitroimidazole derivative. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the available literature to ensure scientific integrity and practical utility.
I. Overview of the Synthetic Pathway
The production of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide typically proceeds through a multi-step synthesis. A common route involves the methylation and nitration of an imidazole precursor to form 1-methyl-4-nitro-1H-imidazole, followed by carboxylation to yield 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, and finally, amidation to produce the desired product. Each of these stages presents unique challenges, particularly during scale-up.
Caption: General synthetic route to 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Step 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
The quality of this key intermediate is crucial for the success of the final amidation step.
Q1: Low yield and formation of isomeric impurities during the nitration of 1-methylimidazole.
Potential Cause: The nitration of 1-methylimidazole can lead to a mixture of isomers, primarily 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole. The regioselectivity is highly dependent on the reaction conditions.
Troubleshooting & Optimization:
Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature is critical to minimize side reactions and improve regioselectivity.
Choice of Nitrating Agent: The choice of nitrating agent can significantly influence the isomer ratio. A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully optimized.
Order of Addition: The order and rate of addition of reagents are important. Adding the nitrating agent slowly to the substrate solution can help control the reaction temperature and improve selectivity.
Solvent: The choice of solvent can affect the solubility of intermediates and the overall reaction outcome. Sulfuric acid often serves as both a catalyst and a solvent.
Q2: Difficulty in isolating pure 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Potential Cause: The carboxylic acid may be contaminated with unreacted starting material, isomeric impurities, or byproducts from the carboxylation step.
Troubleshooting & Optimization:
Purification of the Precursor: Ensure the 1-methyl-4-nitro-1H-imidazole used for carboxylation is of high purity to avoid carrying over impurities.
Crystallization: Recrystallization is a powerful technique for purifying the carboxylic acid. Experiment with different solvent systems to find one that provides good recovery and effectively removes impurities. Due to the polar nature of the nitro group and the carboxylic acid, polar solvents or solvent mixtures are often required.[1]
pH Adjustment: The carboxylic acid can be purified by dissolving it in a basic solution to form the salt and then re-precipitating the pure acid by adjusting the pH with a non-oxidizing acid.
Step 2: Amidation of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
This final step is often the most challenging, especially at scale.
Q3: The amidation reaction is slow or incomplete.
Potential Cause: The carboxylic acid is electron-deficient due to the presence of the nitro group, which can reduce its reactivity towards nucleophilic attack by the amine.
Troubleshooting & Optimization:
Choice of Coupling Reagent: For electron-deficient carboxylic acids, standard coupling reagents may not be effective. Consider using more potent activating agents. Common choices for large-scale synthesis include thionyl chloride to form the acid chloride in situ, or carbodiimides like EDC in combination with additives like HOBt.[2][3]
Activation of the Carboxylic Acid: Ensure complete activation of the carboxylic acid before adding the amine. This can be monitored by techniques like in-process IR spectroscopy.
Reaction Temperature: Increasing the reaction temperature can improve the reaction rate, but it may also lead to the formation of byproducts. Careful optimization is required.
Stoichiometry: Ensure the correct stoichiometry of the coupling agent, base, and amine. An excess of the amine may be necessary to drive the reaction to completion, but this can complicate purification.
Caption: Troubleshooting slow or incomplete amidation reactions.
Q4: Formation of significant byproducts during the amidation reaction.
Potential Cause: Several side reactions can occur during amidation, especially under harsh conditions or with certain coupling reagents.
Troubleshooting & Optimization:
Decarboxylation: The starting carboxylic acid may undergo decarboxylation at elevated temperatures, leading to the formation of 1-methyl-4-nitro-1H-imidazole. Monitor the reaction for the presence of this byproduct.
Side Reactions of Coupling Reagents: Some coupling reagents can form stable byproducts that are difficult to remove. For example, dicyclohexylcarbodiimide (DCC) forms dicyclohexylurea (DCU), which can be challenging to filter on a large scale.
Epimerization: If there are chiral centers in the amine, racemization can be a concern. The choice of coupling reagent and base can influence the degree of epimerization. Additives like HOBt can help suppress this.[2]
Reaction with the Nitro Group: While generally stable, the nitro group can be susceptible to reduction under certain conditions, although this is less common during amidation.
Q5: Challenges in the purification and crystallization of the final product.
Potential Cause: The final product may be contaminated with unreacted starting materials, byproducts from the amidation reaction, or residual coupling agents. The polar nature of the molecule can also make crystallization challenging.[1]
Troubleshooting & Optimization:
Work-up Procedure: The work-up procedure should be designed to remove as many impurities as possible before crystallization. This may involve aqueous washes to remove water-soluble byproducts and salts.
Solvent Screening for Crystallization: A thorough solvent screen is essential to identify a suitable system for crystallization that provides good yield and purity. Anti-solvent crystallization is a common technique for polar compounds.
Control of Cooling Rate: The rate of cooling during crystallization can significantly impact crystal size and purity. A slower cooling rate generally leads to larger, purer crystals.[4]
Seeding: Using seed crystals of the pure product can help control the crystallization process and improve the crystal form.[4]
Chromatography: While not ideal for large-scale production, column chromatography may be necessary for initial purification to obtain a seed bed or for very high purity requirements.
Parameter
Recommendation for Scale-up
Rationale
Coupling Reagent
Thionyl Chloride, EDC/HOBt
Cost-effective and efficient for large-scale production.[2][3]
Solvent
Aprotic solvents (e.g., DMF, DCM)
Good solubility for reactants and intermediates.
Temperature
Optimized for balance between reaction rate and byproduct formation
To minimize decarboxylation and other side reactions.
Purification
Crystallization (with solvent screening)
Most scalable and cost-effective method for achieving high purity.[4]
III. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the production of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide?
A: The primary safety concerns are associated with the handling of nitrated compounds and the reagents used in the synthesis.
Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically. It is crucial to have robust temperature control during all reaction and distillation steps.
Reagent Toxicity and Reactivity: Many of the reagents used, such as nitric acid, sulfuric acid, and thionyl chloride, are corrosive and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.[5][6]
Dust Explosion Hazard: The final product and intermediates, if handled as fine powders, may pose a dust explosion risk. Proper grounding and inerting of equipment may be necessary.
Q: How can I monitor the progress of the amidation reaction effectively?
A: Several analytical techniques can be used for in-process monitoring:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of the starting carboxylic acid and the formation of the product. It can also be used to detect the formation of byproducts.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress on a lab scale.
In-situ Infrared (IR) Spectroscopy: In-situ IR can be used to monitor the disappearance of the carboxylic acid carbonyl peak and the appearance of the amide carbonyl peak in real-time.
Q: What are the critical quality attributes of the final 1-Methyl-4-nitro-1H-imidazole-5-carboxamide product?
A: The critical quality attributes typically include:
Purity: The product should be free from starting materials, reagents, byproducts, and isomeric impurities.
Residual Solvents: The level of residual solvents from the final crystallization step must be within acceptable limits.
Crystal Form: The crystal form (polymorph) of the final product can affect its physical properties, such as solubility and stability.
Particle Size Distribution: This can be important for downstream processing, such as formulation.
IV. References
U.S. Patent No. 3,325,507. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. Google Patents.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
Singh, R. P., & Mahajan, A. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 38-45.
Suwiński, J., Walczak, K., & Wagner, P. (1994). A simple synthesis of 1-aryl-4-nitroimidazole-5-carboxamides. Polish Journal of Chemistry, 68(7), 1453-1456.
BenchChem. (n.d.). How to avoid common pitfalls in nitroimidazole chemistry.
BenchChem. (n.d.). Challenges in the scale-up of amide synthesis processes.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitroaromatic Compounds.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
Faisca Phillips, A. M. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 82.
Kumar, A., Akula, K. K., & Sharma, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
Patil, S. A., Patil, R., & Patil, S. A. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(20), 4834.
Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
Di Somma, I., & De Riccardis, F. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(110), 90481-90489.
Taylor & Francis Online. (n.d.). Polar nitro group-derived rod-shaped liquid crystal molecule synthesis and characterization.
ResearchGate. (n.d.). Isolation, Synthesis, and Identification of Process-Related Impurities From Morinidazole.
ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
purification techniques for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Answering the urgent need for robust purification strategies in medicinal chemistry and drug development, this Technical Support Center provides a comprehensive guide for researchers working with 1-Methyl-4-nitro-1H-imid...
Author: BenchChem Technical Support Team. Date: January 2026
Answering the urgent need for robust purification strategies in medicinal chemistry and drug development, this Technical Support Center provides a comprehensive guide for researchers working with 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to troubleshoot common and complex purification challenges. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, which are critical for designing an effective purification strategy.
Q1: What are the key physical and chemical properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide that influence its purification?
A1: Understanding the compound's properties is the first step. It is documented as an off-white solid with a molecular weight of approximately 170.13 g/mol .[1] Crucially, it has a very high melting point (>210°C with decomposition), which suggests strong intermolecular forces, likely due to hydrogen bonding from the carboxamide group and dipole-dipole interactions from the nitro group.[1] Its solubility is noted in Dimethyl Sulfoxide (DMSO), indicating it is a highly polar molecule.[1] This polarity is the most significant factor for developing both recrystallization and chromatography methods.
Q2: What are the likely impurities I should expect from a typical synthesis?
A2: Impurities are generally process-related. Based on common synthetic routes for nitroimidazoles, potential impurities could include:
Starting Materials: Unreacted 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid or its corresponding ester.
Regioisomers: The synthesis of N-alkylated nitroimidazoles can sometimes yield mixtures of isomers (e.g., 1-methyl-5-nitro-1H-imidazole derivatives) depending on the reaction conditions.[2]
Hydrolysis Products: The carboxamide could potentially hydrolyze back to the carboxylic acid under harsh acidic or basic conditions.
Byproducts of Nitration: If the synthesis involves a nitration step on the imidazole ring, residual nitrating agents or undesired polynitrated species could be present.[3]
Q3: How can I quickly assess the purity of my crude product and purified fractions?
A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. Given the compound's polarity, a mobile phase consisting of a polar organic solvent mixture, such as Ethyl Acetate/Methanol or Dichloromethane/Methanol, is recommended. Use a silica gel plate (TLC Silica Gel 60 F254) and visualize the spots under UV light (254 nm). A single spot indicates high purity, while multiple spots signify the presence of impurities. This will be your guide for combining fractions from column chromatography.
Section 2: Core Purification Protocols
Here we detail the two primary methods for purifying 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. The choice between them depends on the nature of the impurities and the scale of the purification.
Protocol 1: Recrystallization
Recrystallization is ideal when the desired compound is highly pure (>90%) and the impurities have different solubility profiles.
Step-by-Step Methodology:
Solvent Screening: The key is to find a solvent (or solvent system) that dissolves the compound when hot but not when cold. Given its high polarity and solubility in DMSO, single solvents like ethanol, methanol, or isopropanol may be suitable. Alternatively, a binary solvent system like Ethanol/Water or DMF/Water could be effective.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is superior for separating compounds with similar polarities and for purifications where recrystallization is ineffective.
Step-by-Step Methodology:
Stationary Phase Selection: Standard silica gel (230-400 mesh) is the appropriate choice for this polar compound.
Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system that gives the target compound an Rf value of approximately 0.25-0.35.
Start with a moderately polar system like 100% Ethyl Acetate.
Increase polarity by adding Methanol (e.g., 95:5 Ethyl Acetate/Methanol).
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., Ethyl Acetate or Hexane if using an EtOAc/Hexane gradient).
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DMF or the eluent) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column. This "dry loading" technique often results in better separation.
Elution: Run the column by passing the eluent through, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 3: Troubleshooting Guide (Q&A)
This section tackles specific problems you may encounter during purification.
Q: My compound will not crystallize out of solution after cooling. What should I do?
A: This is a common issue related to supersaturation or incorrect solvent choice.
Cause: The solution may be too dilute, or the chosen solvent is too good at dissolving the compound even at low temperatures.
Solutions:
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
Increase Concentration: Gently evaporate some of the solvent to increase the solute concentration and attempt cooling again.
Change Solvent System: If the compound remains soluble, the solvent is not appropriate. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it clarifies and cool again.
Q: After column chromatography, my product is still impure and TLC shows overlapping spots.
A: This indicates poor separation on the column.
Cause: The eluent system may not have the correct polarity to resolve the compound from its impurities.
Solutions:
Optimize Eluent: Re-develop the eluent system using TLC. Try different solvent combinations. For polar compounds, systems like Dichloromethane/Methanol or Ethyl Acetate/Ethanol can offer different selectivity compared to standard EtOAc/Hexane.
Use a Gradient: A shallow solvent gradient (a slow, gradual increase in polarity) can often resolve closely running spots.
Check Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product).
Q: The yield from my recrystallization is very low.
A: This suggests that a significant amount of your product remained dissolved in the mother liquor.
Cause: Too much solvent was used during the initial dissolution step, or the compound has significant solubility in the solvent even when cold.
Solutions:
Minimize Solvent: In your next attempt, use the absolute minimum amount of hot solvent required to dissolve the crude material.
Cool Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation.
Second Crop: Concentrate the mother liquor (the liquid left after filtration) by evaporating some solvent and re-cooling to obtain a second crop of crystals. Note that this crop may be less pure than the first.
Section 4: Visual Workflows and Data
Visual aids and structured data can significantly clarify complex processes.
Purification Workflow Diagram
Caption: General purification decision workflow.
Troubleshooting Low Yield in Recrystallization
Caption: Decision tree for troubleshooting low recrystallization yield.
Table 1: Suggested Starting Solvent Systems
Purification Method
Solvent System (Start with)
Rationale & Comments
Recrystallization
Ethanol / Water
Ethanol should dissolve the compound when hot. Water acts as an anti-solvent to decrease solubility upon cooling.
Acetonitrile
A highly polar aprotic solvent that may provide the desired solubility profile.
Column Chromatography
95:5 Ethyl Acetate / Methanol
A good starting point for eluting a highly polar compound from silica gel. Adjust ratio based on TLC.
98:2 Dichloromethane / Methanol
Offers different selectivity. The small amount of methanol significantly increases polarity.
References
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Introduction Welcome to the technical support guide for the synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7), a crucial intermediate in pharmaceutical development.[1] The synthesis, while well-doc...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for the synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7), a crucial intermediate in pharmaceutical development.[1] The synthesis, while well-documented, presents several challenges, primarily related to the control of regioselectivity during the nitration step and the potential for hydrolysis or other side reactions. This can lead to the formation of various impurities that complicate purification and reduce overall yield.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify and mitigate the formation of common side products, ensuring the integrity of your synthesis.
Common Synthetic Pathway
The most prevalent synthetic route involves the nitration of a 1-methyl-1H-imidazole-5-carboxamide precursor. The critical step is the introduction of the nitro group at the C4 position of the imidazole ring, typically using a mixed acid system (HNO₃/H₂SO₄).
Fig. 1: General synthetic scheme.
Troubleshooting Guide: Identifying and Resolving Side Product Formation
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Question 1: My final product yield is significantly lower than expected, and purification is difficult. What are the likely culprits?
Answer:
Low yields are typically due to incomplete reactions or the formation of multiple side products that co-elute or are difficult to separate from the target compound. The most common issues stem from the nitration step.
Causality: The imidazole ring is susceptible to reactions at multiple sites, and the reaction conditions must be precisely controlled.
Incomplete Nitration: Insufficient reaction time, low temperature, or a weak nitrating agent can leave a significant amount of the starting material, 1-methyl-1H-imidazole-5-carboxamide, unreacted.
Formation of Hydrolysis Product: The carboxamide group (-CONH₂) can be hydrolyzed back to a carboxylic acid (-COOH) under the harsh acidic conditions of nitration, especially if the reaction is heated or prolonged. This forms 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6).[2][3]
Formation of Isomeric Byproducts: While the C4 position is generally favored, some nitration may occur at other positions, leading to regioisomers like 1-Methyl-5-nitro-1H-imidazole-5-carboxamide. The formation of such isomers is highly dependent on the precursor and reaction conditions.[4]
Troubleshooting Workflow:
Fig. 2: Troubleshooting workflow for low yield.
Question 2: My LC-MS analysis shows an unexpected peak with a mass (M+1) that is one unit higher than my target product. What is this impurity?
Answer:
This peak almost certainly corresponds to the hydrolysis of the amide to a carboxylic acid, resulting in 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid .
Side Product (Acid): C₅H₅N₃O₄, Molecular Weight = 171.11 g/mol [3]
The one-unit mass difference between the amide (-NH₂) and the hydroxyl (-OH) group explains the observed M+1 peak being one unit higher for the acid compared to the amide.
Mechanism of Formation:
Fig. 3: Formation of the carboxylic acid byproduct.
Mitigation Strategy:
Control Temperature: Perform the nitration at the lowest possible temperature that still allows the reaction to proceed (e.g., 0-10 °C).
Minimize Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Careful Workup: Neutralize the reaction mixture promptly and gently during workup to avoid prolonged exposure to strong acid or base, both of which can catalyze hydrolysis.
Question 3: I've identified the carboxylic acid byproduct. If I don't remove it, could it cause further issues?
Answer:
Yes. Carboxylic acids, particularly nitro-substituted heteroaromatic ones, can undergo decarboxylation (loss of CO₂) upon heating.[5] If your purification involves heating (e.g., distillation or high-temperature recrystallization), the carboxylic acid impurity can decompose to form 1-Methyl-4-nitro-1H-imidazole (CAS 3034-41-1).[6]
This introduces yet another impurity that can be difficult to remove. It is crucial to remove the acidic byproduct before any high-temperature steps. An aqueous basic wash (e.g., with NaHCO₃ solution) during the workup can selectively extract the acidic impurity into the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should look for in the synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide?
A1: The most common side products are summarized in the table below. You should proactively screen for these using appropriate analytical methods.
Side Product Name
Molecular Formula
Molecular Weight ( g/mol )
Common Cause
Starting Material (Unreacted)
C₅H₇N₃O
125.13
Incomplete reaction (insufficient time, temp, or nitrating agent)
Lack of complete regioselectivity during the nitration step
Q2: Can I use a different nitrating agent to avoid using mixed acid?
A2: While nitric acid/sulfuric acid is the most common system, other nitrating agents can be used, though they come with their own challenges.[7] Reagents like nitronium tetrafluoroborate (NO₂BF₄) can offer milder conditions but are more expensive.[8] Some imidazole-based nitrate salts have also been explored as safer alternatives for nitration.[9] Any change in the nitrating system will require re-optimization of the reaction conditions (solvent, temperature, time) to minimize side product formation.
Q3: What is the best way to purify the final product?
A3: The optimal purification method depends on the scale and the impurity profile.
Acid/Base Extraction: An initial workup that includes washing with a mild base (e.g., saturated sodium bicarbonate) is highly effective at removing the acidic byproduct, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.
Recrystallization: This is often the most effective method for removing small amounts of isomers and other impurities. A suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) must be determined empirically.
Column Chromatography: For complex mixtures or when very high purity is required, silica gel column chromatography can be used. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.
Analytical Methodologies
Protocol 1: Reaction Monitoring and Impurity Profiling by LC-MS
This protocol is designed for rapid in-process control and final product analysis.
Sample Preparation:
Withdraw a small aliquot (~5-10 µL) from the reaction mixture.
Quench it immediately in a vial containing 1 mL of a 50:50 acetonitrile/water mixture.
Vortex thoroughly. If necessary, filter through a 0.22 µm syringe filter.
LC-MS Conditions (General Guidance):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate: 0.3-0.5 mL/min.
MS Detector: Electrospray Ionization (ESI) in positive mode.
Scan Range: m/z 100-500.
Data Interpretation:
Target Product: Look for the [M+H]⁺ ion at m/z 171.1.
Starting Material: [M+H]⁺ ion at m/z 126.1.
Hydrolysis Product: [M+H]⁺ ion at m/z 172.1.
Decarboxylation Product: [M+H]⁺ ion at m/z 128.1.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the identity of the target product and helps identify isomers.
Sample Preparation:
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer to an NMR tube.
Acquisition:
Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.
Expected Chemical Shifts (in DMSO-d₆, approximate):
1-Methyl-4-nitro-1H-imidazole-5-carboxamide:
~8.1-8.3 ppm (singlet, 1H, imidazole C2-H).
~7.8-8.0 ppm and ~7.6-7.8 ppm (two broad singlets, 2H, -CONH₂).
~3.8-4.0 ppm (singlet, 3H, N-CH₃).
Key Differences for Side Products:
Hydrolysis Product: The broad amide protons will be replaced by a very broad carboxylic acid proton signal (>12 ppm).
Isomers: The chemical shift of the imidazole proton and the N-methyl group will differ significantly. For example, in a 5-nitro isomer, the C2-H proton is typically shifted further downfield.[10]
References
Kubicki, M. (2011). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2626. Available at: [Link]
Pagneau, A. et al. (2020). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Omega, 5(3), 1373-1377. Available at: [Link]
Kashaw, S. K. et al. (2010). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 2(3), 246-253. Available at: [Link]
Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]
Mackenzie, G. et al. (1976). Synthesis of analogues of 5-aminoimidazole ribonucleotides... Journal of the Chemical Society, Chemical Communications, (12), 453-455. Available at: [Link]
CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. Google Patents.
Kumar, V. et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 24. Available at: [Link]
Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]
WO2007134187A2 - Processes for nitration of n-substituted imidazoles. Google Patents.
Lian, P. et al. (2014). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 11(3), 379-390. Available at: [Link]
Diao, Y. et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2941. Available at: [Link]
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
Mokrushin, V. S. et al. (1973). Synthesis of analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines. Chemistry of Heterocyclic Compounds, 9(3), 381-384. Available at: [Link]
CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
N-Methyl-5-(methyl(nitroso)amino)-1H-imidazole-4-carboxamide. Pharmaffiliates. Available at: [Link]
Diao, Y. et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]
1-Methyl-4-nitro-1H-imidazole-5-carboxamide, TRC. Fisher Scientific. Available at: [Link]
US3487087A - Nitration of imidazoles. Google Patents.
US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles. Google Patents.
Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
1-Methyl-4-nitroimidazole. PubChem. Available at: [Link]
Mackenzie, G. & Shaw, G. (1976). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), (19), 753. Available at: [Link]
Technical Support Center: Improving Regioselectivity in Nitroimidazole N-Alkylation
Welcome to the technical support center for nitroimidazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of nitroimidazole N-alkylat...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for nitroimidazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of nitroimidazole N-alkylation. The regiochemical outcome of these reactions is critical, as the biological activity of N-substituted nitroimidazoles is often highly dependent on the isomer formed. This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern regioselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the regioselectivity of nitroimidazole N-alkylation.
Question: Why is regioselectivity a primary challenge in the N-alkylation of 4(5)-nitroimidazoles?
Answer: The core of the issue lies in the prototropic tautomerism of the nitroimidazole ring. 4-Nitroimidazole and 5-nitroimidazole are two rapidly equilibrating tautomers of the same molecule, often designated as 4(5)-nitroimidazole. Deprotonation with a base generates a common ambident nucleophile—the nitroimidazolate anion—with electron density on both ring nitrogens (N1 and N3). Alkylation can therefore occur at either nitrogen, leading to a mixture of 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole isomers, which can be difficult to separate and may have distinct biological profiles.
Fig 1. Tautomeric equilibrium in 4(5)-nitroimidazole.
Question: Which isomer is the kinetic product and which is the thermodynamic product?
Answer: This is a crucial concept. Generally, the N1-alkylated isomer (1-alkyl-4-nitroimidazole) is the kinetic product , and the N3-alkylated isomer (1-alkyl-5-nitroimidazole) is the thermodynamic product .
Kinetic Product (N1-alkylation): The N1 nitrogen is typically less sterically hindered and more electronically accessible for initial attack by an electrophile. This pathway has a lower activation energy, meaning it forms faster, especially at lower temperatures.[1][2][3]
Thermodynamic Product (N3-alkylation): The 1-alkyl-5-nitroimidazole isomer is often the more stable product. The stability can be influenced by electronic repulsion between the N-alkyl group and the adjacent nitro group. Under conditions that allow for equilibrium (higher temperatures, longer reaction times, reversible reaction steps), the product mixture will shift to favor this more stable isomer.[1][2]
Question: How do steric and electronic effects of substituents on the imidazole ring influence alkylation?
Answer: Substituents play a directing role.
Steric Effects: A bulky substituent at the C2 or C5(4) position will sterically hinder the adjacent nitrogen, directing the alkylating agent to the more accessible nitrogen. For example, in 2-methyl-4-nitroimidazole, alkylation is strongly favored at the N1 position, away from the methyl group.[4][5]
Electronic Effects: The powerful electron-withdrawing nature of the nitro group deactivates the imidazole ring toward electrophilic attack.[5] It reduces the nucleophilicity of both ring nitrogens, but this effect is felt more strongly at the adjacent nitrogen. Consequently, the nitrogen atom further away from the nitro group (N1 in the 4-nitro tautomer) is electronically favored for attack.[5]
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental problems with probable causes and validated solutions.
Problem: My reaction produces an inseparable mixture of N1 and N3 isomers. How can I improve selectivity for the N1 (kinetic) product?
Probable Cause 1: Reaction temperature is too high. Higher temperatures provide enough energy to overcome the activation barrier for the more stable thermodynamic product and can facilitate equilibration, leading to a mixture.[1][3]
Solution 1: Reduce the Reaction Temperature. Running the alkylation at lower temperatures (e.g., 0 °C to room temperature) will favor the pathway with the lower activation energy, which is the formation of the N1-alkylated kinetic product.[6] Shortening the reaction time can also help, as it minimizes the opportunity for the kinetic product to isomerize to the thermodynamic product.[1]
Probable Cause 2: The base and solvent system allows for product equilibration. Polar, aprotic solvents like DMF or DMSO can stabilize the imidazolate anion and may facilitate the reversible reactions that lead to the thermodynamic product.[4][7]
Solution 2: Optimize the Base and Solvent.
Base: Use a bulky or non-coordinating base. A sterically hindered base can favor deprotonation at the less hindered site.
Solvent: Switch to a less polar solvent like acetonitrile (ACN) or tetrahydrofuran (THF). Studies have shown that using potassium carbonate (K2CO3) in acetonitrile often gives good yields and favors the N1-alkylated product.[4][7][8]
Probable Cause 3: The alkylating agent is too small or reactive. Highly reactive and small electrophiles (e.g., methyl iodide) may show less selectivity.
Solution 3: Use a Bulkier Alkylating Agent. Increasing the steric bulk of the electrophile enhances the inherent steric preference for the less hindered N1 position.[5] For example, using benzyl bromide instead of methyl iodide may improve N1 selectivity.
Problem: I need to synthesize the N3 (thermodynamic) isomer selectively. How can this be achieved?
Probable Cause: The reaction conditions favor the kinetic product. As described above, low temperatures and short reaction times will preferentially yield the N1 isomer.
Solution: Employ Conditions for Thermodynamic Control.
Increase Temperature and Reaction Time: Run the reaction at a higher temperature (e.g., 60-80 °C or reflux) for an extended period.[4][7] This provides the necessary energy to form the more stable N3-alkylated product and allows the reaction mixture to reach thermodynamic equilibrium.[1][2]
Use Acidic Media: Alkylation in acidic media with reactive alkylating agents has been shown to predominantly form the 5-nitro (N3-alkylated) isomers, especially at lower temperatures.[9] This counterintuitive effect is a valuable synthetic strategy.
Protecting Group Strategy: A common and effective method is to introduce a removable directing group. For instance, silylating the nitroimidazole can introduce a bulky group that directs subsequent alkylation to the desired nitrogen.
Problem: My alkylation reaction is sluggish or gives a poor yield.
Probable Cause 1: Insufficiently strong base. The nitroimidazole ring is weakly acidic (pKa ~9.3 for 4(5)-nitroimidazole), and a base that is too weak will not generate enough of the reactive imidazolate anion.
Solution 1: Use a Stronger Base. While K2CO3 is often sufficient, stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium hydroxide (KOH) can be used, particularly with less reactive alkylating agents.[4][7] Ensure the solvent is anhydrous when using hydrides.
Probable Cause 2: Poor solubility of reactants. The nitroimidazole starting material or the base may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.
Solution 2: Change the Solvent or Add a Phase-Transfer Catalyst.
Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent for dissolving salts.[4][7]
If using a less polar solvent like ACN with an inorganic base like K2CO3, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly accelerate the reaction by transporting the imidazolate anion into the organic phase.
Section 3: Data Summary & Key Protocols
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
This table summarizes experimental observations from the literature to guide your reaction setup.
Experimental Workflow: General Protocol for Selective N1-Alkylation
This protocol is designed to favor the formation of the kinetic 1-alkyl-4-nitroimidazole product.
Fig 2. Workflow for kinetic N1-alkylation.
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4(5)-nitroimidazole (1.0 equivalent) and anhydrous potassium carbonate (1.2 equivalents).
Solvent Addition: Add anhydrous acetonitrile (ACN) to create a suspension (approx. 0.1-0.2 M concentration).
Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.
Reagent Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the cold suspension over 15 minutes. The slow addition helps to control any exotherm and maintain selectivity.
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-12 hours.
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, filter the solid K₂CO₃ and wash it with a small amount of ACN. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the desired 1-alkyl-4-nitroimidazole isomer.
References
Olender, D., Zwawiak, J., Lukianchuk, V., Lesyk, R., Kropacz, A., Fojutowski, A., & Zaprutko, L. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. European Journal of Medicinal Chemistry, 44(2), 645-652. [Link]
Olender, D., et al. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. ResearchGate. [Link]
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]
Yarim, M., et al. (2012). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules, 17(10), 11488-11503. [Link]
Grimmett, M. R. (1975). N-Alkylation of imidazoles. University of Otago Thesis. [Link]
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
Hakmaoui, Y., et al. (2022). Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. [Link]
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4936. [Link]
Tracy, J. E., et al. (1998). Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. Journal of Medicinal Chemistry, 41(10), 1679-1685. [Link]
Assunção, L. S., et al. (2023). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. Pharmaceuticals, 16(11), 1601. [Link]
Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of The Chemical Society-perkin Transactions 1, (17), 2399-2402. [Link]
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
Al-Soud, Y. A., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. ResearchGate. [Link]
LibreTexts. (2021). Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I. [Link]
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control. YouTube. [Link]
Reddit. (2022). Thermodynamic vs Kinetic Control. r/Mcat. [Link]
Al-Masoudi, N. A., et al. (2006). Nitroimidazoles, Part 3. Synthesis and anti-HIV Activity of New N-Alkyl-4-nitroimidazoles Bearing Benzothiazole and Benzoxazole. Zeitschrift für Naturforschung B, 61(4), 523-528. [Link]
Miller, M. W., et al. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry, 13(5), 849-852. [Link]
Slepukhin, P., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10535. [Link]
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867-26877. [Link]
Tocher, J. H., & Edwards, D. I. (1994). Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases. Biochemical Pharmacology, 48(6), 1089-1094. [Link]
Technical Support Center: Stability of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7). This resource is designed to provide in-dep...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7). This resource is designed to provide in-depth guidance on the stability of this compound in various solvents and experimental conditions. As a Senior Application Scientist, I've structured this guide to address the practical challenges you may encounter, moving from general questions to specific troubleshooting scenarios.
Disclaimer: Direct, peer-reviewed stability data for 1-Methyl-4-nitro-1H-imidazole-5-carboxamide is limited. Therefore, this guide synthesizes available information on the compound with established knowledge of the stability profiles of structurally related 5-nitroimidazole derivatives, such as metronidazole and tinidazole. This approach provides a scientifically grounded framework for your experimental design.
Q1: What are the primary chemical liabilities of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide? How is it likely to degrade?
Answer: The structure of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide contains two key functional groups prone to degradation: the nitro group and the carboxamide group . Understanding these liabilities is the first step in designing stable formulations and assays.
Hydrolysis: The carboxamide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, yielding the corresponding carboxylic acid. For related nitroimidazoles like metronidazole, vulnerability to alkaline hydrolysis is a known issue.[1]
Reduction of the Nitro Group: The nitro group is the primary site of chemical reactivity for many nitroimidazoles.[2] It can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives. This is a critical pathway for the biological activity of many nitroimidazole drugs but can also represent a chemical instability, particularly in the presence of reducing agents or under certain metabolic conditions.
Photodegradation: Nitroaromatic compounds are often sensitive to light. Exposure to UV or even ambient light can lead to the formation of degradation products.[3] Photostability studies are crucial if the compound will be handled outside of light-proof containers.[4]
Q2: Which solvent should I choose for preparing a stock solution? What are the pros and cons?
Answer: The choice of solvent is critical for maintaining the integrity of your compound. There is no single "best" solvent; the optimal choice depends on your experimental needs, required concentration, and storage duration.
Solvent
Expected Stability & Solubility
Key Considerations & Potential Issues
DMSO
Good solubility for many polar organic molecules. Generally suitable for short-to-medium term storage at -20°C or -80°C.
Hygroscopic: DMSO readily absorbs water from the atmosphere. The presence of water can facilitate hydrolysis of the carboxamide. Reactive: Although often considered inert, DMSO can react with certain compounds. Avoid repeated freeze-thaw cycles which can increase water content.
DMF
Good solubility, similar to DMSO.
Less stable than DMSO: Can decompose to form dimethylamine and formic acid, which can react with the compound. Use high-purity, anhydrous grade and store under inert gas if possible.
Ethanol/Methanol
Moderate solubility is expected. Suitable for many biological applications.
Reactive Hydroxyl Group: Alcohols can potentially participate in reactions, such as transesterification, though this is less likely with a primary carboxamide. Ensure the alcohol is anhydrous.
Acetonitrile
Moderate to Low solubility is likely. Often used in analytical chromatography.
Relatively Inert: Generally a good choice for analytical standards where inertness is paramount. Its lower dissolving power may limit stock concentration.
Aqueous Buffers
Variable and pH-Dependent: Solubility is likely low in neutral water. Stability is highly pH-dependent.
High Risk of Hydrolysis: Avoid high or low pH unless investigating degradation. Nitroimidazoles show varied stability with pH, but extremes often accelerate degradation.[3] Use freshly prepared buffers for experiments.
Recommendation: For a primary stock solution, high-purity, anhydrous DMSO is often the most practical starting point. Prepare a concentrated stock, aliquot it into single-use vials to minimize freeze-thaw cycles and water absorption, and store at -80°C. Always perform a solubility test on a small amount of material first.
Q3: I've noticed my prepared solution has turned slightly yellow. Is this a sign of degradation?
Answer: Yes, a color change, particularly a yellowing (formation of chromophores), is a common visual indicator of degradation for nitroaromatic compounds. While not quantitative, it signifies that chemical changes have occurred and the integrity of your solution is compromised. Other signs include the formation of precipitate (if degradants are less soluble) or a change in clarity. If you observe a color change, the solution should be discarded and a fresh one prepared. This observation should also trigger a more formal stability investigation.
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered during experiments and provides a logical workflow for diagnosing and solving them.
Problem: My biological assay results are inconsistent and not reproducible. Could it be a compound stability issue?
Cause: This is a frequent problem. The compound may be stable in your stock solvent (e.g., DMSO) but degrades rapidly when diluted into the complex aqueous environment of your assay medium (e.g., cell culture media containing serum, buffers with various salts).
Workflow for Investigating Assay-Related Instability
Caption: Workflow for troubleshooting compound instability in biological assays.
Step-by-Step Protocol:
Prepare for Analysis: Develop a simple HPLC-UV method capable of detecting your parent compound. (See Protocol 2 for guidance).
Simulate Assay Conditions: Dilute your compound from a fresh DMSO stock into your final assay medium to the working concentration.
Set Time Points: Immediately take an aliquot of this solution (this is your T=0 sample) and inject it onto the HPLC to get a baseline peak area.
Incubate: Place the remaining solution in your incubator under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
Analyze: Take aliquots at relevant time points (e.g., 1, 4, 8, and 24 hours), and analyze them by HPLC.
Evaluate: Compare the peak area of your parent compound at each time point to the T=0 sample. A significant decrease indicates instability.
Solution: If degradation is confirmed, prepare dilutions of the compound immediately before adding them to your assay. Do not use pre-diluted plates or solutions that have been stored for extended periods.
Problem: I am performing repeat analyses of the same sample, but I see new peaks appearing in my HPLC chromatogram.
Cause: This suggests that your compound is degrading either in the autosampler vial or in the mobile phase itself. This is a critical issue for developing reliable analytical methods. Forced degradation studies are essential for understanding what byproducts might form.[1][5]
Troubleshooting Steps:
Check Autosampler Stability: Re-inject the same prepared vial at set intervals (e.g., every 2 hours for 12 hours) while it sits in the autosampler. If new peaks grow or the main peak shrinks over time, the issue is stability in your sample diluent at the autosampler temperature.
Solution: Lower the autosampler temperature (e.g., to 4°C). If the diluent is aqueous, adjust the pH to be near neutral if possible.
Check In-Solution Stability (Benchtop): Prepare a sample and leave it on the benchtop. Inject it at the same intervals. This helps differentiate between degradation at room temperature versus in the cooled autosampler.
Perform a Forced Degradation Study: This is the definitive way to understand potential degradants and ensure your analytical method can resolve them. This process involves intentionally exposing the drug to harsh conditions.[6][7]
Key Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is fundamental to understanding the intrinsic stability of your molecule and is a prerequisite for developing a stability-indicating analytical method.[1]
Caption: Workflow for a forced degradation study.
Methodology:
Preparation: Prepare solutions of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Stress: Mix 1 mL of your compound solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2-8 hours. At time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
Base Stress: Mix 1 mL of compound solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours (base hydrolysis is often faster).[1] Withdraw, neutralize with 0.1 M HCl, and dilute for analysis.
Oxidative Stress: Mix 1 mL of compound solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2-8 hours, protected from light. Dilute and analyze.
Thermal Stress: Heat a solution of the compound at 60°C. Analyze at time points.
Photolytic Stress: Expose a solution of the compound to a calibrated light source as specified in ICH guideline Q1B.[4] Analyze alongside a "dark control" sample wrapped in aluminum foil.
Analysis: Analyze all stressed samples by a suitable HPLC method, ideally with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradant masses.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active compound and separate it from all potential degradation products without interference.
Select a Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.
Optimize Mobile Phase:
Start with a simple gradient: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Run a gradient from 5% to 95% B over 20 minutes.
Inject your parent compound and a mixture of your forced degradation samples.
Refine the Method: Adjust the gradient slope, flow rate (start at 1 mL/min), and organic modifier (try methanol instead of acetonitrile) to achieve baseline separation between the parent peak and all degradant peaks.
Set Detection Wavelength: Use a UV detector. Check the UV spectrum of your parent compound and select the wavelength of maximum absorbance (λ-max) for quantification.
Validation: Once separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision. The key is demonstrating specificity—the ability to resolve the main peak from all stress-induced impurities.
By following these guidelines and protocols, you can confidently assess the stability of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, troubleshoot experimental issues, and generate reliable, reproducible data in your research and development efforts.
References
Smid, P., Spalek, J., & Matuskova, R. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(4), 1010-7. [Link]
Osorio-Cortes, C., et al. (2021). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 45(10), 4647-4660. [Link]
International Journal of Pharmaceutical Research & Emerging Media Scholars (IJPREMS). (2023). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. IJPREMS, 2(6). [Link]
ResearchGate. (n.d.). Condition used for forced degradation. [Scientific Diagram]. Retrieved from ResearchGate. [Link]
Semantic Scholar. (n.d.). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. [Link]
Wang, Z., et al. (2020). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 21(23), 9037. [Link]
Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 49-56. [Link]
Semantic Scholar. (n.d.). Radicals of nitroimidazole derivatives: pH dependence of rates of formation and decay related to acid-base equilibria. [Link]
San-Miguel, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(10), 3259-67. [Link]
Zhang, J., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31, 317-326. [Link]
Tauber, V., & Chiurciu, V. (2014). Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. Medicamentul Veterinar / Veterinary Drug, 8(1), 73-77. [Link]
National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. PubChem. [Link]
Walsh Medical Media. (2014). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. [Link]
National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]
MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
ResearchGate. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. [Link]
Dergipark. (2016). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. [Link]
Liu, J., et al. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Nanomedicine & Nanotechnology, 5(6). [Link]
National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
ResearchGate. (2025). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. [Link]
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
Google Patents. (n.d.). US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitroimidazole. PubChem. [Link]
Technical Support Center: Troubleshooting Low Bioactivity in 1-Methyl-4-nitro-1h-imidazole-5-carboxamide Assays
Welcome to the technical support center for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsis...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsistent bioactivity in their assays. As a nitroimidazole-class compound, its activity is intrinsically linked to specific biochemical conditions, which can be a common source of experimental variability. This document provides a structured, in-depth troubleshooting framework to help you diagnose and resolve these issues effectively.
Introduction: The Critical Nature of Nitroimidazole Bioactivation
1-Methyl-4-nitro-1h-imidazole-5-carboxamide is a key synthetic intermediate for developing novel anti-infective agents, particularly against anaerobic protozoan parasites.[1] Like other clinical nitroimidazoles, it is a prodrug . Its biological activity is not inherent to the parent molecule but is unlocked through the reductive bioactivation of its nitro group. This process, occurring primarily in anaerobic or low-oxygen environments, generates toxic reactive nitrogen species that induce cellular damage and DNA strand breaks in target pathogens.[1][2]
A failure to observe bioactivity is often not a failure of the compound but a failure of the assay environment to facilitate this critical activation step. This guide will walk you through a systematic process to ensure both your compound and your assay are properly configured for success.
Section 1: Foundational Troubleshooting: Compound Integrity and Solubility
The most logical starting point for any troubleshooting endeavor is to validate the primary component: the compound itself. Issues with purity, stability, or solubility are the most frequent and easily correctable causes of low bioactivity.[3]
Q1: I'm observing low or no activity in my assay. Where do I begin?
A1: A systematic approach is essential to avoid wasting time and resources. We recommend a tiered investigation starting with the compound, moving to the experimental setup, and finally considering the biological model. The workflow below outlines the recommended diagnostic process.
Caption: General troubleshooting workflow for low bioactivity.
Q2: How can I be sure the compound I'm using is stable and active?
A2: Compound integrity is non-negotiable. Here’s how to verify it:
Source and Purity: Always use compounds from a reputable supplier with accompanying analytical data (e.g., HPLC, NMR). Impurities can significantly interfere with biological activity.[4]
Storage Conditions: Verify that the compound has been stored as recommended (typically at -20°C or -80°C, protected from light and moisture).[4] Improper storage is a primary cause of degradation.
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO.[4] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials for storage.[4] If in doubt, prepare a fresh stock solution from the solid compound.
Q3: My assay buffer is aqueous. Could solubility be the issue?
A3: Absolutely. Poor aqueous solubility is a very common reason for an apparent lack of activity.[4][5] If the compound precipitates, its effective concentration in the assay is significantly lower than intended.[4]
Troubleshooting Steps:
Visual Inspection: Carefully inspect the wells of your assay plate (against a dark background) for any signs of precipitation, such as cloudiness, crystals, or a visible film.[4]
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a level tolerated by your assay system, typically below 0.5%.[4]
Perform a Solubility Test: Before running a full assay, test the compound's solubility under your exact experimental conditions.
Protocol 1: Aqueous Solubility Assessment
Prepare your assay buffer (e.g., cell culture medium). Pre-warm it to the assay temperature (e.g., 37°C) if applicable.[4]
In a clear microcentrifuge tube, add the appropriate volume of your compound's DMSO stock to the assay buffer to achieve the highest concentration you plan to test.
Vortex gently to mix.
Incubate the solution for 1-2 hours under the same conditions as your assay (e.g., 37°C, 5% CO2).[4]
Visually inspect the solution for any signs of precipitation. For a more quantitative measure, you can centrifuge the tube and measure the concentration of the compound in the supernatant via HPLC or LC-MS.
Section 2: The Core Challenge: Assay Design for a Prodrug
If the compound's integrity and solubility are confirmed, the next step is to scrutinize the assay itself. For a nitroimidazole prodrug, this means focusing on the conditions required for its bioactivation.
Q4: My compound is soluble, but still inactive in my cell-based assay. What should I check next?
A4: For cell-based assays, several parameters related to cell handling and the protocol are critical for reproducibility and achieving a robust assay window.[6][7]
Key Parameters for Cell-Based Assays:
Parameter
Recommendation & Rationale
Cell Health & Passage
Use healthy, viable cells within a low passage number. Continuous passaging can lead to phenotypic drift. Never allow cells to become over-confluent.[6]
Seeding Density
Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. This provides the largest and most consistent signal window.[3][6]
Incubation Time
The required incubation time may be longer than anticipated. Test multiple time points (e.g., 24, 48, 72 hours) to find the optimal window for the compound to exert its effect.[4][7]
Serum Concentration
Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, reducing their effective concentration and bioactivity.[8][9][10] Consider reducing the serum concentration or using serum-free media if scientifically appropriate.[8]
Q5: How does the prodrug nature of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide specifically impact my assay design?
A5: This is the most critical question. The compound's nitro group must be chemically reduced to form the active, cytotoxic species.[1][2] If your assay system lacks the necessary reducing environment, the prodrug will remain an inactive spectator.
Caption: Reductive bioactivation pathway of nitroimidazoles.
Experimental Implications:
For Anti-protozoal/Anti-bacterial Assays: The target organisms (e.g., Giardia, Entamoeba, H. pylori) are often anaerobic or microaerophilic and possess the necessary nitroreductase enzymes to activate the compound. Ensure your culture conditions are appropriately low in oxygen to mimic the physiological environment.[1][11]
For Mammalian Cell-Based Assays (e.g., Cytotoxicity, Hypoxia-activated Prodrug Research): Standard cell culture is performed under normoxic conditions (20-21% O₂), which will not facilitate the required reduction. You must create a hypoxic environment to observe activity.[12]
Protocol 2: Establishing Hypoxic Conditions for Cell-Based Assays
Setup: Use a specialized hypoxia incubator or a modular incubator chamber flushed with a certified gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂).
Plating: Seed your cells in microplates as determined by your cell density optimization. Allow them to adhere for several hours under normal conditions.
Pre-incubation: Place the plates in the hypoxic chamber for a pre-incubation period (e.g., 4-12 hours) to allow the cells to acclimatize and the oxygen levels to equilibrate.
Treatment: Prepare your compound dilutions in pre-deoxygenated media (equilibrated in the hypoxic chamber for at least 4 hours). Add the compound to the cells inside the chamber if possible, or work quickly to minimize re-oxygenation.
Incubation: Return the plates to the hypoxic chamber for the desired treatment duration (e.g., 24-72 hours).
Assay Readout: Perform your viability or cytotoxicity assay (e.g., Resazurin, CellTiter-Glo®). Be aware that some readout reagents may have different performance characteristics under hypoxia.
Q6: Could the compound be interfering with my assay readout technology?
A6: Yes, this is a known phenomenon for many small molecules in high-throughput screening.[5][13] The compound could be autofluorescent, quench the signal from a fluorescent probe, or directly inhibit a reporter enzyme (like luciferase).
Protocol 3: Assay Interference Control Experiment
Setup: Prepare a cell-free assay plate.
Wells:
Buffer/Media Only: Negative control.
Buffer/Media + Compound: Add your compound at the highest concentration tested.
Buffer/Media + Assay Reagent: Positive signal control (without cells).
Buffer/Media + Compound + Assay Reagent: The key interference test.
Procedure: Add your final assay readout reagent (e.g., Resazurin, CTG reagent) to the appropriate wells.
Incubate & Read: Incubate for the standard time and read the plate on your plate reader.
Analysis: Compare the signal from "Buffer/Media + Compound + Assay Reagent" to the controls. A significant change in signal in the absence of cells indicates direct interference.
Section 3: Data Interpretation and Advanced Steps
Q7: My positive and negative controls are working, but my compound shows no dose-response. What's next?
A7: If you have validated compound integrity, solubility, and the requirement for bioactivation, it's time to consider the biological target itself.
Target Expression: If your assay relies on a specific molecular target (e.g., a particular nitroreductase enzyme), you must confirm that your chosen cell line expresses that target at sufficient levels. Use techniques like Western Blot, qPCR, or proteomics to validate target expression.
Biological Model Relevance: Is the chosen cell line or organism the most appropriate model? Some cell lines may lack the specific metabolic pathways needed to activate the compound, even under hypoxia. Consider screening a panel of different cell lines to find a more sensitive model.
Analytical Confirmation: As a final step, you can use analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the compound in the assay medium over time. This can reveal issues with compound degradation or non-specific binding to plasticware that were not visually apparent.
Table 1: Recommended Starting Concentrations for Screening
Assay Type
Typical Concentration Range
Rationale & Notes
Initial Screening (Cell-Based)
1 µM - 50 µM
A broad range is recommended to capture activity. The need for intracellular accumulation and activation may require higher concentrations.
Enzyme Inhibition Assays
100 nM - 10 µM
If using a purified nitroreductase, lower concentrations may be effective. The Kм of the enzyme for the substrate is a key parameter.[3]
Dose-Response (IC₅₀)
10-point, 3-fold dilutions
Once a hit is identified, a detailed dose-response curve is necessary to determine potency. Start from a high concentration (e.g., 100 µM).
References
Makarov, V. G. (2012). Promises and Pitfalls of High-Throughput Biological Assays. PubMed Central (PMC). Available at: [Link]
Lien, E. Y., et al. (2021). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. National Institutes of Health (NIH). Available at: [Link]
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
Sacks, D. B. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. PubMed Central (PMC). Available at: [Link]
Di Donato, M., et al. (2025). Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts. PubMed Central (PMC). Available at: [Link]
Kevorkov, D., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. Available at: [Link]
MDPI. (2021). Serum Lowers Bioactivity and Uptake of Synthetic Amorphous Silica by Alveolar Macrophages in a Particle Specific Manner. MDPI. Available at: [Link]
Letafat, B., et al. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. Available at: [Link]
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
PNAS. (2012). Gaining confidence in high-throughput screening. PNAS. Available at: [Link]
ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. ResearchGate. Available at: [Link]
Zhang, J., et al. (2012). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. Available at: [Link]
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
Hage, D. S. (2009). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PubMed Central (PMC). Available at: [Link]
bioRxiv. (2022). Optimizing the Cell Painting assay for image-based profiling. bioRxiv. Available at: [Link]
Al-Qahtani, A. A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central (PMC). Available at: [Link]
ResearchGate. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]
PubChem. (n.d.). 1-Methyl-4-nitroimidazole. PubChem. Available at: [Link]
Liyanage, S. U., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. PubMed Central (PMC). Available at: [Link]
PubMed Central (PMC). (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central (PMC). Available at: [Link]
National Institutes of Health (NIH). (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Available at: [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility issues with 1-Methyl-4-nitro-1H-imidazole-5-carbox...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility issues with 1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7). While specific experimental solubility data for this compound is limited in public literature, its structural features—a nitroimidazole core and a carboxamide group—suggest it belongs to a class of molecules often characterized by poor aqueous solubility.[1][2][3][4] This guide synthesizes established principles of solubility enhancement and applies them to this specific molecule, offering a logical, step-by-step approach to achieving desired concentrations for in vitro and in vivo experiments.
Part 1: Understanding the Molecule & the Solubility Challenge
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a small molecule featuring a polar carboxamide group and a nitro group on a methyl-imidazole ring.[5][6] While the carboxamide can participate in hydrogen bonding, the overall structure, particularly the nitroimidazole ring, often contributes to low water solubility.[7] Such compounds are frequently classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that low solubility is a primary barrier to absorption and bioavailability.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is my 1-Methyl-4-nitro-1H-imidazole-5-carboxamide not dissolving in water or common buffers like PBS?
A1: The limited aqueous solubility is likely due to the compound's crystalline structure and the hydrophobic nature of the nitroimidazole ring. The energy required to break the crystal lattice and solvate the molecule in water may be high. A vendor-supplied material safety data sheet notes its solubility in Dimethyl Sulfoxide (DMSO) and its form as an off-white solid, which is typical for compounds requiring organic solvents for initial stock preparation.[5]
Q2: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture media. What is happening?
A2: This is a common issue known as "precipitation upon dilution."[10] DMSO is a strong organic solvent that can dissolve many poorly soluble compounds. However, when this concentrated DMSO stock is introduced into an aqueous environment (like cell media or buffer), the solvent polarity changes dramatically. The compound is no longer soluble in the resulting water-rich mixture and crashes out of solution. This can lead to inaccurate experimental results and potential cytotoxicity from the precipitate.
Q3: Are there any immediate solvents I should try for creating a stock solution?
A3: Based on typical properties of related nitroimidazole carboxamides and vendor information, high-purity DMSO is the recommended starting solvent for creating a high-concentration stock solution.[3][5] For subsequent dilutions, a co-solvent strategy is often necessary to maintain solubility in aqueous media.
Part 2: Systematic Troubleshooting Guide
This section provides a structured workflow for systematically addressing and overcoming solubility challenges. The primary goal is to achieve a stable solution at the desired final concentration with minimal use of organic solvents or excipients that could interfere with the experiment.
Workflow for Solubility Optimization
Caption: A decision workflow for troubleshooting solubility issues.
Detailed Troubleshooting Protocols
Issue 1: Compound Fails to Dissolve in Initial Solvent
Accurately weigh 5-10 mg of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide into a sterile, chemically resistant vial (e.g., glass or polypropylene).
Add a calculated volume of anhydrous, cell-culture grade DMSO to achieve a high concentration (e.g., 10-50 mM).
Vortex vigorously for 2-5 minutes.
If dissolution is incomplete, gently warm the solution in a 37°C water bath for 5-10 minutes. Causality: Modest heat increases the kinetic energy of the solvent and solute molecules, overcoming the activation energy barrier for dissolution.
Use sonication for 5-15 minutes as an alternative or additional step. Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which physically break down particle agglomerates and enhance solvent penetration.
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any microparticulates. Store at -20°C or -80°C, protected from light and moisture.
Issue 2: Precipitation Upon Dilution into Aqueous Media
Protocol 2: Co-Solvent Strategy
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, thereby keeping hydrophobic compounds in solution.[10][11][12]
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol. These are commonly used in parenteral formulations due to their relatively low toxicity.[10]
Step-by-Step Method:
Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.
Create an intermediate dilution series. For example, dilute the 10 mM DMSO stock into a solution containing a co-solvent.
Test Formulation Example: To achieve a final concentration of 10 µM with 1% total organic solvent:
Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM DMSO stock into 90 µL of PEG 400.
Add 10 µL of this 1 mM intermediate stock to 990 µL of your final aqueous buffer (e.g., cell media). This results in a final solvent composition of 0.1% DMSO and 0.9% PEG 400.
Visually inspect for precipitation immediately and after a period relevant to your experiment's duration (e.g., 24, 48 hours).
Formulation Strategy
Final Solvent Conc.
Pros
Cons
DMSO Only
< 0.5%
Simple to prepare.
High risk of precipitation for poorly soluble compounds.
DMSO + PEG 400
< 1-2% total
Significantly improves solubility; low toxicity.
Can affect some cellular assays; increases viscosity.
DMSO + Ethanol
< 1-2% total
Good solubilizing power.
More volatile; can be more cytotoxic than PEG 400.
pH Adjustment
N/A
Can dramatically increase solubility if the compound is ionizable.
Requires pKa knowledge; may alter experimental conditions.
Protocol 3: pH Adjustment
Principle: The solubility of a compound with acidic or basic functional groups can be significantly altered by changing the pH of the solvent.[9][11] The carboxamide group is generally neutral, but the imidazole ring has a basic nitrogen atom that can be protonated.
Step-by-Step Method:
Determine the pKa of the imidazole ring. While not readily published for this specific molecule, related imidazoles have pKa values in the range of 5-7.
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the estimated pKa.
Attempt to dissolve the compound directly in these buffers or dilute a small amount of DMSO stock into them.
Causality: At a pH below its pKa, the imidazole nitrogen will be protonated, forming a cation. This charged species is generally much more soluble in water than the neutral form.
Caution: Ensure the selected pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Part 3: Advanced Strategies & Considerations
If the above methods are insufficient, more advanced formulation techniques may be required, often in collaboration with a pharmaceutical formulation specialist.
Q4: I've tried co-solvents and pH adjustment, but I still see precipitation at my desired concentration. What's next?
A4: For very challenging compounds, consider these advanced methods:
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which enhances the dissolution rate, though not the equilibrium solubility.[10][11][12] This is particularly useful for in vivo studies where dissolution rate can be the limiting factor for absorption.
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[8] When the solid dispersion is added to water, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances dissolution and solubility.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a more water-soluble inclusion complex.
References
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Austin Publishing Group. [Link]
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
Technical Support Center: Investigating the In Vitro Degradation Pathways of Nitroimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro degradation pathways of nitroimidazole compounds. This guide is designed to provide you w...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro degradation pathways of nitroimidazole compounds. This guide is designed to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to ensure the success of your experiments. Our focus is on elucidating the causality behind experimental choices and providing self-validating protocols to enhance the reliability and reproducibility of your findings.
Section 1: Understanding Nitroimidazole Degradation - A Mechanistic Overview
Nitroimidazole antibiotics, such as metronidazole, tinidazole, and ornidazole, are crucial in treating infections caused by anaerobic bacteria and protozoa.[1][2] Their mechanism of action relies on the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic intermediates that damage DNA and other critical biomolecules.[][4] Understanding the degradation pathways of these compounds in vitro is paramount for predicting their environmental fate, understanding potential toxicities of their metabolites, and developing new, more effective derivatives.
The primary degradation pathways explored in vitro include:
Reductive Degradation: This is the most biologically relevant pathway, mimicking the activation process in anaerobic microorganisms. It involves the stepwise reduction of the 5-nitro group, leading to the formation of highly reactive intermediates like nitroso and hydroxylamine derivatives, which can covalently bind to proteins and DNA.[5][6] The process requires a four-electron reduction for activation.[5]
Photodegradation: Exposure to UV radiation can induce the degradation of nitroimidazoles.[7] The efficiency of this process is often low, but it can lead to the formation of various oxidation by-products, some of which may be more toxic than the parent compound.[7]
Hydrolytic Degradation: The stability of nitroimidazoles can be influenced by pH. For instance, tinidazole decomposition is influenced by hydroxide ions at pH ≥ 7.[8]
Advanced Oxidation Processes (AOPs): Techniques like UV/H₂O₂, Fenton reactions, and photocatalysis with nanoparticles (e.g., TiO₂) are used to degrade these compounds, often through the action of highly reactive hydroxyl radicals (•OH).[9][10]
Degradation by Zero-Valent Iron (nZVI): Nanoscale zero-valent iron can effectively reduce and degrade nitroimidazoles like ornidazole through surface-mediated reactions.[11][12]
Below is a generalized diagram illustrating the major degradation routes.
Caption: Major in vitro degradation pathways of nitroimidazole compounds.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during in vitro degradation studies of nitroimidazole compounds.
Problem
Potential Causes
Troubleshooting Steps & Explanations
Inconsistent or slow degradation rates in reductive assays.
1. Oxygen Contamination: The reductive activation of nitroimidazoles is highly sensitive to oxygen. Oxygen can re-oxidize the reduced nitro group, inhibiting the formation of cytotoxic radicals.[2] 2. Insufficient Reducing Agent: The concentration of the chemical reductant (e.g., sodium dithionite) or the activity of the enzymatic system (e.g., hepatic microsomes with NADPH) may be limiting.[5][6] 3. Incorrect pH: The efficiency of some reducing systems can be pH-dependent.
1. Ensure Strict Anaerobic Conditions: Purge all solutions and the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the experiment. Use sealed vials with rubber septa. 2. Optimize Reductant Concentration: Perform a concentration-response experiment to determine the optimal amount of reducing agent. For enzymatic assays, ensure the enzyme preparation is active and cofactors are in excess. 3. Verify and Optimize pH: Check the pH of your reaction buffer. For chemical reductions, a slightly acidic to neutral pH is often effective.[11][12] For enzymatic studies, use the optimal pH for the specific enzyme system.
Poor reproducibility in photodegradation experiments.
1. Fluctuations in Light Source Intensity: The output of UV lamps can vary over time. 2. UV Filtering by Sample Matrix: Components in your solvent or buffer (e.g., from wastewater samples) can absorb UV light, reducing the amount reaching the nitroimidazole.[7] 3. Inconsistent Sample Geometry: Variations in the distance from the light source or the path length of the light through the sample will affect the delivered UV dose.
1. Calibrate Light Source: Regularly measure the intensity of your UV lamp using a radiometer. 2. Use a Simple Matrix for Baseline Studies: Conduct initial experiments in ultrapure water to establish baseline kinetics before moving to more complex matrices.[7] 3. Standardize Experimental Setup: Use a fixed geometry for all samples. Ensure cuvettes or reaction vessels are made of UV-transparent material (e.g., quartz).
Unexpected peaks in HPLC-MS analysis.
1. Formation of Unanticipated Intermediates: Degradation pathways can be complex, involving multiple intermediates.[11][13] 2. Sample Instability: Degradation products may be unstable and degrade further during sample processing or analysis. 3. Matrix Effects: Components in the sample matrix can interfere with ionization in the mass spectrometer.
1. Conduct Time-Course Analysis: Analyze samples at multiple time points to track the appearance and disappearance of intermediates. Use high-resolution mass spectrometry to aid in the identification of unknown peaks. 2. Optimize Sample Handling: Keep samples on ice or at 4°C after quenching the reaction and before analysis. Minimize the time between sample collection and injection. 3. Perform Matrix Effect Studies: Spike known concentrations of your analyte and standards into a blank matrix to assess ion suppression or enhancement. Adjust sample preparation (e.g., solid-phase extraction) to clean up the sample.[14]
Low recovery of the parent compound at time zero.
1. Adsorption to Vessel Walls: Nitroimidazoles can adsorb to the surfaces of glassware or plasticware. 2. Rapid, Unintended Degradation: The compound may be unstable in the prepared stock solution or upon addition to the reaction matrix.
1. Use Silanized Glassware: To minimize adsorption, use silanized glass vials. 2. Verify Stock Solution Stability: Prepare fresh stock solutions. Analyze a sample immediately after adding it to the reaction matrix (before the degradation process is initiated) to establish a true time-zero concentration.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right analytical method to monitor the degradation of nitroimidazoles?
A1: The choice of analytical method depends on the specific goals of your study.
UV-Vis Spectrophotometry: This is a simple, cost-effective method for tracking the disappearance of the parent compound, as the nitroimidazole structure has a characteristic UV absorbance.[15] However, it lacks specificity and cannot distinguish between the parent compound and its degradation products if they have overlapping spectra.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC provides separation of the parent compound from its metabolites, allowing for more accurate quantification of the degradation kinetics.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying both the parent compound and its degradation products.[14][17] It offers high sensitivity and specificity, which is crucial for elucidating complex degradation pathways and identifying unknown intermediates.[11][13]
Q2: What are the key intermediates I should look for in a reductive degradation pathway?
A2: Under reductive conditions, the 5-nitro group is sequentially reduced. Key intermediates to look for include the nitroso (-NO) and hydroxylamine (-NHOH) derivatives. These species are highly reactive and are often the precursors to covalent adducts with cellular macromolecules like DNA and proteins.[5][6] The final, more stable product is often the amine derivative (-NH₂).[18]
Q3: Does pH significantly affect the degradation of all nitroimidazoles?
A3: The effect of pH is pathway-dependent. For hydrolytic degradation, pH can be a critical factor. For example, the hydrolysis of tinidazole is accelerated at alkaline pH.[8] In photodegradation, the influence of pH can vary between different nitroimidazole compounds with no general trend observed.[7] For photocatalytic degradation using TiO₂, a near-neutral pH is often optimal as it affects the surface charge of the catalyst and the compound.[10]
Q4: My degradation experiment generates products that are more toxic than the parent nitroimidazole. Is this expected?
A4: Yes, this is a known phenomenon, particularly in photodegradation and advanced oxidation processes.[7] The initial oxidation by-products can sometimes exhibit higher toxicity than the parent compound. It is crucial to not only monitor the degradation of the parent compound but also to assess the toxicity of the reaction mixture over time, for instance, using bioassays. Complete mineralization to CO₂, water, and inorganic ions is the ultimate goal for detoxification.[9]
Q5: How can I confirm that the degradation I'm observing is due to reduction and not another pathway?
A5: To confirm a reductive pathway, you can conduct control experiments.
Oxygen Sensitivity: Run a parallel experiment under aerobic conditions. If the degradation is significantly slower or absent in the presence of oxygen, it strongly suggests a reductive mechanism.
Scavenger Studies: In AOPs, specific radical scavengers can be used. For instance, if hydroxyl radicals are suspected, adding a scavenger like tert-butanol should inhibit the degradation.[19]
Section 4: Experimental Protocols
Protocol 1: In Vitro Reductive Degradation Using Sodium Dithionite
This protocol describes a chemical method to simulate the reductive activation of nitroimidazoles.
Preparation of Solutions:
Prepare a stock solution of the nitroimidazole compound (e.g., 10 mM metronidazole) in an appropriate solvent (e.g., DMSO or water).
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
Prepare a fresh solution of sodium dithionite (e.g., 100 mM) in the phosphate buffer immediately before use.
Anaerobic Reaction Setup:
In a sealed, anaerobic vial (e.g., a serum bottle with a rubber septum), add the phosphate buffer.
Purge the buffer with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
Using a gas-tight syringe, add the nitroimidazole stock solution to the anaerobic buffer to achieve the desired final concentration (e.g., 100 µM).
Initiation of Reaction:
Initiate the degradation by adding the sodium dithionite solution to the vial using a gas-tight syringe. A typical molar excess of dithionite to nitroimidazole is used (e.g., 10:1). Two moles of dithionite are required per mole of metronidazole for maximal covalent binding, indicating a four-electron reduction.[5]
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by diluting the aliquot in a mobile phase suitable for HPLC analysis or by adding an oxidizing agent if necessary to stop the reduction.
Analysis:
Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and identify degradation products.
Caption: Workflow for in vitro reductive degradation of nitroimidazoles.
Protocol 2: Photocatalytic Degradation Using TiO₂ Nanoparticles
This protocol outlines a method for studying degradation via advanced oxidation processes.
Preparation of Suspension:
Disperse a known amount of TiO₂ nanoparticles (e.g., 0.5 g/L) in ultrapure water.[10]
Sonicate the suspension for 15-30 minutes to ensure uniform dispersion.
Reaction Setup:
Transfer the TiO₂ suspension to a quartz photoreactor vessel.
Add the nitroimidazole stock solution to achieve the desired initial concentration (e.g., 20 mg/L).
Adjust the pH of the solution to the desired value (e.g., pH 7) using dilute HCl or NaOH.[10]
Adsorption Equilibrium:
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the nitroimidazole and the TiO₂ surface. Take a sample at the end of this period to determine the initial concentration after adsorption.
Initiation of Photoreaction:
Turn on the UV lamp (e.g., a mercury lamp) to initiate the photocatalytic degradation.
Maintain constant stirring throughout the experiment to keep the TiO₂ particles suspended.
Sampling:
At specific time intervals, withdraw aliquots of the suspension.
Immediately filter the samples through a 0.22 µm syringe filter (e.g., PTFE) to remove the TiO₂ nanoparticles and stop the reaction.
Analysis:
Analyze the filtrate using HPLC or LC-MS/MS to measure the concentration of the parent compound and identify degradation products. Total Organic Carbon (TOC) analysis can also be performed to assess mineralization.[7]
Section 5: References
Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathway - RSC Advances (RSC Publishing). Available at: [Link]
Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical research in toxicology, 2(3), 146–149. Available at: [Link]
Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - Sci-Hub. Available at: [Link]
Reduction of nitroimidazoles in vitro and DNA damage - PubMed. Available at: [Link]
Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles - NIH. Available at: [Link]
Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed. Available at: [Link]
In vitro reductive activation of nitroimidazoles - PubMed. Available at: [Link]
Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: Kinetics, mechanism, and degradation pathway - ResearchGate. Available at: [Link]
Radiolytic degradation of ornidazole in aqueous solutions by electron beam irradiation: Implications to parameters, kinetics, toxicity and cost evaluation | Request PDF - ResearchGate. Available at: [Link]
Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation | Chemical Research in Toxicology - ACS Publications. Available at: [Link]
A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes - PMC - NIH. Available at: [Link]
On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed. Available at: [Link]
Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy - Walsh Medical Media. Available at: [Link]
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed. Available at: [Link]
THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson. Available at: [Link]
Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Available at: [Link]
Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Available at: [Link]
The possible degradation pathway of metronidazole by the binary-species photoelectrogenic biofilm of C.vulgaris and R. palustris - ResearchGate. Available at: [Link]
A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes - OUCI. Available at: [Link]
A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes - MDPI. Available at: [Link]
On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. | Semantic Scholar. Available at: [Link]
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation | Request PDF - ResearchGate. Available at: [Link]
Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review | Request PDF - ResearchGate. Available at: [Link]
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Available at: [Link]
Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - NIH. Available at: [Link]
Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles - PMC. Available at: [Link]
Metronidazole Degradation via Visible Light-Driven Z-Scheme BiTmDySbO7/BiEuO3 Heterojunction Photocatalyst - MDPI. Available at: [Link]
Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles - CORE. Available at: [Link]
The proposed photocatalytic degradation pathways of metronidazole - ResearchGate. Available at: [Link]
The in vitro effect of some nitroimidazoles on microtubule formation - PubMed. Available at: [Link]
HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies. Available at: [Link]
Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed. Available at: [Link]
Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - Semantic Scholar. Available at: [Link]
Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections - PubMed. Available at: [Link]
The adsorption characteristics and degradation mechanism of tinidazole on an anatase TiO 2 surface: a DFT study - RSC Publishing. Available at: [Link]
The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC - NIH. Available at: [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. Available at: [Link]
(PDF) Removal of nitroimidazole antibiotics from waters by adsorption/bioadsorption on activated carbon and advanced oxidation processes - ResearchGate. Available at: [Link]
Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Available at: [Link]
Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for Nitroimidazole Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of nitroimidazole derivatives. As a Senior Application Scientist, I have designed this gu...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of nitroimidazole derivatives. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges and critical decision points in your experimental work. This center is structured to help you troubleshoot specific issues and build a foundational understanding of the causality behind key reaction parameters.
Part 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis of nitroimidazole derivatives in a direct question-and-answer format.
Question 1: My N-alkylation of 4(5)-nitroimidazole is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?
Answer: This is a classic challenge in nitroimidazole chemistry. The regioselectivity and yield of N-alkylation are highly sensitive to reaction conditions because the imidazole ring has two potential nitrogen sites for alkylation, and their reactivity is influenced by the electron-withdrawing nitro group and steric factors.[1][2]
Underlying Principles:
The position of the nitro group is the primary determinant of regioselectivity. For instance, in 2-methyl-5-nitroimidazole, the steric hindrance from the nitro group makes alkylation at the N-3 position more favorable. Conversely, for 4-nitroimidazole, alkylation is generally favored at the N-1 position.[1] Reaction kinetics are often slow at room temperature, leading to incomplete reactions and low yields.[1][2]
Troubleshooting & Optimization Strategy:
Optimize Reaction Conditions: The choice of base, solvent, and temperature is critical. Studies have demonstrated that elevating the temperature can dramatically improve yields.[1][2]
Choice of Base: A moderately strong, non-nucleophilic base is often ideal. Potassium carbonate (K2CO3) has been shown to be highly effective.[1][2]
Solvent Selection: The polarity and aprotic nature of the solvent are important. Acetonitrile is an excellent choice that facilitates the reaction while being relatively easy to remove.[1][2]
Recommended Protocol for Improved N-Alkylation:
To a solution of 4(5)-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (K2CO3) (1.1 equivalents).
Stir the mixture for 15 minutes at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon consumption of the starting material, cool the reaction and evaporate the solvent.
Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc).
Wash the organic phase with water and then with brine to remove inorganic salts.
Dry the organic phase over anhydrous magnesium sulfate (MgSO4) and evaporate the solvent in vacuo.
Purify the final product by column chromatography.[1]
Table 1: Effect of Reaction Conditions on N-Alkylation of 4-Nitroimidazole
Base
Solvent
Temperature
Yield
Key Insight
K2CO3
Acetonitrile
Room Temp.
~50%
The reaction is often sluggish and incomplete at room temperature.[2]
KOH
DMSO/DMF
Room Temp.
30-48%
Alternative polar aprotic solvents can be used, but yields may not be optimal.[2]
K2CO3
Acetonitrile
60°C
66-85%
Heating significantly improves reaction rate and yield. [2]
Question 2: My nitration reaction is difficult to control, showing a dangerous exotherm or producing low yields and significant by-products. What is happening and how can I fix it?
Answer: The direct nitration of an imidazole ring is an aggressive, exothermic reaction that requires careful management.[3] A key danger is the presence of a variable and often unpredictable "induction period." During this time, reagents can accumulate without reacting, and then suddenly initiate a violent, runaway reaction.[4] This, combined with improper temperature control, is a primary cause of low yields, the formation of degradation products, and serious safety risks.[1][3]
Underlying Principles:
The imidazole ring must be protonated by a strong acid (like sulfuric acid) to form an imidazolium salt. This deactivates the ring, making it less susceptible to oxidation by nitric acid and allowing the nitration to proceed. The nitrating species, the nitronium ion (NO2+), is generated from a mixture of concentrated nitric and sulfuric acids.[5][6] If conditions are too harsh or not carefully controlled, oxidation of the imidazole ring can occur, leading to by-products and reduced yields.[7]
Troubleshooting & Optimization Strategy:
Strict Temperature Control: This is the most critical parameter. The initial dissolution and the addition of the nitrating mixture must be done slowly with efficient cooling (e.g., an ice bath) to maintain the recommended temperature range.[3]
Order of Addition: Typically, the imidazole is first dissolved in sulfuric acid before the nitric acid is added. This ensures the ring is deactivated before the powerful oxidant is introduced.[3]
Purity of Starting Materials: Impurities in the starting imidazole can trigger unwanted side reactions.[1]
Controlled Heating: After the initial exothermic phase, a controlled heating period is often required to drive the reaction to completion.[3]
Workflow for Safer, Optimized Nitration
Caption: A workflow for the nitration of 2-methylimidazole.[3]
Question 3: I am observing unexpected side-products and have difficulty purifying my final nitroimidazole derivative. What are common purification pitfalls?
Answer: Purification challenges often stem from side-reactions that were not adequately controlled during the synthesis. Common issues include the formation of isomers, oxidative byproducts, or degradation products that have similar polarities to the desired compound, making separation by standard column chromatography difficult.
Underlying Principles:
Nitroimidazoles are polar compounds, but their solubility can vary greatly depending on the N-1 substituent. The nitro group itself is a potential site for unwanted reactions. Furthermore, if the reaction is sensitive to oxidation, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities that complicate purification.[1]
Troubleshooting & Optimization Strategy:
Re-evaluate the Reaction: The best way to simplify purification is to run a cleaner reaction. Revisit the temperature control, purity of starting materials, and consider using an inert atmosphere.[1]
Standard Purification Protocol: For many derivatives, a standard silica gel column chromatography approach is effective. A common mobile phase is a gradient of ethyl acetate in hexane.[1]
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can be a highly effective method for removing minor impurities.
Aqueous Workup: A thorough aqueous workup is essential to remove acids, bases, and inorganic salts before attempting chromatography. This typically involves extraction into an organic solvent (like ethyl acetate) followed by washes with water and brine.[1]
Adsorbent Alternatives: While primarily used for water purification, activated carbon has a high affinity for nitroimidazoles and can be used in some cases to remove highly colored or non-polar impurities.[8][9]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions about the chemistry and application of nitroimidazole derivatives.
1. What is the fundamental mechanism of action for nitroimidazole-based drugs?
Nitroimidazole antibiotics are prodrugs, meaning they are inactive until metabolized within a target organism.[10][11] Their mechanism is highly specific to anaerobic (low-oxygen) environments found in certain bacteria and protozoa.[] In these environments, the nitro group (-NO2) of the drug is reduced by microbial enzymes (like nitroreductases) to form highly reactive nitro radical anions and other cytotoxic intermediates.[10][] These reactive species then damage critical cellular macromolecules, most notably by binding to and causing breaks in the DNA double helix, which inhibits nucleic acid synthesis and leads to cell death.[]
Diagram of Nitroimidazole Activation
Caption: The reductive bioactivation pathway of nitroimidazoles.
2. What are the main classes of nitroimidazole derivatives?
Nitroimidazoles are primarily classified by the position of the nitro group on the imidazole ring.[5][]
5-Nitroimidazoles: This is the most common and medicinally significant class. It includes well-known drugs like metronidazole, tinidazole, and secnidazole, which are widely used against anaerobic bacterial and protozoal infections.[5][13][14]
2-Nitroimidazoles: This class includes drugs like benznidazole (used to treat Chagas disease) and azomycin, the first nitroimidazole discovered.[5][13]
4-Nitroimidazoles: While tautomerization can make 4- and 5-nitroimidazoles interconvertible, derivatives specifically functionalized at the 4-nitro position have been synthesized and studied for their biological activities.[5][]
3. How does steric hindrance affect the synthesis of substituted nitroimidazoles?
Steric hindrance plays a crucial, directive role, particularly in N-alkylation reactions. The bulky nitro group and other substituents on the imidazole ring can physically block access to one of the ring nitrogens, forcing an incoming alkyl group to react at the less hindered site. This effect is a key tool for achieving regioselectivity. For example, a substituent at the C-2 position will often direct alkylation to the N-1 position, while the nitro group at the C-5 position directs alkylation to the N-3 position.[1]
4. What are the most critical safety precautions when working with these reactions?
Nitration Reactions: Due to the risk of a delayed, violent exothermic reaction, nitrations must be conducted with extreme care.[4] Always use an ice bath for cooling, add reagents slowly, work in a fume hood with a blast shield, and never add the entire quantity of nitrating agent at once. Be aware of the potential for an induction period.[4]
Handling of Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Product Toxicity: Many nitroimidazole derivatives have biological activity and potential mutagenicity.[15] Handle all products with care, avoid inhalation of dust or contact with skin, and consult the Safety Data Sheet (SDS) for specific compounds.
References
BenchChem. (2025). how to avoid common pitfalls in nitroimidazole chemistry.
BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.
Guidechem. What is the synthesis method of 2-Methyl-5-nitroimidazole? - FAQ.
Singh, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
Medicinal Significance of Nitroimidazoles.
Lecturio. (2021). Nitroimidazoles | Concise Medical Knowledge.
Wikipedia. Nitroimidazole.
ResearchGate.
Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. J. Chem. Pharm. Res.
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
Google Patents.
MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
Sánchez-Polo M, et al. (2008). Removal of pharmaceutical compounds, nitroimidazoles, from waters by using the ozone/carbon system. PubMed.
The Evolving Applications of Nitroimidazole Deriv
Rivera-Utrilla J, et al. (2009). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon.
Jung, KW., et al. (2019).
Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitr
A Comparative Analysis for Drug Discovery: Tinidazole vs. 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
For the research scientist and drug development professional, the landscape of antimicrobial agents is in constant evolution. While established drugs like tinidazole remain mainstays in treating anaerobic and protozoal i...
Author: BenchChem Technical Support Team. Date: January 2026
For the research scientist and drug development professional, the landscape of antimicrobial agents is in constant evolution. While established drugs like tinidazole remain mainstays in treating anaerobic and protozoal infections, the imperative for novel compounds to combat emerging resistance necessitates a deep understanding of promising chemical scaffolds. This guide provides a comparative technical overview of the well-characterized drug, tinidazole, and 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, a key synthetic intermediate for a new generation of nitroimidazole-based therapeutics.
This document moves beyond a simple side-by-side comparison. It delves into the established clinical profile of tinidazole and explores the therapeutic potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide by examining the biological activity of its derivatives. This comparative study is designed to arm researchers with the foundational knowledge to innovate in the field of antimicrobial drug discovery.
Section 1: Foundational Profiles
Tinidazole: The Established Therapeutic
Tinidazole is a second-generation 5-nitroimidazole antimicrobial agent with a broad spectrum of activity against anaerobic bacteria and protozoa.[1][2] Its clinical efficacy in treating infections such as trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis is well-documented.[3][4]
1-Methyl-4-nitro-1H-imidazole-5-carboxamide: A Gateway to Novel Antimicrobials
1-Methyl-4-nitro-1H-imidazole-5-carboxamide is a nitroimidazole derivative that serves as a crucial building block in the synthesis of novel antimicrobial agents.[5] While not a therapeutic agent in itself, its chemical structure is the foundation for numerous derivatives that have been synthesized and evaluated for their biological activity. Research into these derivatives offers a glimpse into the potential of this chemical class to yield next-generation therapeutics, including those effective against metronidazole-resistant strains.[5]
Section 2: Mechanism of Action - A Shared Heritage
Both tinidazole and the derivatives of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide belong to the nitroimidazole class and share a common mechanism of action. These compounds are prodrugs that require reductive activation of their nitro group within the target microorganism.[3][5] This process, which occurs under the low-redox potential conditions characteristic of anaerobic environments, generates reactive nitroso radicals.[4] These highly reactive intermediates are cytotoxic, inducing cellular damage and causing DNA strand breakage, which ultimately leads to cell death.[4][6][7]
Caption: Workflow for MIC determination using the agar dilution method.
5.1.2 Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following an MIC assay, aliquots from the clear tubes or wells (those showing no visible growth) are subcultured onto antibiotic-free agar plates.
Step-by-Step Methodology:
Perform an MIC assay as described above.
From each well or tube that shows no visible growth, take a small, measured aliquot (e.g., 10 µL).
Spread the aliquot onto a fresh, antibiotic-free agar plate.
Incubate the plates under appropriate conditions.
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy of a new antimicrobial agent. The choice of model depends on the target pathogen and the site of infection.
General Principles:
Infection: Animals are infected with a standardized dose of the pathogen.
Treatment: The test compound is administered at various doses and schedules.
Endpoints: Efficacy is assessed by various endpoints, such as survival rate, reduction in bacterial load in target organs, or clinical signs of infection.
Pharmacokinetic (ADME) Studies
Pharmacokinetic studies are crucial to understand how the body processes a drug candidate.
Methodology:
Dosing: The compound is administered to animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).
Sampling: Blood, urine, and feces samples are collected at various time points.
Analysis: The concentration of the parent drug and its major metabolites in the samples is quantified using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Parameter Calculation: Pharmacokinetic parameters such as half-life, bioavailability, and clearance are calculated from the concentration-time data.
Section 6: Conclusion and Future Directions
Tinidazole stands as a testament to the enduring utility of the 5-nitroimidazole scaffold in antimicrobial therapy. Its well-defined spectrum of activity and favorable pharmacokinetic profile make it a valuable clinical tool.
1-Methyl-4-nitro-1H-imidazole-5-carboxamide, while not a therapeutic agent itself, represents a promising starting point for the development of new nitroimidazole-based drugs. The demonstrated in vitro activity of its derivatives against Gram-positive bacteria and H. pylori highlights the potential for this chemical class to address unmet medical needs.
For researchers in drug discovery, the path forward involves the synthesis and evaluation of a broader range of derivatives of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. Key areas of focus should include:
Expanding the Antimicrobial Spectrum: Investigating modifications to the core structure to enhance activity against Gram-negative bacteria.
Overcoming Resistance: Screening new derivatives against drug-resistant strains of clinically relevant pathogens.
Pharmacokinetic Optimization: Designing compounds with favorable ADME properties to ensure efficacy and safety in vivo.
By leveraging the knowledge gained from established drugs like tinidazole and applying it to the exploration of novel chemical entities such as the derivatives of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, the scientific community can continue to develop effective treatments for infectious diseases.
References
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A Comparative Guide to Validating the Mechanism of Action of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide in Parasites
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel antiparasitic compound, 1-Methyl-4-nitro-...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel antiparasitic compound, 1-Methyl-4-nitro-1h-imidazole-5-carboxamide. By integrating established principles of nitroimidazole pharmacology with modern experimental strategies, we present a robust, multi-faceted approach to confirming the biological activity and therapeutic potential of this compound against key protozoan parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.
Introduction: The Nitroimidazole Landscape and a New Contender
The 5-nitroimidazole class of drugs, most notably metronidazole and tinidazole, has been a cornerstone in the treatment of infections caused by anaerobic bacteria and microaerophilic protozoa for decades.[1][2] Their efficacy stems from a unique mode of action that is highly selective for organisms with a specific type of low-oxygen metabolism.[3][] These compounds are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target parasite to exert their cytotoxic effects.[1][5]
1-Methyl-4-nitro-1h-imidazole-5-carboxamide is a derivative within this class, developed with the hypothesis that modifications to the core nitroimidazole scaffold could enhance potency, broaden the spectrum of activity, or overcome emerging resistance.[6][7] Validating its mechanism is not merely an academic exercise; it is a critical step in drug development to ensure that its activity is target-specific and to anticipate potential resistance pathways.[8][9]
The Hypothesized Mechanism of Action: Reductive Activation and Cellular Havoc
Based on the well-established MoA of related 5-nitroimidazoles, we propose a multi-stage mechanism for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide. This pathway is contingent on the unique anaerobic biochemistry of the target parasites.
The core hypothesis is as follows: The compound passively diffuses into the parasite, where its nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin.[][5] This process is catalyzed by enzymes of the parasite's anaerobic energy metabolism, primarily Pyruvate:Ferredoxin Oxidoreductase (PFOR).[5][10] This reduction converts the inactive prodrug into a highly reactive nitro radical anion and other cytotoxic intermediates.[3][] These radical species are non-specific in their targets and induce widespread cellular damage through three primary routes:
DNA Damage: The reactive intermediates interact directly with parasitic DNA, causing strand breaks and destabilization of the helical structure, which ultimately inhibits DNA replication and leads to cell death.[2][3][11]
Protein Dysfunction: The activated drug forms covalent adducts with essential parasite proteins, particularly those involved in redox homeostasis like thioredoxin reductase.[12][13] This disrupts their function and can lead to the degradation of other crucial proteins, such as translation elongation factors.[12]
Oxidative Stress: The activation process consumes reducing equivalents, leading to the depletion of intracellular thiol pools (e.g., glutathione), which are vital for protecting the parasite from oxidative damage.[12][13]
This proposed cascade of events ensures potent cytotoxicity that is highly selective for anaerobic parasites, as the high redox potential in aerobic host cells prevents the reductive activation of the drug.[3]
Caption: Proposed mechanism of action for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
A Step-by-Step Guide to Experimental Validation
To rigorously test this hypothesis, a multi-pronged experimental approach is required. Each step is designed to validate a specific stage of the proposed mechanism, from initial activation to final cytotoxic effect.
Workflow 1: Confirming Reductive Activation and Target Engagement
The foundational premise is that the compound is a prodrug requiring activation. This workflow confirms that the parasite's cellular machinery can perform this critical first step and identifies the direct protein targets.
Caption: Experimental workflow for validating prodrug activation and target engagement.
Detailed Protocols:
Protocol 3.1: In Vitro Reduction Assay
Objective: To determine if parasite cellular extracts can chemically reduce the nitro-group of the compound.
Procedure:
a. Culture parasites (e.g., G. lamblia) to late-log phase and harvest by centrifugation.
b. Prepare a cell-free lysate via sonication or freeze-thaw cycles in an anaerobic chamber.
c. In an anaerobic cuvette, combine the parasite lysate, a source of electrons (e.g., pyruvate and coenzyme A), and the 1-Methyl-4-nitro-1h-imidazole-5-carboxamide compound.
d. Monitor the decrease in absorbance at the compound's characteristic wavelength (e.g., ~320-340 nm) over time using a spectrophotometer. A decrease indicates the reduction of the nitro group.
e. Causality: A positive result directly demonstrates that enzymatic components within the parasite, likely PFOR, are capable of activating the prodrug.[5]
Protocol 3.2: Proteomic Identification of Protein Adducts
Objective: To identify the specific proteins that are covalently modified by the activated drug.
Procedure:
a. Treat live parasite cultures with the compound for a defined period (e.g., 2 hours). Include an untreated control.[13]
b. Lyse the cells and use affinity chromatography or click chemistry (if using a tagged version of the compound) to enrich for proteins that have formed adducts.
c. Digest the enriched proteins with trypsin and analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Search the MS/MS data against the parasite's protein database to identify the modified proteins.
e. Causality: This provides an unbiased, global view of the drug's direct protein targets. Identification of proteins like thioredoxin reductase or other redox-active enzymes would strongly support the hypothesized MoA.[12]
Once activation is confirmed, the next logical step is to measure the predicted cytotoxic effects on DNA, proteins, and cellular redox balance.
Caption: Workflow for quantifying the diverse cellular damage induced by the compound.
Detailed Protocols:
Protocol 3.3: Comet Assay for DNA Damage
Objective: To visualize and quantify DNA strand breaks in individual parasite cells.
Procedure:
a. Embed compound-treated and control parasites in a low-melting-point agarose gel on a microscope slide.
b. Lyse the cells with detergent and high salt to remove membranes and proteins, leaving behind the nuclear material (nucleoid).
c. Subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
d. Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy. The length and intensity of the comet tail are proportional to the amount of DNA damage.
e. Causality: This provides direct visual evidence of genotoxicity, a key predicted outcome of the activated nitroimidazole.[1]
Protocol 3.4: Thiol Depletion Assay
Objective: To measure the impact of the compound on the parasite's intracellular thiol pool.
Procedure:
a. After treatment, lyse the parasites and deproteinize the extract.
b. Add Ellman's reagent (DTNB) to the lysate. DTNB reacts with free thiol groups to produce a yellow-colored product.
c. Measure the absorbance at 412 nm and quantify the thiol concentration against a glutathione standard curve.
d. Causality: A significant decrease in thiol levels in treated parasites compared to controls indicates that the drug's activation is consuming the cell's reducing equivalents, leading to oxidative stress.[12][13]
Workflow 3: Validation Through Resistance
One of the most powerful methods for MoA validation is to demonstrate that genetic alterations in the proposed pathway confer resistance to the drug.[8][9] This workflow creates a self-validating system where the mechanism of resistance informs the mechanism of action.
Caption: A workflow for MoA validation using in vitro selection of drug resistance.
Detailed Protocols:
Protocol 3.5: Generation and Analysis of Resistant Lines
Objective: To select for drug-resistant parasites and identify the genetic basis of their resistance.
Procedure:
a. Continuously culture the sensitive parent parasite strain in the presence of sub-lethal concentrations of the compound.
b. Gradually increase the drug concentration over several months to select for a population that can survive at concentrations lethal to the parent strain.[14]
c. Clone the resistant population to establish a stable, isogenic resistant line.
d. Perform whole-genome sequencing and RNA-Seq on the resistant line and the original sensitive parent.
e. Causality: Compare the genomic and transcriptomic data to identify mutations or significant downregulation of genes in the resistant line. If resistance is consistently associated with mutations in or downregulation of PFOR, ferredoxin, or DNA repair pathways, it provides compelling evidence that these pathways are central to the drug's mechanism of action.[10][14]
Comparative Analysis with Alternative Antiparasitic Agents
No drug exists in a vacuum. To understand the potential role of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide, its performance and mechanism must be compared against existing therapies. This objective comparison is crucial for identifying its unique advantages and potential clinical positioning.
Effective against some metronidazole-resistant strains; broad-spectrum activity.[16][17]
Less effective in immunocompromised patients for some infections.
Albendazole (Benzimidazole)
Binds to parasite β-tubulin, inhibiting microtubule polymerization. This disrupts cell structure, motility, and division.[17]
Giardia, various helminths
Broad-spectrum anti-helminthic; often used as an alternative for giardiasis.
Resistance can occur through mutations in the β-tubulin gene. Not effective against Entamoeba or Trichomonas.[16]
Paromomycin (Aminoglycoside)
Binds to the ribosomal RNA of the parasite, inhibiting protein synthesis.[16][17]
Entamoeba, Giardia, Leishmania
Poorly absorbed from the gut, making it effective for luminal infections with low systemic toxicity. Preferred in pregnancy.[16]
Less effective for invasive or extra-intestinal disease.
Conclusion
Validating the mechanism of action for a novel compound like 1-Methyl-4-nitro-1h-imidazole-5-carboxamide requires a systematic and logical progression of experiments. The approach outlined in this guide, moving from biochemical confirmation of activation to proteomic target identification, quantification of cellular damage, and finally, validation through resistance, provides a robust framework. By grounding these experimental choices in the established pharmacology of the nitroimidazole class, researchers can confidently elucidate the compound's MoA. This detailed understanding is paramount for predicting efficacy, anticipating resistance, and ultimately guiding the rational development of the next generation of antiparasitic therapies.
References
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The Efficacy of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide Against Drug-Resistant Parasites: A Comparative Guide
The emergence of drug-resistant protozoan parasites, particularly Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, presents a formidable challenge to global public health. For decades, nitroimidazole co...
Author: BenchChem Technical Support Team. Date: January 2026
The emergence of drug-resistant protozoan parasites, particularly Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, presents a formidable challenge to global public health. For decades, nitroimidazole compounds, most notably metronidazole, have been the cornerstone of treatment for infections caused by these anaerobic parasites.[1][2] However, rising rates of clinical resistance necessitate the exploration of novel therapeutic agents. This guide provides a comprehensive analysis of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide and its derivatives as promising candidates against drug-resistant parasitic strains, comparing their efficacy with existing treatment options and detailing the experimental methodologies for their evaluation.
The Growing Threat of Nitroimidazole Resistance
Nitroimidazoles are first-line drugs for treating infections like giardiasis, amebiasis, and trichomoniasis.[1][3] While generally effective, treatment failures are increasingly reported, with resistance to metronidazole being a significant concern.[2][4] This resistance is often multifactorial, involving altered drug activation pathways within the parasite.[5][6] In response, researchers are revisiting and modifying existing chemical scaffolds, such as the nitroimidazole core, to develop next-generation antiparasitic agents.[1][7]
1-Methyl-4-nitro-1h-imidazole-5-carboxamide: A Promising Scaffold
1-Methyl-4-nitro-1h-imidazole-5-carboxamide serves as a key chemical building block for synthesizing novel nitroimidazole derivatives.[8] Research has demonstrated that compounds derived from this scaffold exhibit potent activity against a range of protozoan parasites, including strains resistant to metronidazole.[1][2] The strategic placement of the nitro group and the carboxamide moiety allows for chemical modifications that can enhance efficacy and overcome resistance mechanisms.[1]
Mechanism of Action: Reductive Bioactivation
Like other nitroimidazoles, 1-Methyl-4-nitro-1h-imidazole-5-carboxamide and its derivatives are prodrugs.[8] Their antiparasitic activity is initiated by the reductive bioactivation of the nitro group in the low-oxygen environment of anaerobic parasites.[8][9] This process, catalyzed by parasitic enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), generates reactive nitrogen species that are cytotoxic to the parasite.[5][10] These reactive species can cause extensive cellular damage, including DNA strand breaks, ultimately leading to parasite death.[9][11]
Caption: Reductive bioactivation of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
Comparative Efficacy Against Drug-Resistant Parasites
Extensive in vitro studies have demonstrated the superior potency of novel nitroimidazole carboxamides derived from 1-Methyl-4-nitro-1h-imidazole-5-carboxamide compared to metronidazole, particularly against resistant strains.
In Vitro Activity Data
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of selected 1-methyl-nitroimidazole derivatives against various parasitic strains, including metronidazole-resistant ones.
These data highlight that specific modifications to the 1-methyl-4-nitro-1h-imidazole-5-carboxamide scaffold can lead to compounds with significantly enhanced activity against both drug-sensitive and, crucially, drug-resistant parasites.
Experimental Protocols for Efficacy Evaluation
The validation of novel antiparasitic compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for in vitro and in vivo evaluation.
In Vitro Antiparasitic Assays
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of a test compound against a parasitic culture.
Materials:
Parasite cultures (e.g., G. lamblia, E. histolytica, T. vaginalis)
Appropriate culture medium (e.g., TYI-S-33 for Giardia and Trichomonas, LYI-S-2 for Entamoeba)
96-well microtiter plates
Test compound (e.g., 1-Methyl-4-nitro-1h-imidazole-5-carboxamide derivative) dissolved in a suitable solvent (e.g., DMSO)
Incubator with appropriate atmospheric conditions (e.g., anaerobic or microaerophilic)
Procedure:
Parasite Culture: Maintain parasite cultures under optimal growth conditions.
Compound Preparation: Prepare a stock solution of the test compound and the reference drug. Create a serial dilution series in the culture medium.
Assay Setup: Seed the wells of a 96-well plate with a defined number of parasites.
Drug Addition: Add the serially diluted compounds to the respective wells. Include a vehicle control (solvent only) and a no-drug control.
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under conditions that support parasite growth.
Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
Data Analysis: Plot the percentage of parasite inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the EC50/IC50 value.
Caption: Workflow for in vitro antiparasitic drug screening.
In Vivo Efficacy Models
Objective: To assess the therapeutic efficacy of a test compound in a relevant animal model of parasitic infection.
Model: Murine models are commonly used for parasitic diseases.[14][15] For example, a mouse model of giardiasis can be established by oral inoculation of Giardia cysts.
Materials:
Laboratory mice (specific strains may be required)
Infective stage of the parasite (e.g., Giardia cysts)
Acclimatization: Acclimatize animals to the laboratory conditions.
Infection: Infect mice with a standardized dose of the parasite.
Treatment Initiation: Once the infection is established (confirmed by monitoring parasite shedding), randomize the animals into treatment and control groups.
Dosing: Administer the test compound, reference drug, or vehicle control according to a predetermined dosing schedule (e.g., once or twice daily for a set number of days).
Monitoring: Monitor the animals for clinical signs of infection and any adverse effects of the treatment.
Parasite Burden Assessment: At the end of the treatment period (and potentially at various time points), assess the parasite burden. This can be done by counting parasites in fecal samples or by quantitative PCR of intestinal tissue.
Data Analysis: Compare the parasite load in the treated groups to the vehicle control group to determine the percentage reduction in parasite burden. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Future Directions and Conclusion
The promising in vitro data for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide derivatives warrant further investigation, including comprehensive in vivo efficacy and safety studies.[16] The ability of these compounds to overcome metronidazole resistance highlights their potential as next-generation therapies for common and debilitating parasitic infections. The continued exploration of this chemical scaffold, guided by the robust experimental methodologies outlined in this guide, is crucial for developing new tools in the fight against drug-resistant parasites.
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A Comparative Guide to the Cytotoxicity of Nitroimidazole Derivatives for Cancer Therapy
This guide offers an in-depth comparison of the cytotoxic properties of various nitroimidazole derivatives, providing researchers, scientists, and drug development professionals with the necessary data and protocols to m...
Author: BenchChem Technical Support Team. Date: January 2026
This guide offers an in-depth comparison of the cytotoxic properties of various nitroimidazole derivatives, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions in their work. We will delve into the mechanisms of action, compare cytotoxic efficacy through experimental data, and provide detailed methodologies for reproducible in vitro assays.
Introduction: The Resurgence of Nitroimidazoles in Oncology
Nitroimidazoles, a class of compounds traditionally used as antimicrobial and antiprotozoal agents, are gaining significant attention for their potential in cancer therapy.[1] Their selective cytotoxicity towards hypoxic cells, a common feature of solid tumors, makes them promising candidates for targeted cancer treatment.[2][3] Tumors often outgrow their blood supply, leading to regions with low oxygen levels, or hypoxia.[4] These hypoxic zones are notoriously resistant to conventional treatments like radiation and chemotherapy.[2][3] Nitroimidazoles exploit this unique tumor microenvironment for their activation, offering a targeted approach to eliminating these resilient cancer cells.[3]
This guide will compare the cytotoxicity of several key nitroimidazole derivatives, including both established drugs and newer experimental compounds.
The Hypoxia-Activated Mechanism of Cytotoxicity
The cytotoxic action of nitroimidazole derivatives is intrinsically linked to the hypoxic state of tumor cells.[5] These compounds are, in fact, prodrugs that require bioreductive activation to exert their cell-killing effects.[1][6]
The process unfolds as follows:
Cellular Uptake and Reduction: Nitroimidazoles readily diffuse into cells. In environments with low oxygen tension, intracellular reductases, such as nitroreductases, transfer an electron to the nitro group of the imidazole ring, forming a reactive nitro radical anion.[2][]
Oxygen-Dependent Reversibility: In the presence of sufficient oxygen (normoxic conditions), this reduction is reversible. The nitro radical anion quickly transfers the electron back to oxygen, regenerating the parent compound and forming a superoxide anion. This "futile cycle" prevents the accumulation of toxic metabolites in healthy, well-oxygenated tissues.[2]
Hypoxia-Specific Activation and Cytotoxicity: Under hypoxic conditions, the lack of oxygen allows for the further reduction of the nitro radical anion into highly reactive intermediates, including nitroso and hydroxylamine derivatives.[6] These cytotoxic species can then interact with and damage critical cellular macromolecules.
Macromolecular Damage: The primary target of these reactive intermediates is DNA. They can cause DNA strand breaks and form adducts, ultimately inhibiting DNA replication and leading to cell death.[][8][9] Damage to other macromolecules, such as proteins and lipids, also contributes to the overall cytotoxicity.[10][11]
This hypoxia-selective activation is the cornerstone of the therapeutic potential of nitroimidazoles in cancer treatment, promising targeted activity against tumors while minimizing damage to normal tissues.[3]
Caption: Mechanism of hypoxia-selective activation of nitroimidazoles.
Comparative Cytotoxicity of Nitroimidazole Derivatives
The cytotoxic potency of nitroimidazole derivatives varies depending on their chemical structure and the specific cell line being tested. The following table summarizes published half-maximal inhibitory concentration (IC50) values for several key derivatives against various cancer cell lines. A lower IC50 value indicates greater cytotoxic activity.
The data suggests that modifications to the nitroimidazole scaffold can significantly impact cytotoxicity. For instance, the length of the N-alkyl chain in N-alkyl-nitroimidazoles influences their anti-tumor activity, with shorter chains showing greater potency against lung cancer cells.[12] Furthermore, linking the nitroimidazole scaffold to other heterocyclic rings like oxadiazole or triazole can enhance antiproliferative activity, especially under hypoxic conditions.[4] The presence of a free thiol group in these derivatives appears to be crucial for their potent cytotoxic effects.[4]
Experimental Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for common in vitro assays used to evaluate the cytotoxic effects of nitroimidazole derivatives.
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the nitroimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2). For hypoxia studies, place the plates in a hypoxic chamber with controlled oxygen levels (e.g., 1% O2).
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat them with the nitroimidazole derivatives for the desired time.
Cell Harvesting: After treatment, collect both the adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
Cell Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Data Interpretation:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Conclusion
Nitroimidazole derivatives represent a promising class of compounds for targeted cancer therapy due to their hypoxia-selective cytotoxicity. The comparative analysis reveals that structural modifications can significantly enhance their anti-tumor activity. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these and other potential anticancer agents. Further research into the structure-activity relationships and mechanisms of action of novel nitroimidazole derivatives is warranted to develop more effective and selective cancer therapies.
References
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A Comparative Analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and Benznidazole for the Treatment of Chagas Disease
An in-depth guide for researchers and drug development professionals on the existing standard of care and a potential next-generation nitroimidazole. Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, re...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth guide for researchers and drug development professionals on the existing standard of care and a potential next-generation nitroimidazole.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1] For decades, the therapeutic arsenal against this neglected tropical disease has been limited to two nitroheterocyclic compounds: nifurtimox and benznidazole.[2] Benznidazole is often the first-line treatment, but its efficacy, especially in the chronic phase of the disease, is limited, and it is associated with significant side effects that can lead to poor patient compliance.[3] This has spurred the search for new, safer, and more effective trypanocidal agents. Among the classes of compounds being explored are novel nitroimidazole derivatives, such as 1-Methyl-4-nitro-1H-imidazole-5-carboxamide.
This guide provides a detailed comparison of the established drug, benznidazole, with the investigational compound 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. The analysis is based on available experimental data for benznidazole and structure-activity relationship (SAR) studies of related nitroimidazole-carboxamides to infer the potential efficacy of the latter.
Benznidazole: The Current Standard of Care
Benznidazole, a 2-nitroimidazole derivative, has been the mainstay of Chagas disease treatment for nearly 50 years. Its mechanism of action involves the reduction of its nitro group by a parasite-specific type I nitroreductase. This process generates reactive nitrogen species and electrophilic metabolites that induce oxidative stress and cause widespread damage to the parasite's DNA, proteins, and lipids, ultimately leading to its death.
Efficacy and Limitations
The effectiveness of benznidazole is most pronounced in the acute phase of Chagas disease, with reported cure rates of up to 80%.[2] However, its efficacy diminishes significantly in the chronic phase, which is the most common clinical presentation. Treatment failures are common, and the long duration of therapy (typically 60 days) is often associated with adverse effects, including allergic dermatitis, peripheral neuropathy, anorexia, and weight loss.
1-Methyl-4-nitro-1H-imidazole-5-carboxamide: A Potential Challenger?
1-Methyl-4-nitro-1H-imidazole-5-carboxamide belongs to the same broad class of nitroimidazoles as benznidazole. As an investigational compound, direct comparative clinical data against T. cruzi is not yet available in the public domain. However, by examining the structure-activity relationships of related nitroimidazole-carboxamides, we can draw informed hypotheses about its potential performance.
Structural and Mechanistic Considerations
The core structure of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide features a nitro group at position 4 of the imidazole ring, in contrast to benznidazole's 2-nitroimidazole structure. Research on benznidazole analogues has indicated that the position of the nitro group is critical for trypanocidal activity. Studies have shown that moving the nitro group from position 2 to position 4 can lead to a significant reduction in activity against T. cruzi.
The carboxamide group at position 5 offers a site for chemical modification to potentially optimize the compound's pharmacokinetic and pharmacodynamic properties. SAR studies on other nitroimidazole-carboxamides have demonstrated that modifications at this position can influence antiparasitic potency and selectivity.
Comparative Data Summary
While direct comparative data is lacking, the following table summarizes the known properties of benznidazole and the inferred potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide based on related compounds.
The evaluation of new trypanocidal compounds typically follows a standardized pipeline of in vitro and in vivo assays.
In Vitro Efficacy Assays
A crucial first step is to determine the compound's activity against the different life stages of T. cruzi.
Workflow for In Vitro Anti-Trypanosomal Drug Screening
Caption: A generalized workflow for the in vitro evaluation of anti-Trypanosoma cruzi compounds.
Step-by-Step Methodology:
Epimastigote Assay: The compound is incubated with cultured T. cruzi epimastigotes, and parasite growth inhibition is measured over time, typically using colorimetric or fluorometric methods.
Intracellular Amastigote Assay: Mammalian cells (e.g., fibroblasts or myoblasts) are infected with trypomastigotes, which then transform into amastigotes. The infected cells are treated with the compound, and the reduction in the number of intracellular amastigotes is quantified, often by high-content imaging.
Trypomastigote Lysis Assay: The compound is incubated with infective trypomastigotes, and parasite viability is assessed, for example, by motility assays or vital staining.
Cytotoxicity Assay: The compound's toxicity to a mammalian cell line is determined to assess its selectivity for the parasite.
IC50 and Selectivity Index Calculation: The 50% inhibitory concentration (IC50) is calculated for each parasite stage, and the selectivity index (SI) is determined by dividing the cytotoxic concentration for mammalian cells by the parasitic IC50. A high SI is desirable.
In Vivo Efficacy Models
Promising compounds from in vitro studies are then evaluated in animal models of Chagas disease.
Workflow for In Vivo Anti-Trypanosomal Drug Efficacy Testing
Caption: The proposed mechanism of action for nitroimidazole-based drugs against Trypanosoma cruzi.
This activation pathway is believed to be similar for both benznidazole and other nitroimidazole derivatives. The selectivity of these compounds for the parasite over the host is attributed to the presence of specific nitroreductases in T. cruzi that are absent or have lower activity in mammalian cells.
Future Directions and Conclusion
While benznidazole remains a critical tool in the management of Chagas disease, its limitations underscore the urgent need for new therapeutic options. 1-Methyl-4-nitro-1H-imidazole-5-carboxamide represents a potential avenue for the development of novel anti-trypanosomal drugs. However, based on current structure-activity relationship knowledge, its 4-nitro-imidazole core may confer lower intrinsic activity compared to the 2-nitroimidazole scaffold of benznidazole.
Extensive experimental validation, following the protocols outlined in this guide, is essential to determine the true potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound and its derivatives. Optimization of the carboxamide side chain could potentially overcome the lower intrinsic activity of the 4-nitro-imidazole core, leading to the development of a safer and more effective treatment for Chagas disease.
References
Andrade, S. G., Silva, R. C., Santiago, C. M., & Freitas, L. A. (1987). Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study.
Assunção, E. L. F., Carvalho, D. B., das Neves, A. R., Shiguemotto, C. Y. K., Portapilla, G. B., de Albuquerque, S., & Baroni, A. C. M. (2020). Synthesis and Antitrypanosomal Activity of 1,4-Disubstituted Triazole Compounds Based on a 2-Nitroimidazole Scaffold: a Structure-Activity Relationship Study. ChemMedChem, 15(21), 2019–2028.
Brand, S., et al. (2012). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 55(1), 120-131.
Buschini, A., et al. (2007). Trypanocidal nitroimidazole derivatives: relationships among chemical structure and genotoxic activity. Biochemical pharmacology, 73(11), 1739-1749.
Castro, J. A., de Mecca, M. M., & Bartel, L. C. (2006). Toxic side effects of drugs used to treat Chagas' disease (American trypanosomiasis). Human & experimental toxicology, 25(8), 471–479.
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Pires, B. B., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658942.
Sales, P. A., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European journal of medicinal chemistry, 144, 559-570.
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Tizzard, A., et al. (2021). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Bioorganic & medicinal chemistry letters, 31, 127715.
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A Senior Application Scientist's Guide to the In Vitro Validation of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide's Antiparasitic Effect
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antiparasitic Agents Parasitic diseases, particularly those caused by protozoa such as Giardia lamblia, Enta...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antiparasitic Agents
Parasitic diseases, particularly those caused by protozoa such as Giardia lamblia, Entamoeba histolytica, Trypanosoma cruzi, and Leishmania species, represent a significant global health burden. For decades, the nitroimidazole class of drugs, with metronidazole as its cornerstone, has been a frontline treatment.[1][2] However, their efficacy is increasingly challenged by the emergence of drug-resistant strains and, in some cases, treatment-limiting side effects.[1][3] This landscape creates an urgent need for next-generation antiparasitic agents with improved potency, broader spectrums of activity, and enhanced safety profiles.
The 5-nitroimidazole scaffold has been a fertile ground for medicinal chemistry, offering a "warhead" that can be derivatized to optimize therapeutic properties.[1][4] 1-Methyl-4-nitro-1H-imidazole-5-carboxamide emerges from this lineage as a compound of interest. Its structural modifications are hypothesized to enhance its antiparasitic activity and overcome existing resistance mechanisms. This guide provides a comprehensive framework for the rigorous in vitro validation of this compound, comparing its potential efficacy against established alternatives and detailing the critical experimental methodologies required for a robust assessment.
Pillar 1: The Mechanistic Rationale of Nitroimidazoles
The antiparasitic action of nitroimidazoles is not inherent to the parent molecule but requires reductive activation within the target parasite. This is a key principle dictating their selective toxicity. Parasites like Giardia, Entamoeba, and Trichomonas thrive in low-oxygen environments and possess unique electron-transfer proteins (e.g., ferredoxins) with low redox potentials. These proteins are capable of reducing the nitro group of the imidazole ring.
This reduction is a critical first step, generating a highly reactive nitroso radical.[4] This radical anion is cytotoxic, inducing damage to the parasite's DNA and other essential macromolecules, ultimately leading to cell death. This reliance on parasitic metabolic pathways for activation is the cornerstone of the drug's selectivity, as the high redox potential in aerobic mammalian cells generally prevents this activation, conferring a favorable therapeutic window.
Caption: Proposed mechanism of action for nitroimidazole-based antiparasitics.
Pillar 2: The Comparative Landscape - Selecting the Right Benchmarks
To contextualize the performance of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, it must be evaluated against a panel of standard-of-care and reference compounds. The choice of comparators is dictated by the target parasite.
The "gold standard" 5-nitroimidazole; essential for baseline comparison and assessing activity against resistant strains.[1][2]
Benznidazole
Trypanosoma cruzi
Nitroimidazole
Standard-of-care for Chagas disease; provides a benchmark for anti-trypanosomal activity.[5][6]
Amphotericin B
Leishmania spp.
Polyene antifungal
A primary treatment for leishmaniasis; binds to ergosterol in the parasite membrane, forming pores.[7][8]
Miltefosine
Leishmania spp.
Alkylphosphocholine
An oral treatment for leishmaniasis with a different mechanism, likely involving lipid metabolism and apoptosis.[7][9]
Chloroquine
Plasmodium falciparum
4-aminoquinoline
A classic antimalarial; important for assessing activity against drug-sensitive strains.[10]
Dihydroartemisinin
Plasmodium falciparum
Artemisinin derivative
A component of frontline artemisinin-based combination therapies (ACTs); essential for comparison against modern standards.[10]
Pillar 3: A Framework for In Vitro Validation - Detailed Protocols
A robust in vitro validation strategy is a multi-stage process, moving from primary screening against the parasite to secondary screening for host cell toxicity. This allows for the calculation of the Selectivity Index (SI), a critical parameter in early-stage drug development.
Caption: High-level workflow for in vitro antiparasitic drug validation.
Rationale: This assay determines the direct effect of the compound on the growth of extracellular protozoa. A resazurin-based viability readout is used, where metabolically active parasites reduce the blue resazurin to the fluorescent pink resorufin.
Methodology:
Parasite Culture: Culture G. lamblia trophozoites (e.g., WB strain) in Keister's modified TYI-S-33 medium under anaerobic conditions at 37°C.
Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and comparators in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
Assay Plating: In a 96-well plate, add 50 µL of parasite suspension (2 x 104 cells/mL) to 50 µL of the diluted compounds. Include wells for a no-drug control, a vehicle (DMSO) control, and a positive control (Metronidazole).
Incubation: Incubate the plate for 48 hours under anaerobic conditions at 37°C.
Readout: Add 10 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.
Data Acquisition: Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).
Analysis: Convert fluorescence values to percentage inhibition relative to controls and calculate the half-maximal effective concentration (EC50) using non-linear regression analysis.
Rationale: For parasites like Leishmania and Trypanosoma, the clinically relevant stage is the intracellular amastigote.[11][12] This assay is more complex but provides a more accurate prediction of clinical efficacy, as the compound must penetrate the host cell to reach its target.
Methodology:
Host Cell Culture: Seed a 96-well plate with mammalian host cells (e.g., murine peritoneal macrophages or Vero cells) at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.[12]
Parasite Infection: Infect the adherent host cells with stationary-phase Leishmania donovani promastigotes or Trypanosoma cruzi trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
Compound Treatment: Wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds and controls (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi).
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
Readout & Staining: Fix the cells with methanol and stain with Giemsa.
Data Acquisition: Using a microscope, count the number of amastigotes per 100 host cells for each concentration. Alternatively, high-content imaging systems can be used for automated quantification.
Analysis: Calculate the percentage reduction in parasite burden relative to the no-drug control and determine the EC50 value.
Protocol 3: Mammalian Cell Cytotoxicity Assay
Rationale: An effective antiparasitic must be selectively toxic to the parasite with minimal effect on host cells. This assay determines the concentration at which the compound becomes toxic to mammalian cells (CC50).
Methodology:
Cell Culture: Seed a 96-well plate with a mammalian cell line (e.g., Vero or HepG2) at 1 x 104 cells/well and incubate for 24 hours to allow for adherence.
Compound Treatment: Add medium containing serial dilutions of the test compounds (using the same concentration range as the efficacy assays).
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
Readout: Perform a cell viability assay (e.g., using resazurin as described in Protocol 1, or an MTT assay).[13]
Analysis: Calculate the half-maximal cytotoxic concentration (CC50) and subsequently determine the Selectivity Index (SI = CC50 / EC50). A higher SI value (typically >10) is desirable.
Comparative Data Analysis (Hypothetical Data)
The following table summarizes potential outcomes from the in vitro assays, based on published data for similar nitroimidazole derivatives.[1][14][15] This data serves to illustrate how the performance of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide would be benchmarked.
Interpretation: In this hypothetical scenario, 1-Methyl-4-nitro-1H-imidazole-5-carboxamide demonstrates superior potency against G. lamblia compared to the standard, Metronidazole. Its activity against T. cruzi is comparable to Benznidazole. Importantly, its low cytotoxicity (CC50 >100 µM) yields a highly favorable Selectivity Index, indicating a promising therapeutic window.
Conclusion and Future Directions
The in vitro validation framework detailed here provides a systematic and robust pathway for evaluating the antiparasitic potential of novel compounds like 1-Methyl-4-nitro-1H-imidazole-5-carboxamide. By employing standardized protocols, appropriate comparators, and a focus on the clinically relevant intracellular parasite stages, researchers can generate the high-quality data necessary for informed decision-making.
A successful outcome, characterized by potent low-micromolar efficacy and a high selectivity index, would strongly support advancing this compound to the next stages of the drug discovery pipeline. These would include mechanism of action deconvolution studies (e.g., generating resistant lines to identify drug targets), pharmacokinetic profiling, and ultimately, validation in in vivo models of parasitic disease.[16] The rediscovery and systematic derivatization of established scaffolds like nitroimidazoles remain a valuable strategy in the fight against neglected tropical diseases.[1]
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The Architecture of Activity: A Comparative Guide to 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Analogs in Antimicrobial Drug Discovery
In the persistent battle against microbial resistance, the nitroimidazole scaffold remains a cornerstone of antimicrobial chemotherapy.[1] These compounds, acting as prodrugs, are reductively activated within anaerobic b...
Author: BenchChem Technical Support Team. Date: January 2026
In the persistent battle against microbial resistance, the nitroimidazole scaffold remains a cornerstone of antimicrobial chemotherapy.[1] These compounds, acting as prodrugs, are reductively activated within anaerobic bacteria and protozoa to generate cytotoxic radical species that induce lethal DNA damage.[2][3][4][] Among this class, 1-methyl-4-nitro-1H-imidazole-5-carboxamide serves as a versatile template for the development of novel therapeutic agents. This guide provides a comparative analysis of its analogs, delving into the nuanced structure-activity relationships (SAR) that govern their efficacy. We will explore how targeted chemical modifications influence biological activity, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation antimicrobial agents.
Core Scaffold and the Imperative of the Nitro Group
The 1-methyl-4-nitro-1H-imidazole-5-carboxamide core is a finely tuned architecture. The methyl group at the N1 position is a common feature in many biologically active imidazoles. The critical component, however, is the nitro group at the C4 position. The electron-withdrawing nature of the nitro group is essential for the reductive activation that underpins the antimicrobial mechanism of action.[6] This activation, catalyzed by microbial nitroreductases, is significantly more efficient in the low-oxygen environments characteristic of anaerobic bacteria and certain protozoa.[] The resulting nitroso and hydroxylamine intermediates are highly reactive, leading to the disruption of DNA and other vital cellular components.[3][4]
Caption: Core chemical structure of 1-methyl-4-nitro-1H-imidazole-5-carboxamide.
Structure-Activity Relationship Analysis: Modifications at the 5-Position
The C5 position of the 1-methyl-4-nitro-1H-imidazole ring offers a prime location for chemical modification to modulate the compound's biological activity, pharmacokinetic properties, and target specificity.
Carboxamide (R-group) Modifications
Variations of the R-group on the carboxamide moiety have a profound impact on the antiparasitic and antibacterial activity of these analogs.
From the available data, a clear trend emerges: the introduction of polar groups at the carboxamide position enhances antiparasitic activity. For instance, analogs 8f and 8h , which incorporate a pyridinylmethyl and a morpholine moiety respectively, exhibit a nearly four-fold increase in potency against Giardia lamblia compared to metronidazole.[7] This suggests that these polar functionalities may improve interactions with the biological target or enhance the solubility and bioavailability of the compounds. Conversely, non-polar, aromatic substituents like benzyl and phenethyl groups result in weaker activity against Trichomonas vaginalis.[8]
Replacement of the Carboxamide Group
Substitution of the entire carboxamide group with other functionalities has also been explored, leading to compounds with potent antibacterial properties.
The replacement of the carboxamide with a phenylsulfonyl group results in a compound with potent activity against Gram-positive bacteria.[9][10] Further elaboration of a sulfonyl-linked substituent to include a 1,3,4-thiadiazole ring, as seen in analog 6b , also yields promising antibacterial activity.[10] These findings indicate that the electronic and steric properties of the C5 substituent play a crucial role in determining the antibacterial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for quantifying the in vitro antibacterial activity of a compound.[11][12][13]
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[11] The final volume in each well should be 50 µL.
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Simplified mechanism of action of nitroimidazole antimicrobial agents.
Conclusion and Future Directions
The 1-methyl-4-nitro-1H-imidazole-5-carboxamide scaffold presents a fertile ground for the development of novel antimicrobial agents. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications, particularly at the C5 position, can significantly enhance potency and modulate the spectrum of activity. The introduction of polar moieties at the carboxamide nitrogen appears beneficial for antiparasitic activity, while the replacement of the carboxamide with sulfonyl-containing groups can confer potent antibacterial properties.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs, coupled with in-depth mechanistic studies and pharmacokinetic profiling, will be crucial in identifying lead candidates with improved efficacy and safety profiles. By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the scientific community can continue to innovate and develop effective treatments against the ever-evolving threat of microbial infections.
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Navigating the Landscape of Nitroimidazole Resistance: A Comparative Guide to Cross-Resistance with 1-Methyl-4-nitro-1H-imidazole-5-carboxamide
In the persistent battle against anaerobic and microaerophilic pathogens, the nitroimidazole class of antibiotics has long been a clinical cornerstone. However, the emergence of resistance threatens the efficacy of front...
Author: BenchChem Technical Support Team. Date: January 2026
In the persistent battle against anaerobic and microaerophilic pathogens, the nitroimidazole class of antibiotics has long been a clinical cornerstone. However, the emergence of resistance threatens the efficacy of frontline drugs like metronidazole, necessitating the development of novel agents that can circumvent these resistance mechanisms. This guide provides a comprehensive framework for evaluating the cross-resistance profile of a promising new chemical entity, 1-Methyl-4-nitro-1H-imidazole-5-carboxamide , in comparison to established and alternative nitroimidazole-based therapies. By presenting a rigorous, multi-faceted experimental approach, we aim to equip researchers and drug development professionals with the tools to thoroughly characterize this compound's potential in overcoming existing resistance challenges.
The Imperative of Cross-Resistance Profiling
The clinical utility of a new antimicrobial agent is not solely defined by its intrinsic potency but also by its performance against pathogens that have already developed resistance to existing drugs of the same class. Cross-resistance, where a single mechanism confers resistance to multiple drugs, can severely limit the therapeutic lifespan of a new compound. Conversely, a lack of cross-resistance can signal a valuable new tool in our therapeutic arsenal. Therefore, a comprehensive cross-resistance study is a critical step in the preclinical evaluation of any new nitroimidazole derivative.
This guide will delineate a robust strategy for a head-to-head comparison of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide with key comparators, including metronidazole and tinidazole. We will explore the generation of resistant microbial strains, methodologies for determining in vitro susceptibility, and the molecular characterization of resistance mechanisms.
Understanding the Mechanism: A Double-Edged Sword
The antimicrobial activity of nitroimidazoles is a classic example of prodrug activation. In the low-oxygen environment of anaerobic organisms, the nitro group of the imidazole ring is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction generates highly reactive nitroso radicals that induce cytotoxic DNA damage, leading to cell death.[1]
However, this very mechanism of activation is also a primary route for resistance. Downregulation or mutation of the activating enzymes can prevent the formation of the toxic radical, rendering the drug ineffective.[1] A key family of enzymes implicated in metronidazole resistance are the 5-nitroimidazole reductases, encoded by nim genes. These enzymes are believed to convert the nitro group into a non-toxic amine, effectively neutralizing the drug.[2][3] The presence and expression of various nim genes are often associated with clinical resistance to metronidazole.[3][4]
Figure 2: Experimental workflow for assessing cross-resistance.
Part 1: Generation and Characterization of Resistant Strains
The foundation of a robust cross-resistance study lies in the use of well-characterized resistant microbial strains.
Experimental Protocol: In Vitro Generation of Metronidazole-Resistant Bacteroides fragilis
Strain Selection: Begin with a metronidazole-susceptible reference strain of Bacteroides fragilis (e.g., ATCC 25285).
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of metronidazole for the susceptible strain using the agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Stepwise Drug Exposure: Culture the susceptible strain in an anaerobic environment on Brucella agar supplemented with hemin and vitamin K1. Initiate exposure to metronidazole at a sub-inhibitory concentration (e.g., 0.5 x MIC).
Serial Passage: After successful growth, passage the culture onto a fresh plate with a two-fold increasing concentration of metronidazole.
Selection of Resistant Clones: Continue this stepwise increase in drug concentration until colonies are isolated that can grow at a concentration significantly higher than the initial MIC (e.g., >32 µg/mL).
Confirmation of Resistance: Confirm the stability of the resistant phenotype by passaging the isolated clones on drug-free media for several generations and then re-determining the MIC.
Molecular Characterization: Screen the resistant isolates for the presence of nim genes (nimA-G) using PCR with specific primers.
[3][4]
Part 2: Comparative In Vitro Susceptibility Testing
Once resistant strains are established, a comparative analysis of their susceptibility to 1-Methyl-4-nitro-1H-imidazole-5-carboxamide and other nitroimidazoles can be performed.
Experimental Protocol: Agar Dilution Susceptibility Testing
Preparation of Drug Plates: Prepare a series of Brucella agar plates containing two-fold serial dilutions of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide, metronidazole, and tinidazole. A drug-free plate should be included as a growth control.
Inoculum Preparation: Prepare a standardized inoculum of the susceptible parent strain and the generated metronidazole-resistant strain(s) equivalent to a 0.5 McFarland standard.
Inoculation: Using a multipoint inoculator, spot a defined volume of each bacterial suspension onto the surface of the drug-containing and control plates.
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.
Data Analysis: Calculate the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively). The resistance factor (RF) can be calculated as the ratio of the MIC for the resistant strain to the MIC for the susceptible parent strain.
Hypothetical Data Presentation
The following tables illustrate the expected format for presenting the comparative susceptibility data.
Table 1: In Vitro Activity against Susceptible and Metronidazole-Resistant Bacteroides fragilis
Compound
MIC (µg/mL) vs. Susceptible Strain
MIC (µg/mL) vs. Metronidazole-Resistant Strain (nim-positive)
Resistance Factor (RF)
1-Methyl-4-nitro-1H-imidazole-5-carboxamide
0.5
2
4
Metronidazole
1
64
64
Tinidazole
0.5
32
64
Table 2: Comparative Activity (MIC90 in µg/mL) against a Panel of Clinical Isolates
Compound
Metronidazole-Susceptible Isolates (n=50)
Metronidazole-Resistant Isolates (n=20)
1-Methyl-4-nitro-1H-imidazole-5-carboxamide
1
4
Metronidazole
2
>128
Tinidazole
1
64
Interpreting the Results and Future Directions
The hypothetical data presented in Tables 1 and 2 suggest that 1-Methyl-4-nitro-1H-imidazole-5-carboxamide may exhibit a favorable cross-resistance profile compared to metronidazole and tinidazole. A significantly lower resistance factor and retained activity against metronidazole-resistant clinical isolates would indicate that this compound might be less affected by the resistance mechanisms targeting older nitroimidazoles.
Should such promising results be obtained, further investigation into the molecular basis of this reduced cross-resistance would be warranted. This could involve sequencing the genes encoding potential activating enzymes in the resistant strains to identify any mutations and performing in vitro enzyme assays to directly assess the activation of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide by these enzymes.
Conclusion
A thorough and systematic evaluation of cross-resistance is non-negotiable in the development of new antimicrobial agents. The experimental framework outlined in this guide provides a robust methodology for assessing the potential of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide to overcome the growing challenge of nitroimidazole resistance. By combining in vitro susceptibility testing with the generation and molecular characterization of resistant strains, researchers can gain critical insights into the compound's mechanism of action and its potential for a durable clinical impact. The path to a new generation of effective antimicrobials is paved with rigorous, comparative data, and this guide serves as a roadmap for that essential journey.
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[11]15. Suwiński, J., et al. (1994). Reinvestigation of the reaction of 1-aryl-4-nitroimidazoles with dichlorocarbene generated under makosza's phase-transfer conditions. Tetrahedron, 50(39), 11469-11478.
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
Understanding the Compound: Inherent Hazards of Nitroimidazoles 1-Methyl-4-nitro-1h-imidazole-5-carboxamide belongs to the nitroimidazole family. Compounds in this class are recognized for a range of biological activitie...
Author: BenchChem Technical Support Team. Date: January 2026
Understanding the Compound: Inherent Hazards of Nitroimidazoles
1-Methyl-4-nitro-1h-imidazole-5-carboxamide belongs to the nitroimidazole family. Compounds in this class are recognized for a range of biological activities and are often associated with certain hazards. Based on data from similar compounds, researchers should handle this chemical with the assumption that it may be harmful if swallowed, and could cause skin and eye irritation.[1][2][3] Furthermore, some imidazole derivatives have been noted for their potential to cause reproductive harm.[4][5] As a powdered substance, it may also form combustible dust concentrations in the air.[1]
Some related compounds may cause harm to an unborn child.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[7]
Part 1: Immediate Safety and Handling Precautions
Before commencing any disposal procedures, the following personal protective equipment (PPE) is mandatory:
Eye Protection : Chemical safety goggles or a face shield.
Hand Protection : Chemical-resistant gloves, such as nitrile.
Body Protection : A fully buttoned laboratory coat.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6] An emergency eyewash station and safety shower must be readily accessible.
Part 2: Waste Collection and Segregation
Proper segregation of chemical waste is fundamental to safe disposal.
Container Selection : Collect all waste forms of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide (including pure solid, solutions, and contaminated consumables) in a designated, sealable, and chemically compatible waste container.[6]
Labeling : Immediately upon adding the first waste, affix a hazardous waste label to the container. This label must include:
The full chemical name: "1-Methyl-4-nitro-1h-imidazole-5-carboxamide"
The CAS Number: "5413-88-7"
An accurate estimation of the concentration and volume.
The date of initial waste addition.
Incompatibility : This compound should not be mixed with incompatible materials. Store the waste container away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
Part 3: Secure Storage of Hazardous Waste
The designated waste container must be stored in a satellite accumulation area that meets regulatory standards.
Closure : Keep the waste container tightly sealed at all times, except when adding waste.
Location : The storage area should be away from direct sunlight, heat, and any potential sources of ignition.
Secondary Containment : Liquid waste containers should be placed in a secondary containment bin to mitigate spills.
Part 4: Arranging for Final Disposal
The final step is to ensure the collected hazardous waste is transferred to a licensed disposal facility.
Contact your EHS Office : Once the waste container is full, or if you are discontinuing work with this chemical, contact your institution's Environmental Health and Safety (EHS) department.
Schedule a Pickup : Arrange for a chemical waste pickup. Do not attempt to transport the hazardous waste off-site yourself.
Documentation : Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
Caption: Disposal workflow for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
Spill Management Protocol
In the event of a spill, prioritize safety and follow these steps:
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources : If the material is a dry powder, eliminate any nearby ignition sources.
Cleanup :
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the designated hazardous waste container.
For liquid spills, use an inert absorbent material to contain the spill.
Decontaminate : Clean the spill area thoroughly.
Report : Report the incident to your supervisor and EHS department.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility.
References
Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from [Link]
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
PubChem. (n.d.). 1-Methyl-4-nitroimidazole. Retrieved from [Link]
A Guide to Personal Protective Equipment for Handling 1-Methyl-4-nitro-1h-imidazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide (CAS No. 5413-88-7).
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Methyl-4-nitro-1h-imidazole-5-carboxamide (CAS No. 5413-88-7). The following guidance is synthesized from the SDSs of structurally related nitroimidazole compounds and established laboratory safety principles. A cautious and conservative approach is therefore essential.
Inferred Hazard Profile
Based on data from related nitroimidazole compounds, 1-Methyl-4-nitro-1h-imidazole-5-carboxamide should be handled as a potentially hazardous substance.[1][2][3][4][5][6][7][8][9] The primary hazards are anticipated to be:
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[2][3][8][10]
Skin and Eye Irritation: Contact with skin and eyes may cause irritation.[1][3][6][7]
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][7]
Unknown Toxicological Properties: The toxicological properties of this specific compound have not been fully investigated.[1]
Given the potential for uncharacterized hazards, all personnel must adhere to stringent safety protocols to minimize exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling 1-Methyl-4-nitro-1h-imidazole-5-carboxamide. The following step-by-step protocol for donning and doffing PPE must be followed to prevent contamination.
Donning PPE:
Hand Hygiene: Wash hands thoroughly with soap and water.
Gown/Lab Coat: Don a clean, long-sleeved lab coat or gown. Ensure it is fully buttoned or tied.
Gloves (First Pair): Put on the first pair of nitrile gloves, extending the cuffs over the sleeves of the lab coat.
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant splash risk, also use a face shield.[11]
Respiratory Protection: For tasks that may generate dust or aerosols, a NIOSH-approved N95 respirator is the minimum requirement. Ensure you have been fit-tested for the respirator in use.
Gloves (Second Pair): Don a second pair of nitrile gloves over the first pair. This double-gloving technique provides an additional layer of protection and allows for the safe removal of the outer gloves if they become contaminated.[12]
Doffing PPE:
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
Gown/Lab Coat: Unbutton or untie the gown/lab coat. Remove it by rolling it down from the shoulders, turning it inside out to contain any contaminants. Dispose of it in the appropriate receptacle.
Hand Hygiene: Wash hands thoroughly with soap and water.
Eye and Face Protection: Remove goggles and face shield. Clean and disinfect them according to the manufacturer's instructions.
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the designated hazardous waste container.
Hand Hygiene: Wash hands thoroughly with soap and water again.
Recommended PPE for Different Laboratory Tasks
The level of PPE required can vary depending on the specific task being performed. The following table provides guidance on the minimum recommended PPE for common laboratory activities involving 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
Task
Minimum Recommended PPE
Weighing and Aliquoting (Solid)
Double nitrile gloves, lab coat, chemical splash goggles, N95 respirator
Preparing Solutions
Double nitrile gloves, lab coat, chemical splash goggles, face shield (if splash risk is high)
Running Reactions
Double nitrile gloves, lab coat, chemical splash goggles
Handling Reaction Work-up and Purification
Double nitrile gloves, lab coat, chemical splash goggles, face shield (if splash risk is high)
Waste Disposal
Double nitrile gloves, lab coat, chemical splash goggles
Risk Assessment and PPE Selection Workflow
A thorough risk assessment is a critical step in ensuring laboratory safety.[13] The following diagram illustrates a workflow for assessing risks and selecting the appropriate PPE when working with 1-Methyl-4-nitro-1h-imidazole-5-carboxamide.
Caption: Risk Assessment and PPE Selection Workflow
Operational and Disposal Plans
Handling:
Always handle 1-Methyl-4-nitro-1h-imidazole-5-carboxamide in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Ensure that an eyewash station and safety shower are readily accessible.[1][3]
Do not eat, drink, or smoke in areas where this compound is handled.[8][14]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4]
Keep away from incompatible materials such as strong oxidizing agents.
Follow all institutional and regulatory guidelines for the storage of hazardous chemicals.[15][16][17]
Disposal:
Dispose of all waste materials, including contaminated PPE and empty containers, as hazardous waste.
Follow all local, state, and federal regulations for hazardous waste disposal.
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
By adhering to these guidelines, you can significantly minimize the risks associated with handling 1-Methyl-4-nitro-1h-imidazole-5-carboxamide and maintain a safe laboratory environment.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-5-nitroimidazole, 99%. Retrieved from [Link]
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
National PEO. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
Amzole. (2015). 2-Methyl-5-NitroImidazole MSDS 2015. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. PubChem Compound Database. Retrieved from [Link]
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). 2-Methyl-4(5)-nitroimidazole Safety Data Sheet. Retrieved from [Link]
National Institutes of Health. (n.d.). Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure. Office of Research Services. Retrieved from [Link]
The University of Oklahoma Health Sciences Center. (n.d.). Personal Protective Equipment. EHSO Manual 2025-2026. Retrieved from [Link]